Product packaging for Bis(2-methyl-3-furyl)disulfide(Cat. No.:CAS No. 28588-75-2)

Bis(2-methyl-3-furyl)disulfide

Numéro de catalogue: B1297560
Numéro CAS: 28588-75-2
Poids moléculaire: 226.3 g/mol
Clé InChI: OHDFENKFSKIFBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis(2-methyl-3-furyl)disulfide is a member of the class of furans that is disulfane in which both hydrogen's are substituted by 2-methylfuran-3-yl groups. It is a flavouring agent found in meat. It has a role as a human metabolite, a flavouring agent, a plant metabolite, a mammalian metabolite and a Maillard reaction product. It is a member of furans and an organic disulfide.
bis-(2-methyl-3-furyl) disulfide is a metabolite found in or produced by Saccharomyces cerevisiae.
3,3'-Dithiobis[2-methylfuran] is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2S2 B1297560 Bis(2-methyl-3-furyl)disulfide CAS No. 28588-75-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan
Source PubChem
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InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047673
Record name Bis(2-methyl-3-furyl)disulfide
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Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; roast, meaty aroma
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3,3'-Dithiobis[2-methylfuran]
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Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

28588-75-2
Record name Bis(2-methyl-3-furyl) disulfide
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Record name Bis(2-methyl-3-furyl) disulfide
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Record name Furan, 3,3'-dithiobis[2-methyl-
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Record name Bis(2-methyl-3-furyl)disulfide
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Record name 3,3'-dithiobis[2-methylfuran]
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Record name BIS(2-METHYL-3-FURYL) DISULFIDE
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Record name 3,3'-Dithiobis[2-methylfuran]
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Bis(2-methyl-3-furyl)disulfide in Meat Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-3-furyl)disulfide is a potent, sulfur-containing volatile compound that is paramount to the characteristic "meaty" aroma of cooked meat. Its exceptionally low odor threshold makes it a key impact compound in the flavor profiles of beef, pork, and chicken. This technical guide delves into the chemical properties, formation pathways, sensory characteristics, and analytical methodologies pertaining to this compound, providing a comprehensive resource for professionals in flavor science and related fields.

Introduction

The flavor of cooked meat is a complex symphony of hundreds of volatile compounds generated through a series of chemical reactions during the heating process. Among these, sulfur-containing compounds often play a defining role due to their potent aromas and low detection thresholds. This compound, a disulfide derived from the furan (B31954) thiol, 2-methyl-3-furanthiol, is a quintessential example of such a compound, imparting characteristic roasted and savory notes essential to the perception of meatiness. Understanding the formation and contribution of this molecule is critical for the development of authentic meat flavors in various food products and has implications for understanding flavor perception and off-flavor development.

Chemical and Sensory Properties

This compound is characterized by its potent, meaty, and slightly sulfurous aroma. It is formed from the oxidation of its precursor, 2-methyl-3-furanthiol, which itself is a key meat flavor compound. The disulfide is often described as having a more rounded, roasted, and savory character compared to the more sulfury and slightly pungent thiol.

Data Presentation: Sensory Thresholds

The impact of a flavor compound is largely determined by its odor threshold, the lowest concentration at which it can be detected by the human olfactory system. This compound is notable for its extremely low odor threshold, making it a significant contributor to meat flavor even at trace concentrations.

CompoundMediumOdor Threshold (ng/L)Flavor Profile
This compound Air0.0007 - 0.0028[1]Meaty, roasted, savory
2-methyl-3-furanthiolAir0.0025 - 0.01[1]Meaty, sulfurous

Formation Pathways

The generation of this compound in meat is a multi-step process intrinsically linked to the thermal degradation of thiamine (B1217682) (Vitamin B1) and the Maillard reaction.

Thiamine Degradation to 2-methyl-3-furanthiol

Thiamine, a water-soluble vitamin abundant in meat, is thermally labile and degrades during cooking to produce a variety of flavor compounds. A key degradation product is 2-methyl-3-furanthiol, the direct precursor to this compound. The degradation of thiamine is a complex process involving the cleavage of the thiazole (B1198619) and pyrimidine (B1678525) rings.

thiamine_degradation Thiamine Thiamine (Vitamin B1) Intermediate1 Thermal Degradation (Cleavage of methylene (B1212753) bridge) Thiamine->Intermediate1 Thiazole_moiety 4-methyl-5-(β-hydroxyethyl)thiazole Intermediate1->Thiazole_moiety Pyrimidine_moiety 2,5-dimethyl-pyrimidine moiety Intermediate1->Pyrimidine_moiety Intermediate2 Further thermal degradation Thiazole_moiety->Intermediate2 H2S Hydrogen Sulfide (H₂S) Intermediate2->H2S Five_C_Fragment 5-hydroxy-3-mercapto-2-pentanone Intermediate2->Five_C_Fragment MFT 2-methyl-3-furanthiol Five_C_Fragment->MFT Cyclization & Dehydration dimerization_reaction MFT1 2-methyl-3-furanthiol Oxidation Oxidation (-2H) MFT1->Oxidation MFT2 2-methyl-3-furanthiol MFT2->Oxidation BMFD This compound Oxidation->BMFD experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Meat Sample Homogenization Incubation Incubation in Headspace Vial Homogenization->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC Gas Chromatographic Separation Desorption->GC MS Mass Spectrometric Detection GC->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification

References

An In-depth Technical Guide to Bis(2-methyl-3-furyl)disulfide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-3-furyl)disulfide is a potent organosulfur compound with significant applications in the flavor and fragrance industry, imparting a characteristic roasted, meaty aroma.[1][2][3][4][5] Beyond its sensory properties, this molecule has garnered interest for its potential biological activities, including anticancer and antibacterial effects.[1][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental data and methodologies are presented to support further research and development.

Chemical Structure and Identification

This compound is a symmetrical disulfide molecule composed of two 2-methylfuran (B129897) moieties linked by a disulfide bond at the 3-position of the furan (B31954) rings.[1][6][8]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 28588-75-2[1][3][8][9][10]
IUPAC Name 2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan[8]
Molecular Formula C₁₀H₁₀O₂S₂[5][8]
Molecular Weight 226.32 g/mol
SMILES CC1=C(C=CO1)SSC2=C(OC=C2)C[8]
InChI InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3[8]
FEMA Number 3259[10]

Physicochemical and Spectroscopic Properties

This compound is a clear yellow to amber or orange liquid.[4] It is soluble in organic solvents like alcohol but insoluble in water.[4][8]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Pale yellow to amber clear liquid
Odor Roasted, meaty, sulfurous[1][3]
Boiling Point 277.00 to 280.00 °C @ 760.00 mm Hg[5][8]
Density 1.146-1.154 g/cm³[5][8]
Refractive Index 1.572-1.583 @ 20.00 °C[8]
Flash Point > 98.89 °C
Water Solubility Insoluble[8]

Table 3: Spectroscopic Data

SpectrumParametersChemical Shifts (ppm) and IntensitiesReference
¹H NMR 400 MHz, CDCl₃2.10 (1000.00), 2.11 (667.00), 6.37 (161.00), 7.26 (175.00), 7.27 (175.00)[9]
¹³C NMR 100.40 MHz, CDCl₃11.41 (861.00), 112.78 (264.00), 114.76 (1000.00), 140.81 (999.00), 157.01 (275.00)[9]

Synthesis and Characterization

Synthesis

The primary method for synthesizing this compound is through the oxidation of its precursor, 2-methyl-3-furanthiol (B142662).[2]

Experimental Protocol: Oxidation of 2-methyl-3-furanthiol

A patented method describes the reaction of 2-methyl-3-furanthiol with dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent.[2] The reaction is carried out at normal pressure with temperatures ranging from 10 °C to the reflux temperature of the mixture.[2] The molar ratio of 2-methyl-3-furanthiol to DMSO can vary from 1:0.5 to 1:10.[2] Following the reaction, dimethyl sulfide (B99878) and water are removed by distillation at normal pressure, and the final product, this compound, is obtained by distillation under reduced pressure.[2]

G reactant 2-methyl-3-furanthiol product This compound reactant->product Oxidation oxidant Dimethyl Sulfoxide (DMSO) oxidant->product byproduct Dimethyl Sulfide + Water product->byproduct Separation

Caption: Synthesis workflow for this compound.

Characterization

Characterization of the synthesized product can be performed using various analytical techniques.

Table 4: Analytical Methods for Characterization

TechniquePurposeExperimental Details
Gas Chromatography (GC) Purity assessment and retention index determination.Non-polar columns such as DB-5 are commonly used.[8]
Mass Spectrometry (MS) Molecular weight and structure confirmation.Often coupled with GC for GC-MS analysis.
NMR Spectroscopy Structural elucidation.¹H and ¹³C NMR spectra are run in deuterated chloroform (B151607) (CDCl₃).[9]
Infrared (IR) Spectroscopy Identification of functional groups.
Elemental Analysis Confirmation of elemental composition.

Biological Activities and Mechanisms of Action

Recent studies have highlighted the potential of this compound as a bioactive compound with both anticancer and antibacterial properties.[1][6][7]

Anticancer Activity

This compound has been shown to induce apoptosis in human leukemia Jurkat cells.[1] The proposed mechanism involves the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3.[1]

G cluster_cell Jurkat Leukemia Cell BMFD This compound ROS Reactive Oxygen Species (ROS) Production BMFD->ROS DNA_damage DNA Breakage BMFD->DNA_damage Caspase3 Caspase-3 Activation ROS->Caspase3 DNA_damage->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocol: In Vitro Anticancer Activity Assessment

While a detailed protocol is not provided in the reviewed literature, a general approach for assessing the anticancer effects would involve:

  • Cell Culture: Maintaining the human leukemia Jurkat cell line in an appropriate culture medium.

  • Treatment: Exposing the cells to varying concentrations of this compound for specific time periods.

  • DNA Damage Assay: Utilizing techniques like the comet assay or TUNEL staining to detect DNA fragmentation.

  • ROS Detection: Employing fluorescent probes such as DCFDA to measure intracellular ROS levels.

  • Caspase-3 Activity Assay: Using a colorimetric or fluorometric assay to quantify the activity of activated caspase-3.

  • Apoptosis Assay: Quantifying apoptotic cells using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

Antibacterial Activity

This compound has demonstrated in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][6] The antimicrobial activity of organosulfur compounds containing a disulfide bond is often attributed to their ability to interfere with cellular processes through thiol-disulfide exchange reactions with cysteine residues in essential proteins.

Experimental Protocol: Antibacterial Susceptibility Testing

The disk diffusion method is a standard technique to evaluate the in vitro antimicrobial activity.[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared.

  • Agar (B569324) Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for bacterial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.

Conclusion

This compound is a multifaceted compound with significant potential beyond its established role as a flavoring agent. Its demonstrated anticancer and antibacterial activities warrant further investigation. The information compiled in this technical guide, including its chemical properties, synthesis, and biological mechanisms, provides a solid foundation for researchers and drug development professionals to explore its therapeutic applications. Further studies are encouraged to elucidate the detailed signaling pathways and to optimize its synthesis and formulation for potential clinical use.

References

Formation Pathways of Bis(2-methyl-3-furyl)disulfide via Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methyl-3-furyl)disulfide (BMFD) is a potent, meaty aroma compound of significant interest in the flavor and food industry, and its formation is intricately linked to the Maillard reaction. This technical guide provides an in-depth exploration of the formation pathways of BMFD, detailing the crucial role of its precursor, 2-methyl-3-furanthiol (B142662) (MFT). The guide summarizes key quantitative data, outlines detailed experimental protocols for synthesis and analysis, and provides visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry.[1] This complex cascade of reactions generates a plethora of volatile and non-volatile compounds that contribute to the desirable aromas and tastes of cooked foods.[2] Among these is this compound (BMFD), a sulfur-containing heterocyclic compound known for its intense roasty and meat-like aroma.[3][4] BMFD itself is not a primary product of the Maillard reaction but is formed through the oxidation of its thiol precursor, 2-methyl-3-furanthiol (MFT).[5] Understanding the formation pathways of MFT and its subsequent conversion to BMFD is critical for controlling and optimizing meaty flavor generation in various applications.

This guide will elucidate the primary formation routes of MFT via the Maillard reaction, focusing on the key reactants and intermediates. It will also present quantitative data on the yield of these compounds and provide detailed experimental methodologies for their synthesis and analysis.

Formation Pathways of 2-Methyl-3-furanthiol (MFT)

The formation of BMFD is contingent on the presence of its precursor, 2-methyl-3-furanthiol (MFT). The primary pathways for MFT generation are the Maillard reaction involving cysteine and a reducing sugar, and the thermal degradation of thiamine (B1217682).

Maillard Reaction Pathway from Cysteine and Reducing Sugars

The reaction between the sulfur-containing amino acid L-cysteine and a reducing sugar, particularly pentoses like ribose and xylose, is a major route for MFT formation.[6] The key steps in this pathway involve the degradation of the sugar and its interaction with hydrogen sulfide (B99878) (H₂S), which is released from the Strecker degradation of cysteine.[7][8]

Two main proposed mechanisms for MFT formation from pentoses are:

  • Via 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol): This furanone is a well-known intermediate in the Maillard reaction of pentoses. It can react with hydrogen sulfide to form MFT. However, some studies suggest this is not the primary pathway.

  • Via 1,4-dideoxyosone: A more recent proposal suggests a direct pathway from ribose via its 1,4-dideoxyosone intermediate, which then reacts with H₂S to form MFT without the intermediacy of 4-hydroxy-5-methyl-3(2H)-furanone.[9]

Thiamine Degradation Pathway

Thiamine (Vitamin B1) is another significant precursor for MFT.[10] The thermal degradation of thiamine leads to the formation of key intermediates, including 5-hydroxy-3-mercaptopentan-2-one.[10] This intermediate can then cyclize and dehydrate to yield MFT.[10] Isotopic labeling studies have indicated that even in the presence of both xylose and thiamine, the formation of certain thiamine degradation products leading to MFT can occur without significant involvement of the xylose.[10]

Oxidation of MFT to this compound (BMFD)

2-Methyl-3-furanthiol is susceptible to oxidation, readily forming the corresponding disulfide, BMFD.[5] This oxidation can occur in the presence of air (oxygen) and can be influenced by the presence of other compounds in the reaction mixture. The formation of BMFD is a critical step as it contributes to the overall meaty aroma profile and has a different, often described as more roasty, character than MFT.

Quantitative Data on MFT and BMFD Formation

The yield of MFT and, consequently, BMFD is influenced by several factors, including the type of precursors, temperature, pH, and the presence of other components like lipids.

PrecursorsReaction ConditionsProductYieldReference
Hydroxyacetaldehyde and mercapto-2-propanone180°C for 6 minutes (in the absence of water)2-Methyl-3-furanthiol (MFT)1.4 mol %Hofmann & Schieberle (1998)
Cysteine and RibosepH 5, 95°C for 4 hours2-Methyl-3-furanthiol (MFT)Not specified, but identified as a major sulfur aroma compoundCerny & Davidek (2003)
Cysteine and RibosepH 4.5-6.52-Methyl-3-furanthiol and its disulfide (BMFD)Levels drastically reduced at pH 6.5Farmer & Mottram (1990)
Cysteine and Ribose in the presence of egg phospholipidsHeated aqueous systemDisulfides with a 2-methyl-3-furylthio moiety (including BMFD)Decreased compared to the lipid-free systemFarmer & Mottram (1990)

Experimental Protocols

Synthesis of this compound from 2-Methyl-3-furanthiol

This protocol is based on a patented method for the oxidation of MFT to BMFD.

Materials:

  • 2-Methyl-3-furanthiol (MFT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine 2-methyl-3-furanthiol and dimethyl sulfoxide in a round-bottom flask. The molar ratio of MFT to DMSO can range from 1:0.5 to 1:10.[11]

  • Stir the mixture at a temperature between 10°C and the reflux temperature of the mixture for a period of 0.5 to 10 hours.[11]

  • After the reaction is complete, remove the by-products, dimethyl sulfide and water, by distillation at atmospheric pressure.[11]

  • Purify the resulting this compound by vacuum distillation.[11]

General Protocol for a Maillard Reaction Experiment and Analysis of BMFD

Materials:

  • L-cysteine

  • Reducing sugar (e.g., D-ribose)

  • Phosphate (B84403) buffer (e.g., pH 5)

  • Reaction vessel (e.g., sealed glass tube or reactor)

  • Heating apparatus (e.g., oil bath or heating block)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Headspace autosampler or solid-phase microextraction (SPME) fibers

  • Dichloromethane (for extraction, if needed)

Procedure:

Reaction Setup:

  • Prepare a solution of L-cysteine and D-ribose in a phosphate buffer (e.g., pH 5) in a reaction vessel. Molar ratios can be varied to investigate their effect.

  • Seal the reaction vessel to prevent the loss of volatile compounds.

  • Heat the reaction mixture at a controlled temperature (e.g., 95-145°C) for a specific duration (e.g., 30 minutes to 4 hours).

Sample Preparation for GC-MS Analysis:

  • Headspace Analysis:

    • After the reaction, allow the vessel to cool.

    • Place the reaction vessel in a headspace autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

    • An aliquot of the headspace is automatically injected into the GC-MS.

  • Solid-Phase Microextraction (SPME):

    • Expose an SPME fiber to the headspace of the cooled reaction mixture for a defined period to adsorb the volatile compounds.

    • Insert the SPME fiber into the GC injector for thermal desorption of the analytes.[12]

  • Solvent Extraction (for less volatile compounds or if headspace is not available):

    • Extract the reaction mixture with an organic solvent like dichloromethane.

    • Dry the organic extract (e.g., with anhydrous sodium sulfate).

    • Concentrate the extract if necessary.

    • Inject an aliquot of the extract into the GC-MS.

GC-MS Analysis:

  • Gas Chromatograph Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is typically used for flavor compound analysis.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the analytes (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 350) to detect a wide range of fragments.

    • Identification: Identify BMFD by comparing its mass spectrum and retention time to that of an authentic standard or by matching the spectrum to a library (e.g., NIST). The mass spectrum of BMFD will show a molecular ion at m/z 226 and characteristic fragmentation patterns.[8]

Visualizations of Pathways and Workflows

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_maillard Maillard Reaction cluster_formation Thiol Formation cluster_oxidation Oxidation Cysteine L-Cysteine Strecker_Degradation Strecker Degradation Cysteine->Strecker_Degradation Reducing_Sugar Reducing Sugar (e.g., Ribose) Sugar_Degradation Sugar Degradation Reducing_Sugar->Sugar_Degradation H2S Hydrogen Sulfide (H₂S) Strecker_Degradation->H2S Intermediates Reactive Carbonyls (e.g., 1,4-dideoxyosone) Sugar_Degradation->Intermediates MFT 2-Methyl-3-furanthiol (MFT) Intermediates->MFT H2S->MFT BMFD This compound (BMFD) MFT->BMFD Oxidation

Caption: Formation pathway of BMFD via the Maillard reaction.

Experimental_Workflow cluster_reaction Maillard Reaction cluster_extraction Sample Preparation cluster_analysis Analysis Reactants Mix Cysteine & Ribose in Buffer (pH 5) Heating Heat in Sealed Vessel (e.g., 120°C, 2h) Reactants->Heating Headspace Headspace Sampling or SPME Heating->Headspace GCMS GC-MS Analysis Headspace->GCMS Identification Identify BMFD by Mass Spectrum & Retention Time GCMS->Identification

Caption: Experimental workflow for BMFD analysis.

Conclusion

The formation of this compound is a multi-step process rooted in the Maillard reaction, primarily through the generation of its precursor, 2-methyl-3-furanthiol. The key precursors for MFT are L-cysteine and reducing sugars, with thiamine degradation providing an alternative route. The subsequent oxidation of MFT yields the potent meaty aroma compound, BMFD. The yield of these compounds is highly dependent on reaction conditions such as pH and temperature. The experimental protocols provided in this guide offer a framework for the synthesis and quantitative analysis of BMFD, enabling researchers to further investigate its formation and impact on flavor profiles. A thorough understanding of these pathways is essential for the targeted generation of desirable meat-like flavors in food products and for the identification and characterization of such compounds in various scientific and industrial contexts.

References

The Sensory Profile of a Key Meaty Flavorant: A Technical Guide to Bis(2-methyl-3-furyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory characteristics and odor threshold of Bis(2-methyl-3-furyl)disulfide, a potent aroma compound with significant applications in the flavor and fragrance industry. This document details the compound's distinct sensory profile, its odor potency, and the experimental methodologies used for its characterization, synthesis, and analysis.

Sensory Characteristics

This compound is a pivotal contributor to the desirable savory and meaty notes in a variety of cooked foods. Its complex aroma profile is highly sought after for creating authentic and appealing flavor experiences in processed foods, seasonings, and meat analogues.

Olfactory and Gustatory Profile

The sensory characteristics of this compound are consistently described as potent and multifaceted. The predominant descriptors include "meaty," "roasted," and "sulfurous," often with nuances of onion.[1] At lower concentrations, it can impart creamy and milky effects, and at higher concentrations, it may present a more pronounced sulfurous quality.

Table 1: Sensory Descriptors for this compound

DescriptorNuance/ContextSource(s)
MeatyRoasted, savory, cooked meat[1]
SulfurousCharacteristic of sulfur-containing compounds
RoastedAssociated with thermally processed foods[1]
OnionA common accompanying aromatic note[1]
Creamy/MilkyAt lower dosages (5 to 10 ppb)[1]
FattyCan be used to add fatty notes to hazelnut and chocolate flavors[1]

Odor Threshold

The odor threshold is a critical parameter for flavor compounds, as it indicates the minimum concentration at which the substance can be detected by the human olfactory system. This compound is known for its exceptionally low odor threshold, making it a highly impactful aroma chemical.

Table 2: Odor Threshold of this compound

MediumThreshold ValueMethodSource(s)
Air0.00002 ng/LNot Specified

Experimental Protocols

This section outlines the methodologies for the synthesis, sensory evaluation, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding thiol, 2-methyl-3-furanthiol (B142662). A common and efficient method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant.

Protocol: Synthesis via Oxidation of 2-Methyl-3-furanthiol

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO). The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[2]

  • Reaction Conditions: The mixture is stirred at a temperature between 10°C and the reflux temperature of the mixture for a period of 0.5 to 10 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, dimethyl sulfide (B99878) and water, which are byproducts of the reaction, are removed by distillation at atmospheric pressure.[2]

  • Purification: The crude product is then purified by vacuum distillation to yield this compound.[2]

Synthesis_Pathway 2-Methyl-3-furanthiol 2-Methyl-3-furanthiol Reaction Reaction 2-Methyl-3-furanthiol->Reaction Reactant DMSO (Oxidant) DMSO (Oxidant) DMSO (Oxidant)->Reaction Reagent This compound This compound Reaction->this compound Product Byproducts (DMS, Water) Byproducts (DMS, Water) Reaction->Byproducts (DMS, Water) Forms

Synthesis of this compound.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a sensory evaluation technique that uses trained panelists to identify and quantify the sensory attributes of a product.[3]

Protocol: QDA for this compound

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo intensive training to develop a consensus vocabulary of sensory descriptors for meaty and sulfurous aromas and to calibrate their use of intensity scales.[3]

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., propylene (B89431) glycol or deodorized oil) at a concentration suitable for sensory evaluation (e.g., 1 ppm). Samples are presented in coded, covered glass containers to minimize visual bias.

  • Evaluation: Panelists individually assess the samples in a controlled sensory laboratory environment. They rate the intensity of each identified sensory attribute (e.g., meaty, roasted, sulfurous, onion) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities, and Principal Component Analysis (PCA) can be used to visualize the sensory space of the compound.[3]

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Preparation Sample Preparation Panelist_Training->Sample_Preparation Sensory_Booth_Eval Individual Evaluation in Sensory Booths Sample_Preparation->Sensory_Booth_Eval Data_Collection Data Collection Sensory_Booth_Eval->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

Workflow for Quantitative Descriptive Analysis.
Odor Threshold Determination: Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample by determining their flavor dilution (FD) factor.[4]

Protocol: AEDA for this compound

  • Sample Extraction: A sample containing this compound is extracted with a suitable solvent (e.g., dichloromethane) to obtain a concentrated aroma extract.

  • Serial Dilution: The aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with the same solvent.

  • GC-O Analysis: Each dilution is injected into a gas chromatograph coupled with an olfactometry port. A trained sensory panelist sniffs the effluent from the GC column and records the retention time and odor description of any detected aroma.

  • FD Factor Determination: The analysis continues with progressively more dilute samples until no odor is detected. The flavor dilution (FD) factor for this compound is the highest dilution at which its characteristic odor is still perceived.[5]

  • Identification: The potent odorant is identified by comparing its retention index and mass spectrum (from a parallel GC-MS analysis) with those of an authentic reference standard.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the separation, identification, and quantification of volatile compounds like this compound.

Protocol: GC-MS Analysis

  • Sample Preparation: A solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless or split injection at a temperature of 250°C.

    • Oven Temperature Program: A typical program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 250°C, and holds for 5 minutes.[6]

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting chromatogram and mass spectrum are analyzed. The identification of this compound is confirmed by comparing its retention time and mass spectrum with a reference standard and/or a library database (e.g., NIST).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample_in_Solvent Dissolve Sample in Volatile Solvent Injection Inject into GC Sample_in_Solvent->Injection Separation Separation on Capillary Column Injection->Separation Detection_MS Detection by Mass Spectrometry Separation->Detection_MS Chromatogram_Spectrum Obtain Chromatogram & Mass Spectrum Detection_MS->Chromatogram_Spectrum Library_Comparison Compare with Reference/Library Chromatogram_Spectrum->Library_Comparison Identification_Quantification Identification & Quantification Library_Comparison->Identification_Quantification

References

Thiamine Degradation: A Gateway to Potent Aroma Compounds – Furanthiols and Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiamine (B1217682) (Vitamin B1), an essential nutrient for cellular metabolism, undergoes a complex series of degradation reactions, particularly under thermal stress and varying pH conditions. These degradation pathways are of significant interest in the fields of food science, flavor chemistry, and drug stability, as they lead to the formation of potent, low-threshold aroma compounds, including furanthiols and various disulfides. This technical guide provides a comprehensive overview of the core chemical transformations, quantitative kinetic data, detailed experimental protocols for analysis, and visual representations of the key pathways involved in the degradation of thiamine to these sulfur-containing molecules.

Core Degradation Pathways of Thiamine

The stability of thiamine is highly dependent on pH and temperature. Its degradation proceeds through distinct pathways in acidic versus neutral to alkaline conditions.

  • Acidic Conditions (pH < 6.0): Under acidic conditions, the primary degradation mechanism involves the cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings. This results in the formation of 4-methyl-5-(β-hydroxyethyl)thiazole and 2-methyl-4-amino-5-hydroxymethylpyrimidine.[1] This pathway is generally associated with a higher activation energy, indicating greater stability of thiamine at lower pH values.[2][3][4]

  • Neutral to Alkaline Conditions (pH > 6.0): In neutral to alkaline environments, the degradation pathway becomes more complex and leads to the formation of key aroma precursors. The thiazole ring of thiamine can open to form a thiol intermediate.[1] This thiol form is highly reactive and serves as a crucial precursor to various sulfur-containing volatile compounds, including hydrogen sulfide (B99878) (H₂S), which is a major degradation product at pH 7.0 and above.[1]

The formation of furanthiols, particularly the potent meat-aroma compound 2-methyl-3-furanthiol, is a key outcome of thiamine degradation in this pH range. This transformation proceeds through the formation of the intermediate 5-hydroxy-3-mercapto-2-pentanone.[5]

Furthermore, the thiol form of thiamine can undergo oxidation to form thiamine disulfide . In the presence of other thiols, such as 2-methyl-3-furanthiol, mixed disulfides can also be formed. 2-Methyl-3-furanthiol itself can dimerize to form bis(2-methyl-3-furyl) disulfide , another significant aroma compound.[3][4][6][7]

Below are Graphviz diagrams illustrating these key pathways.

Thiamine_Degradation_Pathways Figure 1: Overview of pH-Dependent Thiamine Degradation Thiamine Thiamine Acid_Deg Acidic Conditions (pH < 6.0) Thiamine->Acid_Deg Alkaline_Deg Neutral/Alkaline Conditions (pH > 6.0) Thiamine->Alkaline_Deg Thiazole_Ring_Product 4-methyl-5-(β-hydroxyethyl)thiazole Acid_Deg->Thiazole_Ring_Product Pyrimidine_Ring_Product Pyrimidine Moiety Acid_Deg->Pyrimidine_Ring_Product Thiol_Form Thiamine Thiol Form (Open Thiazole Ring) Alkaline_Deg->Thiol_Form H2S Hydrogen Sulfide (H₂S) Thiol_Form->H2S Furanthiol_Precursor Furanthiol & Disulfide Precursors Thiol_Form->Furanthiol_Precursor

Figure 1: Overview of pH-Dependent Thiamine Degradation

Furanthiol_Formation Figure 2: Formation of 2-Methyl-3-Furanthiol and its Disulfide Thiamine_Thiol Thiamine Thiol Form Intermediate 5-Hydroxy-3-mercapto- 2-pentanone Thiamine_Thiol->Intermediate Thermal Degradation MFT 2-Methyl-3-furanthiol (MFT) Intermediate->MFT Cyclization & Dehydration Disulfide bis(2-methyl-3-furyl) disulfide MFT->Disulfide Dimerization (Oxidation)

Figure 2: Formation of 2-Methyl-3-Furanthiol and its Disulfide

Disulfide_Formation Figure 3: Formation of Thiamine Disulfide Thiamine Thiamine Thiol_Form Thiamine Thiol Form Thiamine->Thiol_Form Alkaline conditions (pH > 7) Thiamine_Disulfide Thiamine Disulfide Thiol_Form->Thiamine_Disulfide Oxidation

Figure 3: Formation of Thiamine Disulfide

Quantitative Data on Thiamine Degradation Kinetics

The degradation of thiamine typically follows pseudo-first-order kinetics.[8][9] The rate of degradation is significantly influenced by pH, temperature, and the initial concentration of thiamine.

Table 1: Rate Constants (k) for Thiamine Degradation in Aqueous Solutions

Temperature (°C)pHInitial Conc. (mg/mL)Rate Constant (k) (days⁻¹)Reference
25610.0003[10]
40610.002[10]
60610.019[10]
70610.040 - 0.047[2]
80610.13[10]
256200.001[10]
406200.008[10]
606200.09[10]
806200.38 - 0.43[2]
60310.001[2]
70310.004[2]
80310.015[2]
603200.001[2]
703200.004[2]
803200.015[2]

Note: Rate constants can vary depending on the specific buffer system and other components in the model system.

Table 2: Activation Energies (Ea) for Thiamine Degradation

pHInitial Conc. (mg/mL)Activation Energy (Ea) (kcal/mol)Reference
6118 - 21[2][3][4]
62018 - 21[2][3][4]
3121 - 27[2][3][4]
32021 - 27[2][3][4]

The higher activation energies at pH 3 confirm the greater stability of thiamine under acidic conditions.[2][3][4]

Experimental Protocols

Analysis of Thiamine and its Non-Volatile Degradation Products by HPLC

This method is suitable for quantifying the remaining thiamine in a sample over time to determine degradation kinetics.

3.1.1. Sample Preparation (Aqueous Model System)

  • Prepare stock solutions of thiamine hydrochloride or thiamine mononitrate in deionized water.

  • Adjust the pH of the solutions to the desired value (e.g., 3.0 and 6.0) using dilute HCl or NaOH.

  • Transfer aliquots of the solutions into sealed vials and incubate at controlled temperatures (e.g., 25, 40, 60, 80 °C).

  • At specified time intervals, withdraw samples and store them at -20 °C until analysis.

3.1.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1M ammonium (B1175870) acetate, pH 5.8) and an organic solvent (e.g., acetonitrile).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV Detection: 254 nm.[11]

    • Fluorescence Detection (more sensitive): Pre-column derivatization of thiamine to the fluorescent thiochrome (B1210408) derivative. This is achieved by reacting the sample with an alkaline solution of potassium ferricyanide. Excitation and emission wavelengths are typically around 365 nm and 435 nm, respectively.

3.1.3. Quantification

  • Prepare a calibration curve using standard solutions of thiamine of known concentrations.

  • Inject the samples and standards onto the HPLC system.

  • Quantify the thiamine concentration in the samples by comparing the peak area to the calibration curve.

The following diagram illustrates a typical experimental workflow for studying thiamine degradation kinetics.

HPLC_Workflow Figure 4: Experimental Workflow for Thiamine Degradation Kinetics cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Thiamine Prepare Thiamine Solution Adjust_pH Adjust pH Prep_Thiamine->Adjust_pH Aliquot Aliquot into Vials Adjust_pH->Aliquot Incubate Incubate at Controlled Temperature Aliquot->Incubate Sample_Time Sample at Time Intervals Incubate->Sample_Time Derivatize Derivatization (Optional) Sample_Time->Derivatize HPLC HPLC Analysis Derivatize->HPLC Quantify Quantification HPLC->Quantify

Figure 4: Experimental Workflow for Thiamine Degradation Kinetics
Analysis of Volatile Furanthiols and Disulfides by Headspace SPME-GC-MS

This method is suitable for the extraction and quantification of volatile sulfur compounds generated from thiamine degradation.

3.2.1. Sample Preparation and Volatile Trapping

  • Prepare a model system by dissolving thiamine in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.7) in a headspace vial.

  • Seal the vial and heat it in a water bath or heating block at a specific temperature (e.g., 100 °C) for a defined time to induce degradation.

  • For trapping the volatile compounds, use Headspace Solid-Phase Microextraction (HS-SPME).

    • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds.

    • Extraction: Expose the SPME fiber to the headspace of the heated vial for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C) with agitation.

3.2.2. Derivatization (for enhanced sensitivity and chromatography of thiols)

  • For the analysis of thiols like 2-methyl-3-furanthiol, on-fiber or in-vial derivatization can be performed using reagents such as pentafluorobenzyl bromide (PFBBr). This converts the thiols into less volatile and more stable derivatives suitable for GC-MS analysis.

3.2.3. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a mass spectrometer (MS) detector. A sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can also be used for enhanced selectivity.

  • Injection: Thermal desorption of the trapped analytes from the SPME fiber in the GC inlet.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 40 °C, holding for a few minutes, then ramping up to around 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target analytes to increase sensitivity.

3.2.4. Identification and Quantification

  • Identification: Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by matching their retention indices with those of authentic standards.

  • Quantification: Use an internal or external standard method with authentic standards of the target compounds (e.g., 2-methyl-3-furanthiol, bis(2-methyl-3-furyl) disulfide).

Conclusion

The degradation of thiamine is a multifaceted process that is highly sensitive to environmental factors, primarily pH and temperature. While acidic conditions lead to a relatively straightforward cleavage of the molecule, neutral to alkaline conditions open up complex reaction pathways that generate a rich array of potent sulfur-containing aroma compounds. Understanding the kinetics and mechanisms of these degradation pathways is crucial for controlling flavor formation in food products, ensuring the stability of thiamine in pharmaceutical preparations, and for the development of novel flavor ingredients. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these intricate chemical transformations and to quantify the key degradation products. Further research is warranted to fully elucidate the quantitative distribution of furanthiols and disulfides under a broader range of conditions and in more complex matrices.

References

An In-depth Technical Guide to Bis(2-methyl-3-furyl)disulfide (CAS: 28588-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methyl-3-furyl)disulfide is a sulfur-containing furan (B31954) derivative identified by the CAS number 28588-75-2. It is a significant contributor to the savory and meaty flavors found in cooked foods, arising from the Maillard reaction.[1][2] This compound is widely utilized in the flavor and fragrance industry to impart or enhance roasted, meaty, and savory notes in a variety of products.[1][3] Beyond its organoleptic properties, recent research has highlighted its potential biological activities, including anticancer and antibacterial effects, making it a molecule of interest for further investigation in pharmaceutical and food preservation applications.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known biological activities.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 28588-75-2[6]
Molecular Formula C₁₀H₁₀O₂S₂[7][8]
Molecular Weight 226.3 g/mol [7][8]
Appearance Pale yellow to amber clear liquid[5][9]
Odor Roasty, meat-like, sulfurous[2]
Boiling Point 277.00 to 280.00 °C at 760 mm Hg[1][7]
Density 1.146 to 1.154 g/cm³ at 25 °C[1][7]
Refractive Index 1.572 to 1.583 at 20 °C[1][9]
Solubility Insoluble in water; soluble in organic solvents[1]
Table 2: Spectroscopic Data
Spectrum TypeParameters and PeaksReference(s)
¹H NMR 400 MHz, CDCl₃. Shifts [ppm]: 7.27, 7.26, 6.37, 2.11, 2.10[1]
¹³C NMR 100.40 MHz, CDCl₃. Shifts [ppm]: 157.01, 140.81, 114.76, 112.78, 11.41[1]
GC-MS (m/z) Top Peak: 113; 2nd Highest: 226[1]
Table 3: Gas Chromatography Retention Indices
Column TypeActive PhaseRetention Index (I)Reference(s)
Non-polar DB-11527[10]
DB-51530, 1542, 1543, 1547[10]
SE-301508[11]
OV-1011508[11]
Polar DB-Wax2141[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-methyl-3-furanthiol (B142662).

Materials:

  • 2-methyl-3-furanthiol

  • Hexane (B92381)

  • Air source

  • 250 cc flask with a sparger, stirrer, and heater

  • Rotary evaporator

  • Column chromatography setup (e.g., silica (B1680970) gel, appropriate solvent system)

Procedure: [1]

  • Dissolve 5 g of 2-methyl-3-furanthiol in 100 cc of hexane in the 250 cc flask.

  • Equip the flask with a sparger connected to an air source, a stirrer, and a heater.

  • Bubble air through the solution at room temperature at a rate of 20 ml/minute for 20 hours, with continuous stirring.

  • Maintain the original volume of the solution by adding hexane as required.

  • After the reaction period, remove the solvent using a rotary evaporator.

  • Purify the resulting mixture by column chromatography to yield this compound. A typical purification might involve a silica gel column with a hexane-ethyl acetate (B1210297) gradient.

Another patented method involves the reaction of 2-methyl-3-furanthiol with dimethyl sulfoxide (B87167) (DMSO) as an oxidant.[6][12]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of this compound by GC-MS, based on typical parameters found in the literature.[10][11]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

  • Column: DB-5 capillary column (30 m x 0.32 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 6 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Assessment of Anticancer Activity in Jurkat Cells

The antiproliferative effects of this compound have been observed in human leukemia Jurkat cells, mediated by oxidative stress and caspase activation.[9]

3.3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Culture Jurkat cells to the desired density.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Load the cells with a fluorescent ROS indicator, such as H2DCFDA.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader to quantify the intracellular ROS levels.

3.3.2. Caspase-3 Activity Assay

  • After treatment with this compound, harvest the Jurkat cells.

  • Lyse the cells to release the cellular contents.

  • Incubate the cell lysates with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or a DEVD-based fluorogenic substrate).[9][12]

  • Measure the absorbance or fluorescence to determine the caspase-3 activity.

Evaluation of Antibacterial Activity against MRSA

The antibacterial potential of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) can be assessed using the following methods.

3.4.1. Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized suspension of MRSA (e.g., 0.5 McFarland standard).

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.4.2. Time-Kill Assay

  • Inoculate a flask of broth medium with MRSA and the test compound at a concentration equivalent to its MIC or multiples of the MIC.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the rate of bacterial killing over time.

Biological Activities and Signaling Pathways

Anticancer Activity

This compound has demonstrated antiproliferative effects in human leukemia Jurkat cells.[9] The proposed mechanism involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress. This, in turn, activates the caspase signaling cascade, specifically caspase-3, culminating in apoptosis or programmed cell death.[9] The addition of antioxidants like N-acetylcysteine (NAC) or glutathione (B108866) (GSH) has been shown to partially suppress the apoptotic effects, further implicating oxidative stress in the mechanism of action.[9]

anticancer_pathway BMFDS Bis(2-methyl-3-furyl) disulfide ROS Increased Intracellular ROS (Oxidative Stress) BMFDS->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis in Jurkat Cells Caspase3->Apoptosis

Caption: Proposed pathway for the anticancer activity of this compound in Jurkat cells.

Antibacterial Activity

Research has indicated that this compound exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests its potential as a novel antimicrobial agent or as a lead compound for the development of new antibacterial drugs. Further studies are needed to elucidate the precise mechanism of its antibacterial action.

Experimental and Logical Workflows

Synthesis and Purification Workflow

synthesis_workflow Start Start: 2-methyl-3-furanthiol in Hexane Reaction Oxidation with Air (20h at RT) Start->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Bis(2-methyl-3-furyl) disulfide Purification->Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Logical Workflow for Biological Activity Screening

screening_workflow Compound Bis(2-methyl-3-furyl) disulfide Anticancer Anticancer Screening (e.g., Jurkat cells) Compound->Anticancer Antibacterial Antibacterial Screening (e.g., MRSA) Compound->Antibacterial Mechanism Mechanism of Action Studies (ROS, Caspase) Anticancer->Mechanism MIC MIC and Time-Kill Assays Antibacterial->MIC Lead Lead Compound for Drug Development Mechanism->Lead MIC->Lead

Caption: Logical workflow for the screening of the biological activities of this compound.

References

The Rising Therapeutic Potential of Sulfur-Containing Furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic agents with a broad spectrum of biological activities. The incorporation of sulfur-containing functionalities into the furan ring has emerged as a promising strategy, leading to the development of potent antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This technical guide provides an in-depth exploration of the biological activities of these sulfur-containing furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Antimicrobial Activity: A New Frontier in Combating Resistance

Sulfur-containing furan derivatives have demonstrated significant potential in addressing the growing challenge of antimicrobial resistance. Notably, furanone sulfones have emerged as a promising class of antibacterial agents.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative sulfur-containing furan derivatives against various microbial strains.

Compound ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)Reference
Furanone Sulfones 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105)Staphylococcus aureus (MSSA)10[1]
Staphylococcus aureus (MRSA)20[1]
Chiral 2(5H)-furanone sulfone 26 Staphylococcus aureus8[2]
Bacillus subtilis8[2]
Nitrovinylfuran 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina)Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungiBroad-spectrum[3][4]
Furan-Thiazole Derivatives Thiazole derivative 3a Staphylococcus aureus- (Inhibition Zone: 28 mm)[5]
Escherichia coli- (Inhibition Zone: 27 mm)[5]
Thiazole derivative 8a Staphylococcus aureus- (Inhibition Zone: 25 mm)[5]
Escherichia coli- (Inhibition Zone: 28 mm)[5]

Note: Inhibition zone data is provided where specific MIC values were not available in the cited literature.

Experimental Protocol: Broth Microdilution MIC Assay

The minimum inhibitory concentration (MIC) of sulfur-containing furan derivatives against various bacterial strains is determined using the broth microdilution method, following established guidelines.[6][7]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the sulfur-containing furan derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).
  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the growth medium directly in the 96-well plates to achieve a range of concentrations.
  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard. Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).
  • Incubation: Incubate the plates at 37°C for 18-24 hours.
  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Experimental Workflow: Antimicrobial Screening

G cluster_0 Compound Synthesis & Preparation cluster_1 Antimicrobial Assay cluster_2 Data Analysis Synthesis Synthesis of Sulfur-Containing Furan Derivatives Stock_Solution Preparation of Stock Solutions (DMSO) Synthesis->Stock_Solution Serial_Dilution Serial Dilution in 96-Well Plate Stock_Solution->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Data_Recording Record MIC Values MIC_Reading->Data_Recording G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation_48_72h Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates Sulfur_Furan_Derivative Sulfur-Containing Furan Derivative Sulfur_Furan_Derivative->IKK_Complex Inhibits Phosphorylation_Degradation Phosphorylation & Degradation of IκB IKK_Complex->Phosphorylation_Degradation Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_Translocation NF-κB Translocation to Nucleus NFkB->NFkB_Translocation IkB_NFkB_Complex IκB-NF-κB Complex (Cytoplasm) IkB_NFkB_Complex->Phosphorylation_Degradation Phosphorylation_Degradation->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_Translocation->Gene_Expression Induces G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates Sulfur_Furan_Derivative Sulfur-Containing Furan Derivative p38_ERK p38 / ERK (MAPK) Sulfur_Furan_Derivative->p38_ERK Inhibits Phosphorylation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPKK->p38_ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_ERK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response G cluster_0 Assay Setup cluster_1 Infection and Treatment cluster_2 Data Acquisition and Analysis Cell_Seeding Seed Host Cells in 96-Well Plates Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection Compound_Dilution Prepare Compound Dilutions Compound_Addition Add Compound Dilutions to Wells Compound_Dilution->Compound_Addition Virus_Infection->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation CPE_Evaluation Evaluate Cytopathic Effect (CPE) Incubation->CPE_Evaluation MTT_Assay Quantify Cell Viability (MTT) CPE_Evaluation->MTT_Assay Optional EC50_Calculation Calculate EC50 CPE_Evaluation->EC50_Calculation MTT_Assay->EC50_Calculation

References

An In-depth Technical Guide to the Physical Properties of Bis(2-methyl-3-furyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Bis(2-methyl-3-furyl)disulfide, a significant sulfur-containing aroma compound found in cooked meat and utilized in the flavor industry.[1][2] The following sections detail its key physical characteristics, with a focus on boiling point and solubility, to support its application in research and development.

Core Physical and Chemical Properties

This compound is chemically classified as a member of the furan (B31954) family, specifically a disulfane (B1208498) where both hydrogens are substituted by 2-methylfuran-3-yl groups.[3][4] It is recognized for its potent, roasted, and meaty aroma profile.[1][3]

Table 1: Quantitative Physical Properties of this compound

PropertyValueConditionsSource(s)
Boiling Point 277 to 280 °C@ 760 mmHg[1][3][5]
280 °CNot specified[4][6][7]
Solubility in Water InsolubleNot specified[3][5]
9.269 mg/L (Estimated)@ 25 °C[5]
Solubility in Organic Solvents SolubleNot specified[3]
MiscibleIn ethanol (B145695) at room temperature[3]
SolubleIn alcohol[5]
55 mg/mL (243.02 mM)In DMSO (Sonication recommended)[8]
100 mg/mL (441.87 mM)In DMSO (Ultrasonic recommended)[9]
Density 1.146 to 1.154 g/cm³Not specified[1][3]
1.211 g/cm³@ 25 °C
Refractive Index 1.572 to 1.583@ 20 °C[3][5]
1.576n20/D
Vapor Pressure 0.012 mmHg (Estimated)@ 25 °C[5]
Flash Point > 98.89 °C (> 210 °F)TCC[5][10]
110 °CNot specified[4]
logP (o/w) 3.345 (Estimated)Not specified[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain or through the cited sources, which primarily consist of chemical databases and supplier specifications. The data presented is compiled from these established chemical information resources. For researchers requiring precise methodologies, it is recommended to consult specialized chemical analysis literature or perform independent experimental validation.

Logical Relationships in Solubility

The solubility profile of this compound indicates its nonpolar nature, which is consistent with its molecular structure. The logical relationship between its solubility in various solvents can be visualized as follows:

G Solubility Profile of this compound cluster_solvents Solvent Type cluster_solubility Solubility Outcome cluster_organic_examples Examples of Organic Solvents Polar (Water) Polar (Water) Insoluble Insoluble Polar (Water)->Insoluble Organic Organic Soluble Soluble Organic->Soluble Ethanol Ethanol Soluble->Ethanol Alcohol Alcohol Soluble->Alcohol DMSO DMSO Soluble->DMSO

Caption: Logical flow of solubility based on solvent polarity.

This guide serves as a foundational resource for professionals engaged in work that involves this compound. The compiled data underscores the importance of this compound in both academic and industrial settings.

References

Discovery and identification of key meat aroma compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Identification of Key Meat Aroma Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of cooked meat is a complex sensory experience, resulting from the generation of hundreds of volatile compounds. Raw meat possesses a relatively bland, blood-like aroma; the characteristic and desirable meaty aroma is developed during thermal processing.[1][2] This guide provides a comprehensive overview of the key aroma compounds in meat, the chemical pathways responsible for their formation, and the analytical techniques used for their discovery and identification. The information is tailored for researchers and scientists in food science and related fields.

The development of meat flavor is primarily attributed to two key chemical transformations: the Maillard reaction and lipid (fat) degradation.[2][3][4] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a wide array of heterocyclic compounds that contribute to the roasted, savory, and meaty notes.[3][5][6] Concurrently, the thermal oxidation and degradation of lipids produce a variety of aliphatic compounds, such as aldehydes, ketones, and alcohols, which are largely responsible for the fatty and species-specific aroma characteristics.[2][3][4][7] The interplay between these two pathways is crucial for the development of the full, complex aroma profile of cooked meat.[3][4]

I. Formation Pathways of Meat Aroma Compounds

The generation of aroma compounds in meat during cooking is a complex process involving numerous parallel and interacting chemical reactions. The primary precursors for these reactions are water-soluble components like amino acids, peptides, reducing sugars, and nucleotides, as well as lipids.[1][2][5][6]

The Maillard Reaction and Strecker Degradation

The Maillard reaction is a cascade of chemical reactions initiated by the condensation of a reducing sugar (like ribose, which is abundant in meat) with a free amino group from an amino acid or peptide.[3][8] This initial step forms a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns compound.[8][9] Subsequent degradation of these intermediates through various pathways, including dehydration and fragmentation, leads to the formation of a plethora of volatile compounds, such as furans, pyrazines, and pyrroles, which are crucial for the roasted and savory notes of cooked meat.[3][5][6]

A critical part of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[5][6][10] This reaction produces Strecker aldehydes, which have one fewer carbon atom than the parent amino acid and often possess characteristic malty or chocolate-like aromas.[6] Additionally, this process generates α-aminoketones, which are important precursors for many heterocyclic aroma compounds, including pyrazines, oxazoles, and thiazoles.[6]

Maillard_Reaction reducing_sugar Reducing Sugar (e.g., Ribose) schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid amino_acid->schiff_base strecker_degradation Strecker Degradation amino_acid->strecker_degradation amadori_product Amadori/Heyns Product schiff_base->amadori_product Rearrangement dicarbonyls α-Dicarbonyls amadori_product->dicarbonyls Degradation melanoidins Melanoidins (Brown Polymers) amadori_product->melanoidins Polymerization dicarbonyls->strecker_degradation heterocycles N, S, O-Heterocycles (Pyrazines, Thiazoles, Furans) dicarbonyls->heterocycles dicarbonyls->melanoidins strecker_aldehydes Strecker Aldehydes strecker_degradation->strecker_aldehydes aminoketones α-Aminoketones strecker_degradation->aminoketones aminoketones->heterocycles Condensation

Figure 1: Simplified pathway of the Maillard reaction and Strecker degradation.
Lipid Degradation

The thermal degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in triglycerides and phospholipids, is the second major pathway for aroma generation.[2][3][11] This process is initiated by autoxidation, where fatty acids react with oxygen to form hydroperoxides. These hydroperoxides are unstable and readily decompose, especially at high cooking temperatures, to produce a wide range of volatile compounds.[1]

The breakdown products of lipid hydroperoxides include aliphatic aldehydes, ketones, alcohols, and hydrocarbons.[3][11][12] The specific volatile compounds formed depend on the fatty acid composition of the meat.[11] For example, the oxidation of linoleic acid, which is abundant in chicken and pork fat, leads to the formation of hexanal, a compound with a characteristic "green" or "fatty" aroma.[7] Aldehydes with 6 to 10 carbon atoms are particularly significant contributors to the overall aroma of cooked meat.[4][7]

Lipid_Degradation lipids Triglycerides & Phospholipids fatty_acids Unsaturated Fatty Acids lipids->fatty_acids Hydrolysis autoxidation Autoxidation (Initiation, Propagation) fatty_acids->autoxidation hydroperoxides Lipid Hydroperoxides autoxidation->hydroperoxides decomposition Thermal Decomposition hydroperoxides->decomposition volatiles Volatile Compounds decomposition->volatiles aldehydes Aldehydes (e.g., Hexanal) volatiles->aldehydes ketones Ketones volatiles->ketones alcohols Alcohols (e.g., 1-octen-3-ol) volatiles->alcohols

Figure 2: Overview of the lipid degradation pathway leading to aroma compounds.

II. Key Aroma Compounds in Different Meats

While many aroma compounds are common to all cooked meats, the quantitative differences in their concentrations, as well as the presence of certain species-specific compounds, differentiate the aromas of beef, pork, and chicken.[5]

Beef

The aroma of cooked beef is often described as "roasty," "meaty," and "fatty." Key contributors to this profile include sulfur-containing compounds and products of the Maillard reaction.

Table 1: Key Aroma Compounds Identified in Cooked Beef

CompoundChemical ClassOdor DescriptorReference(s)
2-Methyl-3-furanthiolSulfur-containing FuranMeaty, roasted[13]
2-FurfurylthiolSulfur-containing FuranRoasted, coffee-like[4][13]
MethionalSulfur-containing AldehydeBoiled potato[4]
2,5-DimethylpyrazinePyrazineRoasted, nutty[14]
2-Ethyl-3,5-dimethylpyrazinePyrazineRoasted, earthy[15]
(E,E)-2,4-DecadienalAldehydeFatty, deep-fried[4]
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuranoneCaramel-like, sweet[4][13]
1-Octen-3-olAlcoholMushroom-like[16]
NonanalAldehydeFatty, citrus[17]
OctanalAldehydeFatty, green[17]
Pork

Pork aroma is generally considered milder than beef, with "roasted," "fatty," and slightly "sweet" notes. The aroma profile is heavily influenced by lipid degradation products due to the higher levels of unsaturated fats in pork.

Table 2: Key Aroma Compounds Identified in Cooked Pork

CompoundChemical ClassOdor DescriptorReference(s)
HexanalAldehydeGreen, fatty[18]
(E)-2-NonenalAldehydeFatty, cucumber[19]
(E,E)-2,4-DecadienalAldehydeFatty, deep-fried[19]
1-Octen-3-olAlcoholMushroom-like[18][19]
2-Acetyl-1-pyrrolinePyrrolineRoasted, popcorn-like[19]
2-Methyl-3-furanthiolSulfur-containing FuranMeaty, roasted[19]
3-(Methylthio)propanal (Methional)Sulfur-containing AldehydeBoiled potato[19]
δ-DecalactoneLactonePeach-like, creamy[20]
Nonanoic acidCarboxylic AcidWaxy, cheesy[18]
2,3-Diethyl-5-methylpyrazinePyrazineEarthy, roasted[11]
Chicken

Chicken aroma is characterized by "roasted," "fatty," and "brothy" notes. The higher proportion of polyunsaturated fatty acids in chicken fat leads to a greater abundance of unsaturated aldehydes.

Table 3: Key Aroma Compounds Identified in Cooked Chicken

CompoundChemical ClassOdor DescriptorReference(s)
(E,E)-2,4-DecadienalAldehydeFatty, chicken-like[7][21][22]
HexanalAldehydeGreen, grassy[21][22]
NonanalAldehydeFatty, citrus[21]
OctanalAldehydeFatty, green[21]
1-Octen-3-olAlcoholMushroom-like[21]
2-Methyl-3-furanthiolSulfur-containing FuranMeaty, roasted[7][23]
2-FurfurylthiolSulfur-containing FuranRoasted, coffee-like[23]
Dimethyl trisulfideSulfideCabbage-like[22]
2,5-DimethylpyrazinePyrazineRoasted, nutty[22]
AnetholePhenylpropanoidFennel, sweet[22]

III. Experimental Protocols for Aroma Analysis

The identification of key aroma compounds is a multi-step process that involves extraction and concentration of the volatile fraction, separation of the individual compounds, and finally, their identification and sensory evaluation.

Experimental_Workflow sample_prep Sample Preparation (e.g., Cooking, Homogenization) extraction Volatile Extraction sample_prep->extraction spme HS-SPME extraction->spme Headspace safe SAFE extraction->safe Distillation separation_id Separation and Identification spme->separation_id safe->separation_id gcms GC-MS separation_id->gcms sensory_analysis Sensory Analysis separation_id->sensory_analysis data_analysis Data Analysis and Compound Identification gcms->data_analysis gco GC-Olfactometry (GC-O) sensory_analysis->gco gco->data_analysis aeda AEDA / OAV Calculation data_analysis->aeda key_compounds Identification of Key Aroma Compounds aeda->key_compounds

Figure 3: General experimental workflow for the identification of key meat aroma compounds.
Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile compounds in food.[24][25][26]

Protocol:

  • Sample Preparation: A known amount of cooked and homogenized meat sample (e.g., 3 g) is placed into a headspace vial (e.g., 20 mL).[6]

  • Incubation: The vial is sealed and incubated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[14][27]

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[1][25][27]

  • Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph (GC), where the adsorbed compounds are thermally desorbed for analysis.[1][14]

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile compounds from complex food matrices, particularly those with high fat content, without the formation of artifacts.[4][15][28]

Protocol:

  • Solvent Extraction: The meat sample is first extracted with a low-boiling point, high-purity organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[4]

  • Distillation: The solvent extract is introduced dropwise into the SAFE apparatus, which is held under high vacuum. The volatile compounds evaporate at a low temperature (e.g., 40-50°C) and are collected in a cold trap cooled with liquid nitrogen.[20] Non-volatile components like lipids and pigments remain in the distillation flask.

  • Concentration: The collected distillate (solvent containing the aroma compounds) is carefully concentrated, often using a Vigreux column followed by gentle nitrogen stream evaporation, to a small final volume for GC analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying individual volatile compounds.[29]

Methodology:

  • Injection: The extracted aroma compounds (from SPME or SAFE) are introduced into the GC.

  • Separation: The compounds are separated based on their volatility and interaction with the stationary phase of a capillary column. The oven temperature is programmed to ramp up over time to elute compounds with different boiling points.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for compound identification.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the human nose as a detector to identify which of the separated compounds are odor-active.[3][30][31]

Methodology:

  • Effluent Splitting: The effluent from the GC column is split, with one portion going to a conventional detector (like MS or FID) and the other to a heated sniffing port.[5]

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Correlation: By correlating the timing of the odor events with the peaks on the chromatogram, the odor-active compounds can be identified.[3]

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used in conjunction with GC-O to determine the relative importance of odor-active compounds.[13][19]

Procedure:

  • Serial Dilution: The aroma extract is serially diluted with a solvent (e.g., 1:1, 1:2, 1:4, etc.).[13]

  • GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O, and the odor-active compounds are noted.

  • Flavor Dilution (FD) Factor: The FD factor for each compound is the highest dilution at which it can still be detected by the panelist.[20][32] Compounds with higher FD factors are considered more potent contributors to the overall aroma.

Conclusion

The discovery and identification of key meat aroma compounds is a complex but essential field of study for improving the sensory quality of meat and developing authentic meat flavorings. The aroma profiles of beef, pork, and chicken are the result of a complex interplay of compounds generated primarily through the Maillard reaction and lipid degradation. Advanced analytical techniques such as SPME, SAFE, GC-MS, and GC-O are indispensable tools for isolating, identifying, and quantifying these potent odorants. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to unravel the intricacies of meat flavor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(2-methyl-3-furyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Bis(2-methyl-3-furyl)disulfide, a potent flavor compound with characteristic meaty and roasted notes.[1][2] This disulfide is a key component in the formulation of savory flavors for a wide range of food products and also serves as a versatile intermediate in the synthesis of novel flavor derivatives and potential preservatives.[3][4] The protocols outlined below are based on established chemical synthesis methods.

Overview of Synthetic Strategies

The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-methyl-3-furanthiol (B142662). This conversion can be achieved through various oxidative methods. This document details two distinct protocols: a traditional air oxidation method and an improved method utilizing dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The DMSO-based method offers significant advantages in terms of reaction time and yield.

General Reaction Scheme:

2-methyl-3-furanthiolthis compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis protocols described, allowing for a direct comparison of their efficiency.

ParameterProtocol 1: Air OxidationProtocol 2: DMSO Oxidation
Starting Material 2-methyl-3-furanthiol2-methyl-3-furanthiol
Oxidizing Agent Oxygen (from air)Dimethyl Sulfoxide (DMSO)
Solvent Hexane (B92381)None (DMSO acts as solvent)
Reaction Time 20 hours0.5 - 10 hours
Yield 60.5%>60.5% (Improved yield)
Reference U.S. Patent 4,020,175[5]Chinese Patent CN1083228A[5]

Experimental Protocols

Protocol 1: Synthesis via Air Oxidation

This protocol describes the synthesis of this compound through the oxidation of 2-methyl-3-furanthiol using atmospheric oxygen. While straightforward, this method is characterized by a long reaction time and moderate yield.[5]

Materials:

  • 2-methyl-3-furanthiol

  • Hexane

  • Compressed air source

  • Round-bottom flask

  • Stirring apparatus

  • Gas dispersion tube

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-methyl-3-furanthiol in hexane.

  • While stirring the mixture at room temperature, introduce a steady stream of air into the solution through the gas dispersion tube.

  • Continue the reaction for 20 hours, monitoring the disappearance of the starting material by a suitable method (e.g., TLC or GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the hexane.

  • The resulting crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis via Dimethyl Sulfoxide (DMSO) Oxidation

This improved protocol utilizes dimethyl sulfoxide as the oxidant, resulting in a significantly shorter reaction time and a higher product yield compared to air oxidation.[5]

Materials:

  • 2-methyl-3-furanthiol

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus (for both normal and vacuum distillation)

Procedure:

  • In a round-bottom flask, combine 2-methyl-3-furanthiol and dimethyl sulfoxide. The molar ratio of 2-methyl-3-furanthiol to DMSO should be between 1:0.5 and 1:10.[5]

  • Stir the mixture at a temperature ranging from 10°C to the reflux temperature of the mixture for 0.5 to 10 hours.[5] The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, assemble a distillation apparatus and remove the byproducts, dimethyl sulfide (B99878) and water, by distillation at normal pressure.[5]

  • Following the removal of byproducts, purify the crude this compound by underpressure (vacuum) distillation.[5]

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound using the two different protocols.

Protocol_1_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 2-methyl-3-furanthiol in Hexane B Introduce Air Stream A->B C Stir at Room Temperature (20 hours) B->C D Concentrate under Reduced Pressure C->D Reaction Completion E Vacuum Distillation D->E F This compound (Final Product) E->F

Caption: Workflow for the synthesis of this compound via air oxidation.

Protocol_2_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Combine 2-methyl-3-furanthiol and DMSO B Stir and Heat (10°C to Reflux) A->B C Reaction Time: 0.5 - 10 hours B->C D Normal Pressure Distillation (Remove Byproducts) C->D Reaction Completion E Vacuum Distillation D->E F This compound (Final Product) E->F

Caption: Workflow for the synthesis of this compound via DMSO oxidation.

Precursor Synthesis: 2-Methyl-3-furanthiol

The availability of the starting material, 2-methyl-3-furanthiol, is crucial. While detailed protocols are often proprietary, the synthesis is generally achieved through patented processes. One approach involves the reaction of 2-methylfuran (B129897) with a sulfurizing agent. For researchers requiring this precursor, consulting relevant patents or sourcing from a chemical supplier is recommended. One patent describes the reaction of 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution, which, although for a different final product, indicates the handling and reactivity of the thiol.[6]

Safety Considerations

  • 2-methyl-3-furanthiol: This compound is a thiol and should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors.

  • Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Hexane: Hexane is a flammable solvent. All operations involving hexane should be conducted away from ignition sources.

  • Vacuum Distillation: This procedure carries a risk of implosion. Ensure that the glassware is free of cracks and that a safety screen is used.

This document is intended for use by qualified professionals and does not purport to address all of the safety concerns, if any, associated with its use. It is the responsibility of the user of this document to establish appropriate safety and health practices and determine the applicability of regulatory limitations prior to use.

References

Application Notes and Protocols for the Analysis of Bis(2-methyl-3-furyl)disulfide in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-methyl-3-furyl)disulfide is a potent, sulfur-containing aroma compound that imparts characteristic meaty, roasted, and savory notes to a variety of food products. It is naturally formed during the thermal processing of foods through the Maillard reaction and the degradation of thiamine. Its presence and concentration are critical to the flavor profile of cooked meats, such as beef and chicken, as well as in some processed foods where it may be used as a flavoring agent. Accurate and sensitive analytical methods are therefore essential for quality control, product development, and research in the food and flavor industries.

These application notes provide detailed protocols for the detection and quantification of this compound in various food matrices, targeting researchers, scientists, and professionals in drug and food development. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with appropriate sample preparation methods, namely Solid Phase Microextraction (SPME) and Simultaneous Distillation-Extraction (SDE).

Analytical Techniques

The analysis of volatile and semi-volatile sulfur compounds like this compound in complex food matrices presents analytical challenges due to their reactivity and often low concentrations. GC-MS is the technique of choice owing to its high sensitivity and selectivity. For enhanced selectivity, sulfur-specific detectors such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) can be used in conjunction with MS.

1. Headspace Solid Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and versatile extraction technique for volatile and semi-volatile compounds. It is particularly well-suited for screening and quantification of aroma compounds in food.

2. Simultaneous Distillation-Extraction (SDE)

SDE is a classical and robust technique for the exhaustive extraction of volatile and semi-volatile compounds from complex, solid, or liquid food matrices. It is more labor-intensive than SPME but can provide a more comprehensive profile of the volatile fraction.

Quantitative Data Presentation

While specific validated quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide an illustrative summary of expected performance characteristics for the analytical methods described. These values are based on typical performance for similar sulfur-containing furan (B31954) derivatives in food matrices.

Table 1: Illustrative Performance of HS-SPME-GC-MS for this compound Analysis

ParameterCooked Beef MatrixChicken Broth Matrix
Limit of Detection (LOD) 0.05 - 0.2 µg/kg0.02 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.15 - 0.6 µg/kg0.06 - 0.3 µg/kg
Linearity (R²) > 0.995> 0.995
Recovery (%) 85 - 105%90 - 110%
Precision (RSD%) < 10%< 10%

Table 2: Illustrative Performance of SDE-GC-MS for this compound Analysis

ParameterRoasted Coffee MatrixSoy Sauce Matrix
Limit of Detection (LOD) 0.1 - 0.5 µg/kg0.05 - 0.2 µg/kg
Limit of Quantification (LOQ) 0.3 - 1.5 µg/kg0.15 - 0.6 µg/kg
Linearity (R²) > 0.99> 0.99
Recovery (%) 80 - 110%85 - 115%
Precision (RSD%) < 15%< 15%

Experimental Protocols

Protocol 1: Analysis of this compound in Cooked Meat using HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize 10 g of cooked meat sample.

  • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds.

  • If using an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample), spike the sample at this stage.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler agitator set to 60°C.

  • Equilibrate the sample for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

  • GC Column: Use a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 250°C.

    • Electron Energy: 70 eV.

    • Mass Range (Full Scan): m/z 40-350 for initial identification.

    • Selected Ion Monitoring (SIM) for Quantification: Monitor characteristic ions of this compound (e.g., m/z 226, 113, 97). The molecular ion (m/z 226) and the fragment ion corresponding to the 2-methyl-3-furylthio radical (m/z 113) are key ions.

Protocol 2: Analysis of this compound in a Liquid Food Matrix (e.g., Soy Sauce) using SDE-GC-MS

1. Sample Preparation:

  • Place 100 mL of the liquid sample into a 500 mL round-bottom flask.

  • Add a few boiling chips and 100 mL of deionized water.

  • If using an internal standard, add it to the sample flask.

2. SDE Procedure:

  • Assemble a Likens-Nickerson SDE apparatus.

  • Add 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture) to the solvent flask.

  • Heat both the sample and solvent flasks. The distillation and extraction are typically carried out for 2 hours.

  • After extraction, cool the apparatus and carefully collect the organic solvent extract.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Injector: Inject 1 µL of the concentrated extract in splitless mode at 250°C.

  • GC Column, Carrier Gas, and Oven Temperature Program: As described in Protocol 1.

  • Mass Spectrometer (MS) Parameters: As described in Protocol 1.

Visualizations

experimental_workflow_spme cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis homogenize Homogenize Food Sample weigh Weigh Sample into Vial homogenize->weigh add_salt Add Saturated NaCl weigh->add_salt spike Spike Internal Standard add_salt->spike seal Seal Vial spike->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Extract with SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis & Quantification detect->quantify

HS-SPME-GC-MS Workflow

experimental_workflow_sde cluster_sample_prep Sample Preparation cluster_sde Simultaneous Distillation-Extraction (SDE) cluster_analysis GC-MS Analysis sample_flask Place Sample in Flask add_water Add Deionized Water sample_flask->add_water spike_is Spike Internal Standard add_water->spike_is sde_proc Perform SDE (2 hours) spike_is->sde_proc collect_extract Collect Organic Extract sde_proc->collect_extract dry_extract Dry with Na2SO4 collect_extract->dry_extract concentrate Concentrate Extract dry_extract->concentrate inject Inject into GC concentrate->inject gc_sep Chromatographic Separation inject->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect data_analysis Data Analysis & Quantification ms_detect->data_analysis

SDE-GC-MS Workflow

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan (B31954) and its alkylated derivatives are volatile organic compounds that can form in a variety of heat-treated foods and beverages, such as coffee, canned goods, and baby food.[1] Their presence is a concern due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC).[1][2] Consequently, sensitive and reliable analytical methods are essential for their detection and quantification in complex matrices to ensure food safety and assess human exposure.[1][3] Gas chromatography coupled with mass spectrometry (GC-MS) has become the preferred technique for this analysis, offering high sensitivity and selectivity.[1] This application note provides a detailed protocol for the analysis of furan and its derivatives using headspace (HS) and solid-phase microextraction (SPME) sampling techniques followed by GC-MS.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in food safety, quality control, and analytical chemistry.

Experimental Protocols

This section details the methodologies for the analysis of furan derivatives, covering sample preparation, GC-MS parameters, and data analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the target analytes. Headspace (HS) sampling is suitable for samples with higher concentrations of furans, while solid-phase microextraction (SPME) offers better sensitivity for trace-level analysis.[2][4]

1.1. Headspace (HS) Sampling

  • For liquid samples (e.g., coffee, juice):

    • Transfer 10 mL of the liquid sample into a 20 mL headspace vial.[3]

    • Add 4 g of sodium chloride (NaCl) to the vial to increase the partitioning of volatile compounds into the headspace.[3]

    • For viscous samples like milk, dilute with water (1:2 or 1:4) before adding NaCl.[5]

    • Spike the sample with an appropriate amount of deuterated furan (d4-furan) internal standard (e.g., 100 µL of a 2 µg/mL solution).[3]

    • Immediately seal the vial with a PTFE-lined septum and cap.[6]

  • For solid and semi-solid samples (e.g., baby food, canned fish):

    • Homogenize the sample if necessary.

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]

    • Add 5-9 mL of a saturated NaCl solution.[1][7]

    • Spike with the d4-furan internal standard.[1]

    • Immediately seal the vial.[1]

1.2. Solid-Phase Microextraction (SPME) Sampling

  • Prepare the sample in a headspace vial as described in the HS sampling section.

  • Place the vial in a heating block or the autosampler's incubator.

  • Equilibrate the sample at a specific temperature (e.g., 30-35°C) for a set time (e.g., 15 minutes) to allow the furan derivatives to partition into the headspace.[1][7]

  • Expose the SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[1][7]

  • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.[1]

GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of furan derivatives.

ParameterValue
Gas Chromatograph
ColumnRxi-624Sil MS, HP-5MS, or equivalent
Column Dimensions30 m x 0.25 mm ID x 1.4 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min[7][8]
Inlet Temperature250 - 280°C[7]
Injection ModeSplitless or Split (e.g., 1:10)[7]
Oven ProgramInitial: 32-40°C, hold for 2-4 minRamp: 10-20°C/min to 200-250°CHold: 2-3 min[5][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[8]
Source Temperature200 - 230°C[8]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM)m/z 68 for furan, m/z 72 for d4-furan[8]
Data Presentation and Quantitative Analysis

Quantification is typically performed using an internal standard calibration method.[1] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (d4-furan) peak area against the concentration of the analyte. The concentration of furan derivatives in unknown samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of furan and its derivatives from various studies.

Analyte(s)MatrixSample PreparationGC ColumnMS ModeLinearity RangeLOQ (ng/g)Recovery (%)
FuranCoffeeHSElite-624SIM1-40 ng/mL-95-101[5]
Furan and 10 derivativesFruit, juice, canned fishSPME Arrow (CAR/PDMS)HP-5MSMRM-0.003-0.675[7][9]76-117[7][9]
Furan and alkylfuransCoffee, baby formulaSPME ArrowRxi-624Sil MS----
FuranRed wine, beer, peanut butterHS (Standard Addition)PLOTSIM---
Furan and alkylfuransProcessed foodSPME Arrow-MRM---

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of furan derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Beverage) Homogenization Homogenization (for solid samples) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Spiking Internal Standard Spiking (d4-furan) Vial->Spiking Sealing Vial Sealing Spiking->Sealing Incubation Incubation/ Equilibration Sealing->Incubation Extraction Headspace Sampling or SPME Incubation->Extraction Injection GC Injection/ Desorption Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for the GC-MS analysis of furan derivatives.

Fragmentation Pathway of Furan

This diagram shows a simplified, representative fragmentation pathway for furan under electron ionization (EI) in a mass spectrometer.

Furan_Fragmentation cluster_fragments Major Fragments Furan Furan (m/z = 68) Fragment1 [C3H3O]+ (m/z = 55) Furan->Fragment1 -CH Fragment2 [C2H2O]+ (m/z = 42) Furan->Fragment2 -C2H2 Fragment4 [C3H3]+ (m/z = 39) Furan->Fragment4 -CHO Fragment3 [C3H4]+ (m/z = 40) Fragment5 [C3H2]+ (m/z = 38) Fragment4->Fragment5 -H Fragment6 [C2H3]+ (m/z = 27)

Caption: Representative EI fragmentation pathway of furan.

References

Application Notes & Protocols for Meat Aroma Assessment Using Gas Chromatography-Olfactometry (GCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of meat is a critical factor influencing consumer acceptance and is comprised of a complex mixture of volatile organic compounds (VOCs). These compounds are primarily generated during cooking through intricate chemical pathways such as the Maillard reaction, lipid oxidation, and thiamine (B1217682) degradation.[1][2][3][4][5] Gas Chromatography-Olfactometry (GCO) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[6][7][8][9][10][11] This allows for the identification of odor-active compounds that contribute significantly to the overall aroma profile of meat, even at trace concentrations.[6][12]

These application notes provide a comprehensive overview and detailed protocols for utilizing GCO to assess meat aroma, aimed at researchers and scientists in the food science and flavor chemistry fields.

Key Principles of GCO in Meat Aroma Analysis

GCO enables the sensory evaluation of individual volatile compounds as they elute from the GC column.[8][11][13] The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID) for chemical identification and quantification, and the other to a sniffing port where a trained panelist can assess the odor.[8]

Several GCO techniques are commonly employed to determine the potency of odor-active compounds:

  • Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a meat aroma extract.[7][14][15] Each dilution is then analyzed by GCO until no odor can be detected. The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor, which provides a relative measure of its odor potency.[14][15][16]

  • CharmAnalysis™: Similar to AEDA, this technique also uses serial dilutions of an aroma extract. The duration of each detected odor is recorded, and a "Charm" value is calculated based on the dilution factor and the duration of the odor perception.[12]

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a specific volatile compound by its odor detection threshold.[9] An OAV greater than one indicates that the compound is likely to contribute to the overall aroma.

Experimental Protocols

Sample Preparation: Volatile Compound Extraction

The choice of extraction method is critical for obtaining a representative aroma profile. Common techniques include:

  • Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of the meat sample to adsorb volatile compounds.[17] It is a simple, rapid, and sensitive technique.

  • Simultaneous Distillation-Extraction (SDE): This method simultaneously distills and extracts volatile compounds from a meat sample, offering high recovery of a wide range of volatiles.[18]

  • Dynamic Headspace Sampling (DHS): Volatiles are purged from the meat sample using an inert gas and trapped on an adsorbent material, which is then thermally desorbed into the GC.[2]

Protocol for SPME of Cooked Meat:

  • Sample Cooking: Cook a standardized portion of meat (e.g., 100g ground beef) to a consistent internal temperature (e.g., 71°C) to ensure reproducible aroma generation.[19]

  • Homogenization: After cooking, immediately mince or homogenize the meat sample to increase the surface area for volatile release.

  • Incubation: Place a known amount of the homogenized meat (e.g., 5g) into a headspace vial and seal it. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Olfactometry (GCO) Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (for identification) and an Olfactometry port.

  • GC Column: A nonpolar column (e.g., DB-5) and a polar column (e.g., FFAP) are often used to separate a wide range of volatile compounds.[20]

Typical GC-MS/O Conditions:

ParameterSetting
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp to 230 °C at 5 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 35-350
Olfactometry Port Humidified air flow to prevent nasal dryness
Effluent Split Ratio 1:1 between MS and sniffing port

Procedure:

  • A trained panelist sits (B43327) at the sniffing port and records the retention time, odor description, and intensity of each perceived aroma.

  • For AEDA or CharmAnalysis™, the aroma extract is serially diluted and each dilution is injected until no odor is detected.[14][15]

  • The data from the MS detector is used to identify the chemical structure of the odor-active compounds by comparing the mass spectra with libraries (e.g., NIST, Wiley).

Data Presentation: Key Aroma Compounds in Meat

The following tables summarize some of the key odor-active compounds identified in different types of cooked meat using GCO techniques. The Flavor Dilution (FD) factors indicate the relative odor potency.

Table 1: Key Odor-Active Compounds in Cooked Beef

CompoundOdor DescriptionFD Factor RangeReference
2-Methyl-3-furanthiolMeaty, roastedHigh[15][18]
2-FurfurylthiolRoasted, coffee-likeHigh[1]
MethionalCooked potatoHigh[1][16]
(E,E)-2,4-DecadienalFatty, deep-friedHigh[1][16]
3-Mercapto-2-pentanoneSulfurous, meatyModerate to High[1]
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneCaramel-like, sweetModerate to High[1]
GuaiacolSmoky, phenolicModerate[14]
12-MethyltridecanalTallowy, fattyModerate (beef-specific)[16]

Table 2: Key Odor-Active Compounds in Cooked Pork

CompoundOdor DescriptionFD Factor RangeReference
(E)-2-NonenalFatty, cucumber-likeHigh[14]
2-Acetyl-1-pyrrolineRoasty, popcorn-likeHigh[14]
2-Methoxy-4-vinylphenolSmoky, spicyHigh[14]
GuaiacolSmoky, phenolicHigh[14]
3-EthylphenolPhenolic, medicinalModerate to High[14]
2,6-DimethylphenolSmoky, phenolicModerate to High[14]
HexanalGrassy, fattyModerate[1]

Visualizations

Biochemical Pathways of Meat Aroma Formation

The characteristic aroma of cooked meat is primarily the result of the Maillard reaction and lipid oxidation.[2][3][4][5][21]

meat_aroma_formation Precursors Flavor Precursors (Amino Acids, Reducing Sugars, Lipids, Thiamine) Heating Cooking (Heat Treatment) Precursors->Heating Maillard Maillard Reaction (Amino Acids + Sugars) Heating->Maillard LipidOx Lipid Oxidation (Unsaturated Fatty Acids) Heating->LipidOx ThiamineDeg Thiamine Degradation Heating->ThiamineDeg Strecker Strecker Degradation (Amino Acids + Dicarbonyls) Maillard->Strecker forms dicarbonyls MaillardProducts Nitrogen & Oxygen Heterocycles (Pyrazines, Furans) Maillard->MaillardProducts LipidProducts Aldehydes, Ketones, Alcohols LipidOx->LipidProducts SulfurCompounds Sulfur Compounds (Thiols, Sulfides) ThiamineDeg->SulfurCompounds Strecker->SulfurCompounds StreckerAldehydes Strecker Aldehydes Strecker->StreckerAldehydes Aroma Cooked Meat Aroma MaillardProducts->Aroma LipidProducts->Aroma SulfurCompounds->Aroma StreckerAldehydes->Aroma

Caption: Formation of key meat aroma compounds.

Experimental Workflow for GCO Analysis of Meat Aroma

The following diagram illustrates the typical workflow for analyzing meat aroma using GCO.

gco_workflow start Start: Meat Sample cooking 1. Standardized Cooking start->cooking extraction 2. Volatile Extraction (e.g., SPME, SDE, DHS) cooking->extraction gc_separation 3. GC Separation extraction->gc_separation split Column Effluent Split gc_separation->split ms_detection 4a. MS Detection (Identification) split->ms_detection 50% o_detection 4b. Olfactometry (Sniffing Port) split->o_detection 50% data_analysis 5. Data Analysis (AEDA, OAV, Compound ID) ms_detection->data_analysis o_detection->data_analysis results Results: Key Odor-Active Compounds data_analysis->results

Caption: GCO experimental workflow for meat aroma.

Conclusion

Gas Chromatography-Olfactometry is an indispensable tool for the comprehensive assessment of meat aroma. By combining instrumental analysis with human sensory perception, GCO provides detailed insights into the specific volatile compounds that define the characteristic aroma of different meats. The protocols and data presented here serve as a valuable resource for researchers aiming to understand and optimize the flavor profiles of meat and meat products.

References

Application Notes and Protocols for the Extraction of Volatile Sulfur Compounds from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of volatile sulfur compounds (VSCs) from various food matrices. The methodologies covered include Static Headspace-Gas Chromatography (SHS-GC), Dynamic Headspace-Gas Chromatography (DHS-GC), Solid-Phase Microextraction (SPME-GC), and Solvent-Assisted Flavor Evaporation (SAFE).

Introduction

Volatile sulfur compounds are crucial to the aroma profile of many foods, contributing both desirable and undesirable characteristics. Due to their low sensory thresholds and high reactivity, accurate and sensitive extraction methods are paramount for their analysis. The selection of an appropriate extraction technique depends on the specific food matrix, the target VSCs, and the analytical objectives. This guide offers a comparative overview of common extraction methods, complete with detailed protocols and performance data to aid in method selection and implementation.

Method Comparison

The following table summarizes the performance of different extraction methods for the analysis of VSCs in various food matrices. This data is compiled from various scientific studies and should be used as a guideline for method selection.

MethodFood MatrixAnalyte(s)Recovery (%)LOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Reference
SHS-GC-MS Surface WaterDimethyl sulfide90.0 - 114.00.020.06[1]
Diethyl sulfide90.0 - 114.00.10.3[1]
Dimethyl disulfide90.0 - 114.00.20.5[1]
Dimethyl trisulfide90.0 - 114.00.10.4[1]
HS-SPME-GC-MS Cabbage JuiceDimethyl sulfide-820[2]
Dimethyl disulfide-1548[2]
Dimethyl trisulfide-2885[2]
Fruit BrandyVarious VSCs---[3][4][5]
DHS-GC-MS SeafoodVarious volatiles---[6]
EggsDimethyl sulfide---[7]
SAFE Natto4 Sulfur compounds---

Static Headspace-Gas Chromatography (SHS-GC)

Application Note: SHS-GC is a simple, robust, and automated technique for the analysis of highly volatile sulfur compounds in liquid and solid food samples. It is particularly suitable for routine analysis and quality control. The principle involves placing a sample in a sealed vial, allowing the volatile compounds to partition between the sample and the gas phase (headspace) at a controlled temperature, and then injecting an aliquot of the headspace into the GC.

Experimental Protocol:

1. Sample Preparation:

  • Weigh 5-10 g of a homogenized solid sample or pipette 5-10 mL of a liquid sample into a 20 mL headspace vial.

  • For solid samples, add a small amount of deionized water to facilitate the release of volatiles.

  • Add a matrix modifier, such as sodium chloride (e.g., 2 g), to increase the volatility of the analytes.

  • Immediately seal the vial with a PTFE/silicone septum and a crimp cap.

2. Headspace Parameters:

  • Incubation Temperature: 60-90 °C. The optimal temperature will depend on the specific analytes and matrix.

  • Incubation Time: 20-45 minutes to ensure equilibrium is reached.

  • Agitation: Gentle shaking during incubation can facilitate the release of volatiles.

3. GC-MS Parameters:

  • Injection: Transfer a 1 mL aliquot of the headspace gas to the GC injector.

  • Injector Temperature: 200-250 °C.

  • Column: A mid-polar to polar capillary column, such as a DB-WAX or DB-624, is typically used.

  • Oven Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a final temperature of around 220-250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection: Use a mass spectrometer in scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Workflow Diagram:

SHS_GC_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis Sample Food Sample Vial Headspace Vial Sample->Vial Modifier Add Matrix Modifier (e.g., NaCl) Vial->Modifier Seal Seal Vial Modifier->Seal Incubate Incubate and Agitate (e.g., 80°C for 30 min) Seal->Incubate Equilibrate Volatiles Partition into Headspace Incubate->Equilibrate Inject Inject Headspace Aliquot Equilibrate->Inject GC Gas Chromatography Separation Inject->GC MS Mass Spectrometry Detection GC->MS

Caption: Static Headspace-GC (SHS-GC) workflow for VSC analysis.

Dynamic Headspace-Gas Chromatography (DHS-GC) / Purge and Trap

Application Note: DHS-GC, also known as purge and trap, is a more sensitive technique than SHS-GC and is suitable for trace analysis of VSCs. It involves purging the sample with an inert gas to strip the volatile compounds, which are then concentrated on an adsorbent trap. The trapped compounds are subsequently thermally desorbed and transferred to the GC for analysis. This method allows for the analysis of a larger sample volume, leading to lower detection limits.

Experimental Protocol:

1. Sample Preparation:

  • Place a known amount of the homogenized sample (liquid or solid) into a purging vessel.

  • Add deionized water to solid samples to create a slurry.

  • An internal standard can be added directly to the sample.

2. Dynamic Headspace (Purge and Trap) Parameters:

  • Purge Gas: High-purity helium or nitrogen.

  • Purge Flow Rate: Typically 20-60 mL/min.

  • Purge Time: 10-30 minutes.

  • Sample Temperature: Can be ambient or elevated (e.g., 40-80 °C) to enhance purging efficiency.

  • Trap Adsorbent: A combination of adsorbents (e.g., Tenax®, silica (B1680970) gel, carbon molecular sieve) is often used to trap a wide range of VSCs.

  • Trap Desorption: The trap is rapidly heated (e.g., to 250 °C) to release the analytes.

  • Cryofocusing: A cold trap is often used to focus the desorbed analytes at the head of the GC column, improving peak shape.

3. GC-MS Parameters:

  • Similar to SHS-GC, a mid-polar to polar capillary column is recommended.

  • The oven temperature program and MS parameters should be optimized for the target VSCs.

Workflow Diagram:

DHS_GC_Workflow cluster_prep Sample Preparation cluster_extraction Dynamic Headspace Extraction cluster_analysis GC-MS Analysis Sample Food Sample Vessel Purging Vessel Sample->Vessel Purge Purge with Inert Gas Vessel->Purge Trap Trap Volatiles on Adsorbent Purge->Trap Desorb Thermally Desorb Trap Trap->Desorb Inject Transfer to GC Desorb->Inject GC Gas Chromatography Separation Inject->GC MS Mass Spectrometry Detection GC->MS

Caption: Dynamic Headspace-GC (DHS-GC) workflow for VSC analysis.

Solid-Phase Microextraction (SPME)-GC

Application Note: SPME is a solvent-free, versatile, and sensitive extraction technique. It utilizes a fused silica fiber coated with a stationary phase to extract and concentrate VSCs from the headspace above the sample or directly from a liquid sample. The choice of fiber coating is critical for the selective extraction of target analytes. SPME is widely used for the analysis of flavor and off-flavor compounds in various food matrices.

Experimental Protocol:

1. Sample Preparation:

  • Place 2-5 g of the homogenized sample into a 10 or 20 mL headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of VSCs.

  • Add an internal standard if quantitative analysis is required.

  • Seal the vial with a PTFE/silicone septum.

2. SPME Parameters:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of VSCs.

  • Equilibration Time: Incubate the sample at a specific temperature (e.g., 40-60 °C) for 10-15 minutes with agitation to allow for equilibration.

  • Extraction Time: Expose the SPME fiber to the headspace for 20-40 minutes at the same temperature.

  • Desorption: Transfer the fiber to the GC injector and desorb the analytes at a high temperature (e.g., 250 °C) for 2-5 minutes.

3. GC-MS Parameters:

  • Injector: Use a splitless or split injection mode.

  • Column: A polar capillary column like a DB-WAX is suitable for separating VSCs.

  • Oven Program: A typical program starts at 35-40°C, ramps to 150-180°C, and then to a final temperature of 230-250°C.

  • Carrier Gas and MS Detection: Similar to the headspace methods.

Workflow Diagram:

SPME_GC_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Food Sample Vial Headspace Vial Sample->Vial Modifier Add Salt Solution Vial->Modifier Seal Seal Vial Modifier->Seal Equilibrate Equilibrate Sample (e.g., 50°C for 15 min) Seal->Equilibrate Expose Expose SPME Fiber (e.g., 30 min) Equilibrate->Expose Desorb Desorb in GC Injector Expose->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS

Caption: Solid-Phase Microextraction-GC (SPME-GC) workflow.

Solvent-Assisted Flavor Evaporation (SAFE)

Application Note: SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from complex food matrices, especially those with high fat or sugar content. It operates under high vacuum and at low temperatures, which minimizes the formation of artifacts and the degradation of thermally labile compounds. The resulting distillate is free of non-volatile matrix components and can be further concentrated for GC analysis.

Experimental Protocol:

1. Sample Preparation:

  • Homogenize the food sample. For solid samples, it is often necessary to create a slurry with purified water.

  • For high-fat samples, an initial liquid-liquid extraction with a low-boiling-point solvent (e.g., dichloromethane (B109758) or diethyl ether) may be performed.

  • Add an internal standard to the sample or extract.

2. SAFE Distillation:

  • Introduce the sample or sample extract into the dropping funnel of the SAFE apparatus.

  • Apply a high vacuum (typically < 10^-3 mbar) to the system.

  • Gently heat the distillation flask (e.g., 40-50 °C).

  • Slowly add the sample from the dropping funnel into the heated flask. The volatiles will evaporate and be collected in a cold trap (e.g., cooled with liquid nitrogen).

  • The distillation is complete when all the sample has been added and no more distillate is collected.

3. Post-Distillation Processing:

  • Thaw the cold trap and collect the aqueous distillate.

  • Extract the aqueous distillate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system.

  • The GC-MS parameters are similar to those used for the other techniques.

Workflow Diagram:

SAFE_Workflow cluster_prep Sample Preparation cluster_distillation SAFE Distillation cluster_post Post-Distillation cluster_analysis GC-MS Analysis Sample Homogenized Food Sample Extract Optional: Liquid-Liquid Extraction Sample->Extract Apparatus Introduce Sample to SAFE Apparatus Extract->Apparatus Distill High Vacuum Distillation (e.g., 45°C, <10⁻³ mbar) Apparatus->Distill Collect Collect Distillate in Cold Trap Distill->Collect Extract_Distillate Extract Aqueous Distillate Collect->Extract_Distillate Dry Dry Organic Extract Extract_Distillate->Dry Concentrate Concentrate Extract Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject

Caption: Solvent-Assisted Flavor Evaporation (SAFE) workflow.

References

Application Notes and Protocols: Bis(2-methyl-3-furyl)disulfide as a Savory Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methyl-3-furyl)disulfide is a potent, sulfur-containing organic compound renowned for its significant contribution to savory and meaty flavors.[1][2][3] Naturally occurring in cooked beef and tea, this compound is a key product of the Maillard reaction and is widely utilized in the food industry to impart, enhance, and modify savory, roasted, and umami flavor profiles.[4][5] Its applications range from traditional meat products to the rapidly growing sector of plant-based meat alternatives, as well as soups, sauces, and snacks. These notes provide detailed applications and experimental protocols for the effective use and analysis of this compound in a research and development setting.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[5]
Synonyms 2-Methyl-3-furyl disulfide[5]
CAS Number 28588-75-2[6]
Molecular Formula C10H10O2S2[5]
Molecular Weight 226.32 g/mol [6]
Appearance Colorless to pale yellow liquid[5]
Odor Meaty, roasted, sulfurous[1][2][6]
Solubility Insoluble in water; soluble in organic solvents[5]

Quantitative Data: Sensory Thresholds and Application Levels

The potency of this compound necessitates careful dosage to achieve the desired flavor profile. The following table summarizes known sensory thresholds and recommended application levels.

ParameterMediumValueNotesReference
Odor Threshold Air0.0006 - 0.0028 ng/LExtremely low, indicating high aroma potency.
Taste Description Propylene Glycol0.00 - 0.10 ppmStrong meaty, sulfurous, brothy with hints of thiamin, roasted savory, cooked onion, sautéed garlic, and black pepper.[2]
Suggested Use Level Soup Base0.2 ppmProvides a full meat flavor and cooked meat aroma.[2]
Suggested Use Level General1 ppmAs consumed.
Specialized Application Hazelnut & Chocolate Flavors5 - 10 ppbAdds fatty, creamy, and milky notes at very low concentrations.[2]

Experimental Protocols

Sensory Evaluation Protocols

4.1.1. Objective: To determine the sensory impact of this compound on a food product.

4.1.2. Protocol 1: Triangle Test for Difference Detection

This test is designed to determine if a sensory difference exists between a control product and a product containing this compound.

  • Materials:

    • Control food product (e.g., unflavored plant-based patty, clear broth).

    • Test food product (identical to control but with a specified concentration of this compound).

    • Identical, three-digit coded sample cups.

    • Palate cleansers (e.g., unsalted crackers, room temperature water).

    • Ballot sheets for recording responses.

    • Sensory booths with controlled lighting and ventilation.

  • Procedure:

    • Panelist Selection: Recruit 20-40 panelists with prior experience in sensory evaluation.

    • Sample Preparation:

      • Prepare the control and test products under identical conditions (e.g., cooking time, temperature).

      • Portion samples equally into coded cups. For each panelist, prepare three samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.

    • Testing:

      • Instruct panelists to evaluate the three samples from left to right.

      • Panelists must identify the "odd" or "different" sample.

      • A forced-choice method is used; panelists must select one sample even if they perceive no difference.

      • Provide palate cleansers for use between samples.

    • Data Analysis:

      • Tally the number of correct identifications.

      • Use a statistical table for triangle tests (or a chi-square test) to determine if the number of correct answers is statistically significant, indicating a perceivable difference.

4.1.3. Protocol 2: Descriptive Analysis for Flavor Profiling

This method is used to identify and quantify the specific sensory attributes contributed by this compound.

  • Materials:

    • Food product with a known concentration of this compound.

    • Reference standards for relevant flavor attributes (e.g., solutions representing "brothy," "roasted," "sulfurous").

    • Coded sample cups.

    • Palate cleansers.

    • Descriptive analysis ballot sheets with attribute scales (e.g., 15-point intensity scales).

    • Sensory booths.

  • Procedure:

    • Panelist Training:

      • Select a small panel of 8-12 highly trained individuals.

      • Conduct training sessions to develop a consensus vocabulary for describing the savory and meaty flavors. Use reference standards to anchor the panelists' understanding of each attribute.

    • Sample Evaluation:

      • Present the coded sample to each panelist.

      • Panelists independently rate the intensity of each identified attribute on the provided scale.

    • Data Analysis:

      • Collect the data from all panelists.

      • Analyze the mean intensity ratings for each attribute to create a flavor profile for the product containing this compound.

      • Statistical analysis (e.g., ANOVA) can be used to determine significant differences in attribute intensities between different concentrations of the flavoring agent.

Analytical Quantification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

4.2.1. Objective: To quantify the concentration of this compound in a food matrix.

  • Instrumentation and Materials:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS).

    • Headspace or Solid-Phase Microextraction (SPME) autosampler.

    • Appropriate GC column (e.g., DB-5, SE-54).

    • Helium carrier gas.

    • This compound standard for calibration.

    • Organic solvent (e.g., dichloromethane, hexane).

    • Sample vials.

  • Procedure:

    • Sample Preparation (Headspace Analysis):

      • Place a known amount of the food sample into a headspace vial.

      • Seal the vial and incubate at a controlled temperature to allow volatile compounds to partition into the headspace.

      • The headspace gas is then automatically injected into the GC-MS.

    • Sample Preparation (SPME):

      • Expose an SPME fiber to the headspace of the sample vial or directly immerse it in a liquid sample for a defined period.

      • The fiber, with adsorbed volatile compounds, is then inserted into the hot GC inlet for desorption and analysis.

    • GC-MS Analysis:

      • Injector Temperature: ~250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

      • MS Parameters: Scan in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 113, 226).

    • Quantification:

      • Prepare a calibration curve using known concentrations of the this compound standard.

      • Calculate the concentration in the food sample by comparing its peak area to the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Putative Umami/Savory Taste Signaling Pathway

While this compound is primarily an aroma compound contributing to the overall flavor perception of savory foods, the experience of "savory" or "umami" taste itself is mediated by specific taste receptors on the tongue. The primary receptor for umami taste is the T1R1/T1R3 G-protein coupled receptor. The binding of umami tastants, such as glutamate, to this receptor initiates a downstream signaling cascade.

umami_signaling cluster_receptor Taste Receptor Cell Umami_Tastant Umami Tastant (e.g., Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor Umami_Tastant->T1R1_T1R3 Binds G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Fiber Afferent Nerve Fiber ATP_release->Nerve_Fiber Signals to

Caption: Putative signaling pathway for umami taste perception.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for conducting sensory evaluation of a food product containing this compound.

sensory_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Define_Objectives Define Objectives Select_Method Select Sensory Method (e.g., Triangle, Descriptive) Define_Objectives->Select_Method Panelist_Selection Panelist Selection & Training Select_Method->Panelist_Selection Sample_Prep Sample Preparation (Control vs. Test) Panelist_Selection->Sample_Prep Sample_Presentation Randomized & Coded Sample Presentation Sample_Prep->Sample_Presentation Sensory_Evaluation Sensory Evaluation in Controlled Booths Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection on Ballots Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting of Findings Interpretation->Reporting

Caption: Experimental workflow for sensory evaluation.

Conclusion

This compound is a highly effective savory flavoring agent. Its potent, meaty aroma allows for its use at very low concentrations to achieve significant flavor enhancement. The provided protocols offer a foundational framework for the sensory and analytical evaluation of this compound in various food systems. Researchers and developers are encouraged to adapt these methodologies to their specific product matrices and research objectives to fully leverage the flavor potential of this compound.

References

Application Notes and Protocols: Use of Bis(2-methyl-3-furyl)disulfide in Plant-Based Meat Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methyl-3-furyl)disulfide is a potent, sulfur-containing aroma compound naturally found in cooked beef and tea, imparting a characteristic savory, roasted, and meaty flavor profile.[1][2] Its organoleptic properties make it a valuable tool for flavor chemists and food technologists aiming to create authentic meat-like flavors in a variety of products, including the rapidly expanding market of plant-based meat analogs.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of plant-based meat alternatives. This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA# 3259, and is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1066.[5][6][7]

Physicochemical and Organoleptic Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application.

PropertyDescriptionSource
Chemical Name This compound[8]
CAS Number 28588-75-2[9]
Molecular Formula C10H10O2S2[8]
Molecular Weight 226.32 g/mol ---
Appearance Clear yellow to amber or orange liquid[4]
Odor Profile Strong, roasted, meaty, savory, sulfurous[10]
Taste Profile Seared beef, onion, fermented vegetable, sauerkraut nuances[1]
Solubility Soluble in ethanol (B145695) and propylene (B89431) glycol; insoluble in water[4]
Sensory Threshold Odor threshold in air: 0.0006-0.0028 ng/L

Application in Plant-Based Meat Analogs

This compound can be used to impart a more authentic, cooked meat flavor to plant-based meat analogs, helping to mask undesirable "beany" or "green" off-notes often associated with plant proteins. At lower concentrations, it can also contribute fatty, creamy, and milky notes.[1][2]

Recommended Use Levels

The following are suggested starting concentrations for the application of this compound in plant-based meat analogs. Optimization will be necessary based on the specific product formulation and processing conditions.

ApplicationRecommended Starting Concentration (ppm)
Plant-Based Burgers0.1 - 1.0
Plant-Based Sausages0.2 - 1.5
High-Moisture Meat Analogs (e.g., chicken-style strips)0.05 - 0.8
Low-Moisture Textured Vegetable Protein (TVP) (post-rehydration)0.1 - 1.2

Experimental Protocols

Protocol 1: Incorporation of this compound into High-Moisture Meat Analogs (HMMA) via Extrusion

This protocol describes the addition of this compound during the high-moisture extrusion process to create a fibrous, meat-like texture with an integrated meaty flavor.

Materials:

  • Plant protein blend (e.g., soy protein isolate, pea protein isolate, wheat gluten)

  • Water

  • This compound solution (diluted in a food-grade solvent like propylene glycol or vegetable oil)

  • Other dry ingredients (e.g., starches, fibers, salts)

  • Twin-screw extruder with a cooling die

Procedure:

  • Preparation of Premixes:

    • Thoroughly mix all dry ingredients to ensure homogeneity.

    • Prepare the liquid flavor solution by diluting the required amount of this compound in the chosen solvent. The concentration of this solution should be calculated based on the desired final concentration in the product and the liquid injection rate.

  • Extrusion Process:

    • Set the extruder to the desired processing parameters (screw speed, barrel temperature profile, and feed rate).

    • Feed the dry premix into the extruder.

    • Inject water into the extruder barrel at a controlled rate to achieve the target moisture content (typically 50-70% for HMMA).

    • Inject the prepared this compound solution into a downstream port of the extruder barrel. This later addition helps to minimize thermal degradation of the flavor compound.

  • Cooling and Texturization:

    • Pass the molten extrudate through a long cooling die to facilitate the formation of a fibrous, meat-like structure.

  • Sample Collection and Storage:

    • Collect the extruded HMMA and cut it into the desired shape and size.

    • Store the samples in airtight containers at 4°C for sensory evaluation and analytical testing.

G cluster_0 Preparation cluster_1 Extrusion cluster_2 Texturization & Collection Dry_Ingredients Dry Ingredients (Plant Proteins, Starches, etc.) Extruder Twin-Screw Extruder Dry_Ingredients->Extruder BMFD_Solution This compound Solution (in solvent) Flavor_Injection Flavor Injection BMFD_Solution->Flavor_Injection Cooling_Die Cooling Die Extruder->Cooling_Die Water_Injection Water Injection Water_Injection->Extruder Flavor_Injection->Extruder HMMA_Product High-Moisture Meat Analog Cooling_Die->HMMA_Product

Workflow for incorporating this compound into HMMA.
Protocol 2: Sensory Evaluation of Plant-Based Meat Analogs

This protocol outlines a descriptive sensory analysis to quantify the impact of this compound on the flavor profile of a plant-based meat analog.

Materials:

  • Plant-based meat analog samples (with and without this compound)

  • Control sample (e.g., a commercial plant-based meat product or an animal-based meat product)

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Training:

    • Train panelists on the specific flavor attributes to be evaluated, using reference standards for each attribute (e.g., solutions for "umami," "salty," and reference meat samples for "meaty," "roasted").

  • Sample Preparation:

    • Cook all samples in a consistent manner (e.g., pan-frying for a set time and temperature).

    • Cut samples into uniform sizes and label them with random three-digit codes.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample for the intensity of predefined sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not intense" to "very intense").

    • Ensure panelists cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Collect the data and analyze it using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples.

Protocol 3: Quantitative Analysis of this compound by GC-MS

This protocol describes the extraction and quantification of this compound from a plant-based meat analog matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plant-based meat analog samples

  • Internal standard solution (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • Saturated sodium chloride solution

  • HS-SPME autosampler with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the cooked plant-based meat analog sample.

    • Place the homogenized sample into a headspace vial.

    • Add a known amount of the internal standard solution and the saturated sodium chloride solution (to enhance the release of volatile compounds).

  • HS-SPME Extraction:

    • Place the vial in the autosampler and incubate at a controlled temperature (e.g., 60°C) for a set time to allow for equilibration of the volatile compounds in the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the adsorbed compounds from the SPME fiber in the hot GC inlet.

    • Separate the volatile compounds on a suitable capillary column.

    • Detect and identify this compound and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound with a fixed amount of the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Data Presentation

Table 1: Example Sensory Panel Data for a Plant-Based Burger

This table presents hypothetical data from a descriptive sensory analysis comparing a control plant-based burger with a burger containing this compound (BMFD). Intensities are rated on a 15-point scale.

Sensory AttributeControl Burger (Mean Intensity)Burger with 0.5 ppm BMFD (Mean Intensity)p-value
Meaty Aroma4.28.9<0.001
Roasted Flavor3.87.5<0.001
Umami Taste6.57.8<0.05
Beany Off-note5.12.3<0.01
Overall Liking4.87.9<0.001
Table 2: Example Quantitative GC-MS Data and Odor Activity Values (OAVs)

This table shows hypothetical quantitative data for key aroma compounds in a plant-based sausage, including the calculated Odor Activity Value (OAV) for this compound. OAV is calculated as the concentration of a compound divided by its odor threshold. An OAV > 1 suggests the compound contributes significantly to the overall aroma.

CompoundConcentration in Sausage (µg/kg)Odor Threshold in Water (µg/kg)Odor Activity Value (OAV)
Hexanal1504.533.3
1-Octen-3-ol250.1250
This compound 5 0.01 500
Dimethyl trisulfide120.011200

Signaling Pathways

The perception of the meaty flavor imparted by this compound is a complex interplay between the sense of smell (olfaction) and taste (gustation).

Olfactory Signaling Pathway

The aroma of this compound is detected by olfactory receptor neurons in the nasal cavity. The binding of the odorant molecule to a G-protein coupled receptor (GPCR) initiates a signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Golf) OR->G_olf AC Adenylyl Cyclase G_olf->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Ca_Na_Influx Ca2+/Na+ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Simplified olfactory signal transduction pathway.
Gustatory (Umami) Signaling Pathway

The savory and umami taste associated with this compound is primarily detected by T1R1/T1R3 receptors on taste receptor cells. This also involves a G-protein coupled signaling cascade.

G Umami_Compound Umami Compound (e.g., Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor (GPCR) Umami_Compound->T1R1_T1R3 G_protein G-protein (Gustducin) T1R1_T1R3->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca_Release Ca2+ Release ER->Ca_Release Neurotransmitter_Release Neurotransmitter Release Ca_Release->Neurotransmitter_Release Signal_to_Brain Signal to Brain Neurotransmitter_Release->Signal_to_Brain

Simplified umami taste signal transduction pathway.

References

Application Notes and Protocols: Investigating the Antimicrobial and Preservative Potential of Furan Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) sulfides, a class of sulfur-containing heterocyclic compounds, are emerging as promising candidates for antimicrobial and preservative applications. Their unique chemical structures, combining the furan moiety with a reactive sulfide (B99878) group, contribute to their biological activity against a spectrum of bacteria and fungi. These compounds are of particular interest to the food and pharmaceutical industries for their potential to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending product shelf life and enhancing safety. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the investigation of furan sulfides as novel antimicrobial and preservative agents.

Data Presentation: Antimicrobial Activity of Furan Sulfide Derivatives

The antimicrobial efficacy of various 2-methyl-3-furyl sulfide derivatives has been evaluated against a panel of common foodborne pathogens. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth, is a key indicator of antimicrobial potency. The data presented below is derived from scientific literature and summarized for comparative analysis.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Methyl-3-Furyl Sulfide Derivatives against Bacteria (μg/mL)

Compound IDEscherichia coliBacillus subtilisStaphylococcus aureusSalmonella paratyphiListeria monocytogenesVibrio parahaemolyticus
3b 12562.562.512562.5125
3d 62.531.2531.2562.531.2562.5
3e 62.531.2562.562.562.531.25
3i 12562.512512562.562.5
3j 62.562.562.562.5125125
3l 31.2562.531.2531.2562.562.5
3m 31.2531.2562.562.531.2531.25
Penicillin (Control) >50031.2562.5>500125>500

Data sourced from a study on novel 2-methyl-3-furyl sulfide flavor derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Methyl-3-Furyl Sulfide Derivatives against Fungi (μg/mL)

Compound IDPenicillium italicumAspergillus nigerMucor racemosusRhizopus oryzae
3b 125250125250
3d 62.512562.5125
3e 62.512562.562.5
3i 125250125125
3j 125125250250
3l 62.562.5125125
3m 62.562.562.562.5
Amphotericin B (Control) 125250125250
Thiram (Control) 62.512562.5125

Data sourced from a study on novel 2-methyl-3-furyl sulfide flavor derivatives.[1]

Experimental Protocols

Synthesis of Furan Sulfide Derivatives

A general method for the synthesis of 2-methyl-3-furyl sulfide derivatives involves the reaction of 2-methyl-3-furyl disulfide with various nucleophiles such as cyclic ethers, amides, and ketones.[1][2][3]

Materials:

  • 2-methyl-3-furyl disulfide

  • Selected nucleophile (e.g., tetrahydrofuran, formamide, acetone)

  • Appropriate solvent (e.g., dichloromethane, ethanol)

  • Base (if required, e.g., potassium hydroxide)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

General Procedure:

  • Dissolve 2-methyl-3-furyl disulfide in a suitable solvent in a round-bottom flask.

  • Add the desired nucleophile to the reaction mixture. The molar ratio of disulfide to nucleophile will vary depending on the specific reaction.

  • If necessary, add a base to catalyze the reaction.

  • Stir the reaction mixture at room temperature or under heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a work-up procedure, which may include washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and filtering.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired furan sulfide derivative.

  • Characterize the final product using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Disulfide 2-Methyl-3-furyl Disulfide Reaction Reaction in Solvent (+/- Base, Heat) Disulfide->Reaction Nucleophile Nucleophile (e.g., Amide, Ketone) Nucleophile->Reaction Workup Work-up Reaction->Workup Purify Column Chromatography Workup->Purify Product Furan Sulfide Derivative Purify->Product

Caption: General workflow for the synthesis of furan sulfide derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of furan sulfide compounds against bacteria and fungi using the broth microdilution method.[4][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Test furan sulfide compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate culture, select several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the furan sulfide compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

G A Prepare Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Microorganism A->C B Prepare Serial Dilutions of Furan Sulfide in 96-well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed after the MIC determination to ascertain the lowest concentration of the furan sulfide that kills the microorganism.[4][9][10]

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or loops

  • Incubator

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the MIC test.

  • After incubation, observe the plates for colony growth. The MBC or MFC is the lowest concentration of the furan sulfide that results in a ≥99.9% reduction in the initial inoculum (typically defined as no colony growth or only a few colonies).

Preservative Efficacy Testing (Challenge Test)

This protocol evaluates the effectiveness of a furan sulfide as a preservative in a product formulation by challenging it with a known concentration of microorganisms.[11][12]

Materials:

  • Product formulation containing the furan sulfide at a specific concentration.

  • Control product formulation without the furan sulfide.

  • Standard challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile containers.

  • Apparatus for microbial enumeration (e.g., agar plates, spreaders).

Protocol:

  • Inoculation:

    • Inoculate separate containers of the product formulation with a standardized suspension of each challenge microorganism to achieve a final concentration of 10⁵ to 10⁶ CFU/mL or g.

  • Incubation:

    • Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protect them from light.

  • Sampling and Enumeration:

    • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.

    • Perform microbial enumeration on the samples using standard plating techniques to determine the number of viable microorganisms.

  • Evaluation:

    • Compare the microbial counts at each time point to the initial inoculum level. The preservative is considered effective if the microbial population is reduced to and maintained at or below the levels specified in pharmacopeial or regulatory guidelines.

Proposed Mechanism of Antimicrobial Action

The precise molecular mechanisms of furan sulfides are still under investigation. However, based on the known activities of related furanone and organic sulfur compounds, a multi-target mechanism is likely.[13][14][15][16] The lipophilic nature of the furan ring may facilitate passage through the microbial cell membrane. The electrophilic sulfur atom in the sulfide linkage can then interact with nucleophilic moieties in the cell, such as thiol groups in cysteine residues of essential enzymes and proteins. This can lead to enzyme inactivation and disruption of critical metabolic pathways. Furthermore, some furanone derivatives are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

G cluster_cell Microbial Cell Membrane Cell Membrane Enzymes Essential Enzymes (e.g., with Cysteine) Metabolism Metabolic Pathways Enzymes->Metabolism Disruption Damage Cellular Damage Metabolism->Damage ROS Reactive Oxygen Species (ROS) Production ROS->Damage Death Cell Death Damage->Death FuranSulfide Furan Sulfide FuranSulfide->Membrane Membrane Permeation FuranSulfide->Enzymes Enzyme Inactivation (Thiol Interaction) FuranSulfide->ROS Induction

Caption: Proposed mechanism of antimicrobial action for furan sulfides.

Conclusion

Furan sulfides demonstrate significant potential as a new class of antimicrobial and preservative agents. The data and protocols presented here provide a framework for researchers to further investigate their efficacy, optimize their structures for enhanced activity, and elucidate their mechanisms of action. Continued research in this area is crucial for the development of novel solutions to combat microbial contamination and resistance in the food and pharmaceutical sectors.

References

Application Notes and Protocols for Flavor System Formulation in Processed Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the formulation, analysis, and stability testing of flavor systems for processed meat products. The following sections detail the fundamental chemical reactions governing meat flavor, key analytical and sensory evaluation methodologies, and protocols for assessing flavor stability.

Introduction to Meat Flavor Chemistry

The characteristic flavor of processed meat is a complex interplay of volatile and non-volatile compounds derived from a series of chemical reactions, primarily the Maillard reaction and lipid oxidation. The flavor profile is influenced by a multitude of factors including the animal species, feed, age, and the specific processing methods employed, such as curing, smoking, and cooking.[1]

1.1. The Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, typically above 140°C.[2][3] It generates a plethora of flavor compounds, including pyrazines, pyridines, and furans, which contribute roasted, savory, and caramel-like notes to cooked meat.[2][4] The specific amino acids and sugars present in the meat act as precursors, dictating the final flavor profile. For instance, sulfur-containing amino acids like cysteine are crucial for the development of meaty aromas.[5]

1.2. Lipid Oxidation and Degradation: The oxidation of fatty acids, particularly unsaturated fatty acids, is another major contributor to the flavor of processed meat. This process generates volatile compounds such as aldehydes, ketones, and alcohols.[6] While some of these compounds contribute desirable flavor notes, excessive oxidation can lead to off-flavors, often described as rancid. The type of fat and the presence of antioxidants significantly influence the extent and outcome of lipid oxidation.

1.3. Key Flavor Precursors: The primary precursors for flavor development in meat are:

  • Amino Acids: Both free amino acids and those derived from protein breakdown participate in the Maillard reaction.

  • Reducing Sugars: Glucose, fructose, and ribose are key reducing sugars that react with amino acids.

  • Lipids: The fatty acid composition of triglycerides and phospholipids (B1166683) determines the profile of lipid oxidation products.

  • Thiamine (B1217682) (Vitamin B1): The thermal degradation of thiamine produces important sulfur-containing flavor compounds.

  • Nucleotides: Inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) contribute to the umami (savory) taste of meat.

Key Ingredients in Processed Meat Flavor Systems

A variety of ingredients are utilized to create and enhance the flavor of processed meat products.

Ingredient CategoryExamplesFunctionTypical Usage Level
Curing Agents Sodium nitrite, Sodium nitrate, Salt (Sodium chloride)Preservation, color fixation, and development of characteristic cured flavor.[7][8]Varies by regulation and product type.
Spices and Herbs Black pepper, Paprika, Garlic powder, Onion powder, Ginger, NutmegImpart specific aromatic and taste characteristics.[9]0.5% (w/w) or as desired.[9]
Flavor Enhancers Monosodium Glutamate (MSG), Yeast Extracts, 5'-Ribonucleotides (IMP, GMP)Enhance and balance the overall savory (umami) and kokumi taste of the meat product.[10][11]MSG: 0.1% - 0.8% of total product weight.[10] Yeast Extract: 0.1% - 1.0% depending on application.[12][13]
Natural Flavors Meat extracts (e.g., beef, chicken), smoke flavorsProvide specific meat-like notes and smoky characteristics.Varies based on desired flavor intensity.
Sugars Dextrose, Sucrose, Corn syrupAct as precursors for the Maillard reaction, contribute to browning, and balance saltiness.Varies by product formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and analysis of flavor systems for processed meat products.

Analysis of Volatile Flavor Compounds by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol outlines the analysis of volatile compounds responsible for the aroma of processed meat.

Objective: To identify and quantify volatile flavor compounds in a processed meat sample.

Materials:

  • Processed meat sample (e.g., sausage, bacon, cooked patty)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Internal standard solution (e.g., 2-methyl-3-heptanone (B77676) in methanol)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Weigh 3-5 g of the homogenized processed meat sample into a 20 mL headspace vial.

    • Add a known amount of internal standard to each sample for semi-quantification.

    • Add approximately 1 g of NaCl to the vial to increase the release of volatile compounds from the matrix.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with agitation.

  • GC-MS Analysis:

    • After extraction, immediately insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at 40°C for 3 minutes, then ramp to 230°C at a rate of 5°C/minute, and hold for 5 minutes.

      • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Interface Temperature: 250°C

      • Mass Range: m/z 35-350

      • Ionization Mode: Electron Impact (EI) at 70 eV

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

    • Confirm the identification by comparing the retention indices with published values.

    • Semi-quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a method for the systematic sensory evaluation of processed meat flavor.[14][15]

Objective: To obtain a detailed and quantitative sensory profile of a processed meat product.

1. Panelist Selection and Training:

  • Recruit 8-12 individuals based on their interest, availability, and ability to discriminate sensory attributes.
  • Conduct extensive training sessions (40-120 hours) to develop a consensus vocabulary (lexicon) for the flavor attributes of the processed meat product.[15]
  • Use reference standards to anchor the intensity ratings for each attribute on a line scale.

2. Sample Preparation and Presentation:

  • Prepare all meat samples in a consistent manner (e.g., same cooking method, temperature, and time).
  • Cut samples into uniform sizes and code them with random three-digit numbers.
  • Serve samples at a controlled temperature on neutral plates.
  • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

3. Evaluation Procedure:

  • Panelists evaluate the samples individually in sensory booths under controlled lighting.
  • Panelists rate the intensity of each flavor attribute on an unstructured 15-cm line scale, anchored with "low" and "high" at the ends.
  • Collect data using sensory evaluation software.

4. Sensory Attributes Score Sheet Example for Processed Sausage:

AttributeDescriptionLow AnchorHigh Anchor
Aroma
Meaty/BrothyThe savory aroma associated with cooked meat.WeakStrong
SmokyThe aroma characteristic of smoked woods.FaintIntense
SpicyThe aroma of added spices (e.g., pepper, paprika).MildPungent
Fatty/OilyThe aroma associated with cooked animal fat.LightHeavy
Off-aroma (e.g., rancid)Any undesirable aroma.AbsentPronounced
Flavor
SaltyThe fundamental taste of salt.Not SaltyVery Salty
UmamiThe savory, brothy, or meaty taste.WeakIntense
SpicinessThe heat or pungency from spices.MildHot
Cured FlavorThe characteristic flavor of cured meat.FaintStrong
AftertasteThe lingering flavor after swallowing.ShortLong

5. Data Analysis:

  • Convert the line scale ratings to numerical data.
  • Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences between products.
  • Visualize the results using spider plots to compare the sensory profiles of different samples.

Stability Testing: Accelerated Shelf-Life Testing for Flavor

This protocol outlines a method to predict the flavor stability of a processed meat product under accelerated conditions.[3][16][17]

Objective: To assess the impact of storage on the flavor profile of a processed meat product.

Materials:

  • Vacuum-packaged processed meat samples (e.g., deli meats)

  • Environmental chambers with controlled temperature and humidity

  • Materials for sensory evaluation (as per Protocol 3.2)

  • Materials for GC-MS analysis (as per Protocol 3.1)

Procedure:

  • Storage Conditions:

    • Store packages of the processed meat product at a minimum of two elevated temperatures (e.g., 25°C and 35°C) and a control temperature (e.g., 4°C).

    • Maintain a constant relative humidity if required for the specific product.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8 weeks), remove samples from each storage condition.

    • Conduct sensory evaluation (QDA) to assess changes in the flavor profile, paying close attention to the development of off-flavors.

    • Perform GC-MS analysis to quantify changes in the volatile compound profile, particularly those associated with lipid oxidation.

  • Data Analysis:

    • Plot the changes in key sensory attributes (e.g., decrease in "cured flavor," increase in "off-aroma") and volatile compounds (e.g., hexanal) over time for each temperature.

    • Use the data from the accelerated conditions to model the rate of flavor degradation and predict the shelf-life at the normal storage temperature using kinetic models such as the Arrhenius model.

Measurement of Lipid Oxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol provides a method for quantifying lipid oxidation in processed meat.[1][2][6][14]

Objective: To measure the concentration of malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Processed meat sample

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • 1,1,3,3-tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the meat sample (e.g., 5 g) in distilled water.

    • Precipitate proteins by adding an equal volume of cold 10% TCA solution.

    • Centrifuge the mixture (e.g., at 3000 x g for 15 minutes at 4°C) and collect the supernatant.

  • TBARS Reaction:

    • Mix an aliquot of the supernatant with an equal volume of 0.67% TBA solution in a test tube.

    • Prepare a blank using TCA and TBA solution.

    • Prepare a standard curve using serial dilutions of TMP.

    • Heat all tubes in a boiling water bath for 10-15 minutes to develop the pink color.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the samples and standards at 532 nm using the spectrophotometer, with the blank as a reference.

  • Calculation:

    • Calculate the concentration of MDA in the samples using the standard curve.

    • Express the results as mg of MDA per kg of meat.

Data Presentation

The following tables provide examples of how to structure quantitative data for easy comparison.

Table 1: Concentration of Key Volatile Flavor Compounds in Cured vs. Uncured Bacon (µg/kg)

CompoundChemical ClassCured BaconUncured BaconFlavor DescriptorReference
HexanalAldehydeLowHighGrassy, fatty[6]
NonanalAldehydeModerateHighFatty, citrus
2,5-DimethylpyrazinePyrazineHighLowRoasted, nutty
2-Ethyl-5-methylpyrazinePyrazineHighLowRoasted, earthy
GuaiacolPhenolHighLowSmoky, phenolic
1-Octen-3-olAlcoholLowModerateMushroom, earthy[5]

Table 2: Effect of Cooking Temperature on Maillard Reaction Products in Beef Patties

Cooking Temperature (°C)Furosine (mg/100g)Fluorescent Compounds (Arbitrary Units)Carboxymethyllysine (mg/kg)Reference
<90 (Grilling/Frying)HighLowLow[4]
90-100 (Grilling/Frying)Decreased by 36%Increased by up to 98%Moderate[4]
300 (Baking)LowHighHigh[4]
BoilingVery LowVery LowVery Low[4]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to flavor system formulation.

experimental_workflow cluster_formulation Flavor System Formulation cluster_analysis Analysis cluster_stability Stability Testing cluster_output Output A Ingredient Selection (e.g., Spices, Extracts) B Dosage Optimization A->B C Blending and Incorporation into Meat Matrix B->C D Sensory Evaluation (QDA) C->D E Volatile Compound Analysis (GC-MS) C->E F Accelerated Shelf-Life Study C->F G Optimized Flavor System D->G E->G F->G

Caption: Experimental workflow for flavor system development.

umami_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Space Umami Umami Compounds (Glutamate, IMP, GMP) T1R1_T1R3 T1R1/T1R3 Receptor Umami->T1R1_T1R3 Binds to G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum (ER) (Ca2+ store) IP3->ER Binds to IP3 Receptor on Ca_release Ca2+ Release ER->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Leads to Signal Signal to Gustatory Nerve ATP_release->Signal olfactory_signaling_pathway cluster_nasal_cavity Nasal Cavity cluster_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorants Volatile Odorants OR Olfactory Receptor (OR) Odorants->OR Binds to G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Influx Ca2+/Na+ Influx CNG->Influx Allows Depolarization Depolarization Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to

References

Application Notes and Protocols for Sensory Evaluation of Potent Aroma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sensory evaluation of potent aroma compounds. The methodologies described herein are essential for identifying and quantifying key odorants that contribute to the overall aroma profile of various substances, from food and beverages to pharmaceutical products.

Introduction

The perception of aroma is a critical factor in the consumer acceptance of food, the efficacy of flavored pharmaceuticals, and the overall quality of numerous consumer goods. Potent aroma compounds, often present at very low concentrations, can significantly impact the sensory experience. Their accurate evaluation requires sensitive and specialized techniques that combine analytical chemistry with human sensory perception. This document outlines the key protocols for isolating, identifying, and quantifying these potent odorants.

Key Methodologies

The sensory evaluation of potent aroma compounds primarily relies on a combination of sample preparation techniques, gas chromatography-olfactometry (GC-O), and dilution analysis methods.

Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)

To accurately analyze volatile and semi-volatile aroma compounds, it is crucial to first isolate them from the non-volatile matrix without creating artifacts or degrading thermally labile substances. Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique performed under high vacuum, making it the gold standard for aroma extract preparation.

Protocol for Solvent-Assisted Flavor Evaporation (SAFE)

  • Sample Homogenization: Homogenize a representative sample (e.g., 50-100 g of food, a specific quantity of a drug product) with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) and a small amount of water if the sample is dry.

  • Apparatus Setup: Assemble the SAFE apparatus. The collection flask is cooled with liquid nitrogen to efficiently trap the volatile compounds.

  • Vacuum Application: Evacuate the system to a high vacuum (typically < 10⁻³ mbar) to allow for distillation at a low temperature.

  • Distillation: Slowly introduce the sample homogenate from a dropping funnel into the heated distillation chamber (maintained at a mild temperature, e.g., 40-50°C). The volatile compounds will evaporate and subsequently condense in the cold collection flask.

  • Extract Recovery: Once the distillation is complete, the vacuum is released, and the frozen extract in the collection flask is allowed to thaw.

  • Drying and Concentration: Dry the collected extract using anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water. The extract is then carefully concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before GC-O analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the separation capabilities of a gas chromatograph with the human nose as a highly sensitive and specific detector.[1] The effluent from the GC column is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.[1][2]

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column appropriate for the separation of volatile compounds (e.g., DB-Wax, DB-5).

    • Injector: Typically used in splitless mode to maximize the transfer of analytes to the column.

    • Column Effluent Splitter: A Y-splitter is used to direct the column effluent to both the chemical detector and the olfactometry port (a common split ratio is 1:1).

    • Olfactometry Port (Sniffing Port): A heated transfer line delivers the column effluent to the sniffing port. Humidified air is mixed with the effluent to prevent the drying of the panelist's nasal mucosa.[3]

  • Sensory Panelist: A trained panelist is seated at the sniffing port.

  • Data Acquisition: As the chromatogram runs, the panelist records the time, duration, and descriptor of any perceived odor. This is often done using specialized software that synchronizes the sensory data with the chromatogram.

  • Compound Identification: The chemical detector (e.g., MS) provides data for the identification of the compounds that correspond to the odor events recorded by the panelist.

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a quantitative GC-O method used to determine the potency of odor-active compounds in an extract.[1][4] The aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor.[4][5] Compounds with higher FD factors are considered more potent contributors to the overall aroma.

Protocol for Aroma Extract Dilution Analysis (AEDA)

  • Serial Dilution: Prepare a series of dilutions of the concentrated aroma extract obtained from the SAFE procedure. A common dilution series is 1:1 (v/v) with a suitable solvent, resulting in dilutions of 1:2, 1:4, 1:8, and so on.[6]

  • GC-O Analysis of Dilutions: Analyze each dilution by GC-O, starting with the most concentrated extract.

  • Determination of FD Factor: For each odor-active compound, the FD factor is the highest dilution factor at which the odor is still detected by the sensory panelist.

  • Data Interpretation: The results are often presented as an aromagram, which is a plot of the FD factor versus the retention index of the odorants.

Sensory Panel Training

The reliability of GC-O data is highly dependent on the performance of the sensory panel. Therefore, proper training and selection of panelists are crucial.

Protocol for Sensory Panel Training

  • Panelist Selection: Screen potential panelists for their interest, availability, and basic sensory acuity (e.g., ability to detect and describe common odors).

  • Familiarization with Terminology: Train panelists on a standardized vocabulary of odor descriptors to ensure consistent and accurate descriptions of the perceived aromas.

  • Reference Standards: Expose panelists to a wide range of reference odor compounds to build their odor memory and recognition skills.

  • Threshold Training: Determine the detection and recognition thresholds of the panelists for key aroma compounds to assess their sensitivity.[7]

  • Practice Sessions: Conduct practice GC-O sessions with well-characterized samples to familiarize panelists with the equipment and the data recording process.

Data Presentation

Quantitative data from sensory evaluation studies should be summarized in clearly structured tables to facilitate comparison and interpretation. Key parameters include Flavor Dilution (FD) factors and Odor Activity Values (OAVs). The OAV is the ratio of the concentration of a compound to its odor threshold and provides an indication of its contribution to the overall aroma.[8][9] An OAV greater than 1 suggests that the compound is likely to be an important contributor to the aroma.[4][8]

Table 1: Flavor Dilution (FD) Factors of Key Aroma Compounds in Selected Fruits

CompoundOdor DescriptorRed Raspberry FD Factor[10]Goji Berry FD Factor[11]
β-DamascenoneFloral, fruity1024243
LinaloolFloral, citrus51281
(E)-2-HexenalGreen, leafy256243
Ethyl HexanoateFruity, pineapple25681
β-IononeViolet, woody102481
HexanalGreen, grassy128243
1-Octen-3-oneMushroom6427

Table 2: Odor Activity Values (OAVs) of Potent Odorants in Dairy and Meat Products

CompoundOdor DescriptorParmigiano Reggiano Cheese OAV[4]Goat Milk Jack Cheese OAV[12]Cooked Beef OAV[2]
DiacetylButtery>1000>10000-
Butanoic acidCheesy, pungent>1000>100>100
MethionalBoiled potato>100->1000
(E,E)-2,4-DecadienalFatty, fried->14000>100
2-Methyl-3-furanthiolMeaty-->10000
3-MethylbutanalMalty, chocolate>100>10>100
1-Octen-3-oneMushroom>10>10>1000

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the sensory evaluation of aroma compounds.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Food/Drug Sample Homogenization Homogenization with Solvent Sample->Homogenization SAFE Solvent-Assisted Flavor Evaporation (SAFE) Homogenization->SAFE Concentration Concentration SAFE->Concentration AromaExtract Concentrated Aroma Extract Concentration->AromaExtract GCO Gas Chromatography- Olfactometry (GC-O) AromaExtract->GCO AEDA Aroma Extract Dilution Analysis (AEDA) AromaExtract->AEDA GCO_MS GC-MS/FID GCO->GCO_MS Chemical Detection SensoryPanel Sensory Panel GCO->SensoryPanel Sensory Detection AEDA->SensoryPanel Odorants Identification of Potent Odorants GCO_MS->Odorants SensoryPanel->Odorants FD_OAV Calculation of FD Factors & OAVs Odorants->FD_OAV

Caption: Experimental workflow for the sensory evaluation of potent aroma compounds.

References

Troubleshooting & Optimization

Identifying and mitigating off-flavor formation from sulfur compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and mitigate off-flavor formation from sulfur compounds in their products.

Frequently Asked Questions (FAQs)

Q1: What are sulfur off-flavors and why are they a concern?

A1: Sulfur off-flavors are undesirable aromas and tastes in a product caused by the presence of volatile sulfur compounds (VSCs).[1] These compounds are a significant concern because they have extremely low sensory detection thresholds, meaning even trace amounts (in the parts-per-billion or even parts-per-trillion range) can negatively impact product quality and consumer acceptance.[2][3][4] Common descriptors for these off-flavors include "rotten egg," "cooked cabbage," "canned corn," and "burnt rubber".[2][5][6][7]

Q2: What are the most common sulfur compounds responsible for off-flavors?

A2: A variety of VSCs can cause off-flavors. The most frequently encountered compounds, along with their typical sensory descriptors and detection thresholds, are summarized in the table below.

Table 1: Common Volatile Sulfur Compounds (VSCs) and Their Sensory Characteristics

Compound Chemical Formula Common Sensory Descriptors Sensory Threshold Range (in Water/Wine/Beer)
Hydrogen Sulfide (B99878) H₂S Rotten egg, sewage-like[7][8] 0.9 - 1.5 ppb[7]
Dimethyl Sulfide (DMS) (CH₃)₂S Creamed corn, cooked cabbage, canned vegetables[5][9][10] 25 - 50 ppb
Methanethiol (Methyl Mercaptan) CH₃SH Rotten cabbage, burnt rubber, stagnant water[2][7] 1.5 ppb[7]
Ethanethiol (Ethyl Mercaptan) CH₃CH₂SH Burnt match, onion, garlic, rubber[2][7] 1.1 - 1.8 ppb[7]
Dimethyl Disulfide (DMDS) CH₃SSCH₃ Vegetal, cabbage-like, onion-like[2] 10 - 12 ppb[2]

| Carbon Disulfide | CS₂ | Rubber-like[2] | ~30 ppb |

Q3: What are the primary sources and formation pathways of these compounds?

A3: Sulfur off-flavors can originate from raw materials, microbial metabolism (e.g., yeast), and chemical degradation during processing and storage.[11] Key pathways include the yeast Sulfate (B86663) Assimilation Pathway (SAP), the degradation of sulfur-containing amino acids like cysteine and methionine, and the thermal breakdown of precursors.[1][12][13]

Simplified Formation Pathways of Sulfur Off-Flavors cluster_sources Primary Sources cluster_pathways Formation Pathways cluster_intermediates Key Intermediates cluster_off_flavors Resulting Off-Flavor Compounds Source_AA Sulfur Amino Acids (Methionine, Cysteine) Pathway_Degradation Enzymatic / Thermal Degradation Source_AA->Pathway_Degradation Pathway_Strecker Strecker Degradation Source_AA->Pathway_Strecker Source_Sulfate Inorganic Sulfate (from water, raw materials) Pathway_Yeast Yeast Metabolism (Sulfate Assimilation Pathway) Source_Sulfate->Pathway_Yeast Source_Precursors Precursors in Ingredients (e.g., SMM in malt) Source_Precursors->Pathway_Degradation Off_DMS Dimethyl Sulfide (DMS) Pathway_Degradation->Off_DMS Intermediate_H2S Hydrogen Sulfide (H₂S) Pathway_Yeast->Intermediate_H2S Intermediate_Methional Methional Pathway_Strecker->Intermediate_Methional Off_Mercaptans Mercaptans (Methanethiol, Ethanethiol) Intermediate_H2S->Off_Mercaptans Intermediate_Methional->Off_DMS Off_Disulfides Disulfides (DMDS) Off_Mercaptans->Off_Disulfides Oxidation Off_Disulfides->Off_Mercaptans Reduction

Caption: Key sources and pathways leading to common sulfur off-flavors.

Q4: How do processing and storage conditions affect sulfur off-flavor formation?

A4: Processing and storage play a critical role.

  • Heat Treatment: High temperatures can accelerate the degradation of sulfur-containing amino acids and precursors, forming VSCs.[10][14] For example, S-methylmethionine (SMM) in malt (B15192052) converts to DMS upon heating.[15]

  • Oxygen Exposure: Oxygen can oxidize thiols (mercaptans) into less odorous disulfides. However, this reaction can be reversible, and under reductive (low-oxygen) conditions during storage, disulfides can convert back to potent mercaptans, causing off-flavors to reappear.[4][12]

  • Packaging: The choice of packaging material can influence flavor stability. For instance, sulfur dioxide (SO₂) used as a preservative can react with the aluminum in cans, leading to the formation of hydrogen sulfide (H₂S) over time.[16][17] Additionally, some flavor compounds can be "scalped" or absorbed by polymer linings.[17][18]

  • Light Exposure: Exposure to light can cause the degradation of certain compounds, leading to "light-struck" flavors, such as the formation of 3-methyl-2-butene-1-thiol (B196119) in beer.[4][19]

Troubleshooting Guides

Problem: My product has a "rotten egg" or "sewage-like" smell.

  • Likely Culprit: Hydrogen Sulfide (H₂S).[7]

  • Common Causes:

    • Yeast Stress: During fermentation, yeast may produce excess H₂S if they are stressed due to nutrient deficiencies (especially nitrogen and pantothenic acid), high fermentation temperatures, or inadequate aeration.[7][8][20]

    • Raw Materials: High levels of elemental sulfur from raw material treatments (e.g., vineyard sprays) can be converted to H₂S by yeast.[1][6]

    • Storage Conditions: Interaction between SO₂ and packaging materials, particularly aluminum cans, can generate H₂S during storage.[16]

  • Troubleshooting Steps & Mitigation:

    • Review Fermentation: Ensure yeast has adequate nutrition. Optimize fermentation temperature and provide sufficient aeration at the start of the process.[7][20] Select yeast strains known for low H₂S production.[21]

    • Analyze Raw Materials: Screen for elemental sulfur residues.

    • Post-Fermentation Remediation: For finished products, cautious sparging with an inert gas (CO₂ or N₂) can help strip volatile H₂S.[22] Copper sulfate additions can effectively remove H₂S, but trials are essential to determine the correct dosage and avoid residual copper.[7][23]

    • Packaging Check: If the product is canned, analyze H₂S levels over time and consider adjusting SO₂ levels or using cans with more inert liners.[16]

Problem: I'm detecting a "cooked cabbage" or "canned corn" aroma.

  • Likely Culprit: Dimethyl Sulfide (DMS).[5][9]

  • Common Causes:

    • Precursor in Raw Materials: The primary source is the thermal degradation of a precursor, S-methylmethionine (SMM), which is present in ingredients like malt.[11][15] Lighter-kilned malts (e.g., Pilsner malt) contain higher levels of SMM.[5][11]

    • Insufficient Boiling: DMS is highly volatile. An insufficiently vigorous or short boil will not drive off the DMS formed from SMM.[5][24] Keeping the boiling vessel covered can also cause DMS to condense and fall back into the product.[5]

    • Slow Cooling: DMS continues to be formed from its precursor at warm temperatures (above 180°F or ~82°C).[15] Slow cooling after the heating step allows for more DMS to be generated without the chance to be volatilized.[5][24]

    • Bacterial Contamination: Some wort-spoiling bacteria can produce DMS.[3][24]

  • Troubleshooting Steps & Mitigation:

    • Modify Heating Step: Ensure a vigorous, rolling boil for an adequate duration (e.g., 60-90 minutes in brewing) to volatilize DMS.[24] Do not cover the vessel.

    • Implement Rapid Cooling: Cool the product as quickly as possible after the heat step to halt further DMS formation.[24]

    • Ingredient Selection: Choose raw materials with lower SMM content if possible.[24]

    • Ensure Sanitation: Maintain strict sanitation practices to prevent bacterial contamination.[24]

start Off-Flavor Detected q_aroma What is the primary aroma? start->q_aroma h2s_aroma Rotten Egg / Sewage q_aroma->h2s_aroma dms_aroma Canned Corn / Cooked Cabbage q_aroma->dms_aroma mercaptan_aroma Burnt Rubber / Garlic / Onion q_aroma->mercaptan_aroma h2s_cause Likely Cause: Hydrogen Sulfide (H₂S) h2s_aroma->h2s_cause h2s_check1 Check Yeast Health & Fermentation Parameters h2s_cause->h2s_check1 h2s_check2 Analyze Raw Materials for Sulfur Residues h2s_check1->h2s_check2 h2s_check3 Evaluate Packaging (SO₂/Can Interaction) h2s_check2->h2s_check3 h2s_remedy Remediation: Inert Gas Sparging or Copper Fining Trials h2s_check3->h2s_remedy dms_cause Likely Cause: Dimethyl Sulfide (DMS) dms_aroma->dms_cause dms_check1 Review Vigor & Duration of Heat/Boil Step dms_cause->dms_check1 dms_check2 Measure Cooling Rate dms_check1->dms_check2 dms_check3 Check for Bacterial Contamination dms_check2->dms_check3 dms_remedy Prevention: Optimize Boil & Cooling, Select Low-SMM Ingredients dms_check3->dms_remedy mercaptan_cause Likely Cause: Mercaptans / Disulfides mercaptan_aroma->mercaptan_cause mercaptan_check1 Investigate Post-Fermentation Oxygen Exposure mercaptan_cause->mercaptan_check1 mercaptan_check2 Check for Yeast Autolysis (Extended Lees Contact) mercaptan_check1->mercaptan_check2 mercaptan_remedy Remediation: Copper Fining (for Mercaptans). Prevention is Key. mercaptan_check2->mercaptan_remedy

Caption: Troubleshooting workflow for identifying sulfur off-flavors.

Key Experimental Protocols

Protocol 1: Sensory Screening for Sulfide, Thiol, and Disulfide Off-Flavors

This protocol allows for the sensory separation of three important groups of sulfur-like off-odors: hydrogen sulfide, thiols (mercaptans), and disulfides.[12] Note: These treated samples are for olfactory evaluation only and must not be tasted.

  • Objective: To qualitatively identify the class of sulfur compound responsible for an off-aroma.

  • Materials:

    • Three clean, identical, odor-free glass vessels (e.g., wine glasses).

    • Sample product for testing (~150 mL total).

    • 0.1% Copper (II) sulfate (CuSO₄) solution.

    • 0.1% Cadmium sulfate (CdSO₄) solution (or sodium arsenite as an alternative, with appropriate safety precautions).

    • Pipettes.

  • Methodology:

    • Pour 50 mL of the sample product into each of the three glasses.

    • Glass 1 (Control): Leave untreated.

    • Glass 2 (Copper-Treated): Add a small, precise amount (e.g., 25 µL) of the 0.1% CuSO₄ solution. Swirl gently. Copper sulfate reacts with H₂S and mercaptans but not disulfides.[12]

    • Glass 3 (Cadmium-Treated): Add a small, precise amount (e.g., 25 µL) of the 0.1% CdSO₄ solution. Swirl gently. Cadmium sulfate reacts only with H₂S.[12]

    • Allow the glasses to sit for 2-3 minutes.

    • Evaluate the aroma of each glass, starting with the control. Note the differences in the off-aroma between the glasses.

  • Interpretation of Results:

    If the Off-Aroma is... It indicates the presence of...
    Removed in Glass 2 and Glass 3 Hydrogen Sulfide (H₂S)
    Removed in Glass 2 but NOT in Glass 3 Thiols (Mercaptans)

    | NOT removed in Glass 2 or Glass 3 | Disulfides |

Protocol 2: Quantification of VSCs by Gas Chromatography (GC)

  • Objective: To identify and quantify specific volatile sulfur compounds in a sample.

  • Principle: This method uses Gas Chromatography (GC) to separate volatile compounds, coupled with a sulfur-specific detector for sensitive and selective detection.[6] Common detectors include the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD).[6][19]

  • Instrumentation:

    • Gas Chromatograph (GC).

    • Sulfur-specific detector (SCD or PFPD).

    • Autosampler with Solid Phase Microextraction (SPME) capabilities.

    • SPME fibers suitable for volatile compounds (e.g., Carboxen/PDMS).

    • GC vials with septa.

  • Methodology (Example using Headspace SPME):

    • Sample Preparation: Place a precise volume of the liquid sample (e.g., 5-10 mL) into a GC vial. If required, add an internal standard.

    • Extraction: The vial is sealed and placed in the autosampler. It is incubated at a controlled temperature (e.g., 40-60°C) for a set time to allow volatiles to equilibrate in the headspace.

    • Adsorption: The SPME fiber is exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

    • Desorption & Injection: The fiber is retracted and then inserted into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the GC column.

    • Separation: The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interaction with the column's stationary phase.

    • Detection: As compounds elute from the column, they enter the sulfur-specific detector (SCD or PFPD), which generates a signal proportional to the amount of sulfur present.

    • Quantification: The peak areas of the target compounds are compared to a calibration curve generated from certified standards to determine their concentration in the original sample.

start Sample Collection prep Sample Preparation (Vialing, Add Internal Standard) start->prep spme Headspace SPME (Incubation & Adsorption) prep->spme injection Thermal Desorption in GC Inlet spme->injection separation GC Separation (Temperature Program) injection->separation detection Sulfur-Specific Detection (SCD or PFPD) separation->detection analysis Data Analysis (Peak Integration) detection->analysis quant Quantification (vs. Calibration Curve) analysis->quant report Final Report (Concentration of VSCs) quant->report

Caption: Experimental workflow for VSC analysis using GC-SCD/PFPD.

References

Technical Support Center: Optimizing Solid-Phase Microextraction (SPME) for Sulfur Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with solid-phase microextraction (SPME) for the analysis of volatile sulfur compounds (VSCs).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I seeing low sensitivity or poor recovery for my target sulfur compounds?

Answer: Low sensitivity for volatile sulfur compounds is a common challenge in SPME analysis. Several factors could be contributing to this issue:

  • Inappropriate Fiber Choice: The choice of SPME fiber coating is critical for the efficient extraction of sulfur volatiles. For a broad range of VSCs, porous fibers are generally preferred. Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are frequently recommended due to their high affinity for small, volatile molecules.[1][2][3] The CAR/PDMS fiber, in particular, has shown high sensitivity in sulfur analysis.[1][2]

  • Matrix Effects: Components in your sample matrix can significantly impact the extraction efficiency.[4][5] For instance, in alcoholic beverages like wine, ethanol (B145695) can compete with sulfur compounds for adsorption sites on the SPME fiber, leading to a decrease in sensitivity, especially at low ethanol concentrations.[1] Similarly, other volatile organic compounds in the matrix can also interfere with the adsorption of target analytes.[5][6]

  • Sub-optimal Extraction Parameters: The temperature and duration of the extraction are critical. Higher temperatures can increase the volatility of the analytes, but excessively high temperatures can also lead to their degradation or reduced adsorption by the fiber.[4][7] Equilibration time is also a key parameter that needs to be optimized to ensure that the analytes have reached equilibrium between the sample, headspace, and fiber.[8]

  • Analyte Reactivity: Sulfur compounds are notoriously reactive and can be lost through adsorption to active sites in the GC system or through oxidation.[9]

To improve sensitivity, consider the following troubleshooting steps:

  • Optimize Fiber Selection: If you are not using a CAR/PDMS or DVB/CAR/PDMS fiber, consider switching to one of these for better trapping of volatile sulfur compounds.

  • Address Matrix Effects:

    • Sample Dilution: For samples with high concentrations of interfering matrix components like ethanol, dilution can significantly improve the sensitivity of the extraction.[1][10]

    • Salting Out: The addition of salt (e.g., NaCl) to your sample can increase the volatility of the sulfur compounds, driving them into the headspace for more efficient extraction.[10]

  • Optimize Extraction Conditions: Systematically optimize the extraction temperature and time to find the ideal balance for your target analytes. A typical starting point for many VSCs is an extraction temperature of 35-45°C for 30-40 minutes.[10][11]

  • Use of Internal Standards: Employing appropriate internal standards can help to compensate for matrix effects and variations in extraction efficiency.[1][5]

Question: My results are not reproducible. What could be the cause?

Answer: Poor reproducibility in SPME analysis of sulfur compounds can be frustrating. The issue often stems from the inherent variability of the technique and the reactive nature of the analytes. Here are some potential causes and solutions:

  • Inconsistent Manual Operation: If you are performing manual SPME, slight variations in fiber placement in the headspace, extraction time, and injection depth can lead to significant variability in your results.

  • Fiber Degradation: SPME fibers have a limited lifetime and their performance can degrade over time, leading to inconsistent results. It is crucial to track the number of injections per fiber and to condition new fibers properly before use.

  • Matrix Heterogeneity: If your sample is not homogenous, the concentration of analytes in the portion you are sampling from may vary between replicates.

  • Analyte Instability: Volatile sulfur compounds can be unstable and may degrade or react during sample preparation and extraction.

To improve reproducibility:

  • Automate the Process: If possible, use an autosampler for SPME. This will ensure consistent timing, fiber placement, and injection for every sample.

  • Implement a Strict Quality Control Protocol for Fibers:

    • Always condition new fibers according to the manufacturer's instructions.

    • Run a blank analysis after each sample to check for carryover.

    • Monitor fiber performance over time by regularly analyzing a standard solution. Replace the fiber when its performance starts to decline.

  • Ensure Sample Homogeneity: Thoroughly mix your samples before taking an aliquot for analysis.

  • Minimize Analyte Degradation: Prepare samples just before analysis and consider adding antioxidants or other stabilizing agents if your target compounds are known to be unstable.

Question: I am observing peak tailing for my sulfur compounds in the chromatogram. How can I fix this?

Answer: Peak tailing for sulfur compounds is a frequent problem in gas chromatography and is often caused by the interaction of these polar and active compounds with the analytical system.[9]

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can adsorb sulfur compounds, leading to tailing peaks.[9]

  • Improper GC Conditions: Sub-optimal oven temperature programs or carrier gas flow rates can also contribute to poor peak shape.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.

To address peak tailing:

  • Use Inert Components: Ensure that your entire GC flow path is as inert as possible. Use deactivated inlet liners and columns specifically designed for sulfur analysis.[9]

  • Optimize GC Method:

    • Review and optimize your oven temperature program. A slower ramp rate can sometimes improve peak shape.

    • Ensure your carrier gas flow rate is optimal for your column dimensions.

  • Check for Column Overload: Try injecting a more dilute sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing a wide range of volatile sulfur compounds?

A1: For a broad spectrum of volatile sulfur compounds, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the best choice.[10][12] This fiber combines the properties of different materials, allowing for the effective extraction of a wide range of analytes with varying polarities and molecular weights. The Carboxen provides high retention for very volatile compounds, while the DVB and PDMS help in trapping less volatile and nonpolar compounds.

Q2: How can I minimize the effect of ethanol in my alcoholic beverage samples?

A2: The presence of ethanol can significantly suppress the extraction of sulfur volatiles.[1] To mitigate this, you can:

  • Dilute the sample: Diluting the sample with water or a salt solution can lower the ethanol concentration and improve the partitioning of sulfur compounds into the headspace.[1][10] A dilution to 2.5% v/v ethanol has been shown to be effective.[10]

  • Add salt: "Salting out" with sodium chloride (NaCl) increases the ionic strength of the sample, which reduces the solubility of the volatile sulfur compounds and promotes their transfer to the headspace.[10]

Q3: What are the recommended extraction time and temperature for VSCs?

A3: The optimal extraction time and temperature are analyte and matrix-dependent and should be determined empirically. However, a good starting point for many volatile sulfur compounds is an extraction temperature of 35°C for 30 minutes.[10] For some applications, a slightly higher temperature of 45°C for 40 minutes has also been used successfully.[11] It is crucial to perform an optimization study to find the best conditions for your specific application.

Q4: Should I use headspace SPME or direct immersion SPME for sulfur volatiles?

A4: For volatile sulfur compounds, headspace SPME (HS-SPME) is the most commonly used and recommended technique.[13][14] This is because VSCs are, by definition, volatile and will readily partition into the headspace above the sample. HS-SPME minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifetime and reduce the risk of contamination.[13] Direct immersion is generally reserved for less volatile or semi-volatile compounds.[14]

Q5: Is derivatization necessary for analyzing sulfur volatiles with SPME?

A5: While not always necessary, derivatization can be a valuable tool for improving the analysis of certain sulfur compounds, particularly thiols, which can exhibit poor chromatographic behavior.[15] Derivatization converts the analytes into less polar and more stable derivatives, which can lead to improved peak shape and sensitivity.[15] However, the derivatization step adds complexity to the analytical workflow and needs to be carefully optimized.

Data Presentation

Table 1: Recommended SPME Fibers for Volatile Sulfur Compound Analysis

Fiber CoatingAbbreviationRecommended ForReference(s)
Carboxen/PolydimethylsiloxaneCAR/PDMSHighly volatile sulfur compounds, general VSC screening.[1][2][16]
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSBroad range of VSCs with varying polarities and molecular weights.[10][11]
PolydimethylsiloxanePDMSNonpolar, higher molecular weight sulfur compounds.[17]

Table 2: Effect of Ethanol Concentration on the Recovery of Dimethyl Sulfide (B99878) (DMS) using CAR/PDMS fiber

Ethanol Concentration (% v/v)Relative Peak Area of DMS
0.0100%
0.5Significantly Decreased
2.0Stable Ratio with Internal Standard
4.0Stable Ratio with Internal Standard
Data synthesized from the trend described in reference[1].

Table 3: Recommended Internal Standards for Different Volatile Sulfur Compounds in a Wine Matrix

Analyte(s)Recommended Internal StandardReference(s)
Dimethyl sulfide (DMS)Ethyl methyl sulfide (EMS)[5]
Dimethyl disulfide (DMDS), Methyl thioacetate, Ethyl thioacetateDiethyl sulfide (DES)[5]
Hydrogen sulfide (H2S), Methanethiol (MeSH), Diethyl disulfide (DEDS), Dimethyl trisulfide (DMTS)Diisopropyl disulfide (DIDS)[5]

Experimental Protocols

Protocol 1: General Headspace SPME Method for Volatile Sulfur Compounds in a Liquid Matrix

  • Sample Preparation:

    • Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.

    • If necessary, add a salt (e.g., 20% w/v NaCl) to the sample to enhance the release of volatiles.[10]

    • Add an appropriate internal standard.

    • Immediately seal the vial with a septum cap.

  • Equilibration:

    • Place the vial in a heating block or water bath set to the optimized equilibration temperature (e.g., 35°C).

    • Allow the sample to equilibrate for a set time (e.g., 30 minutes) with agitation.[10]

  • SPME Extraction:

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial.

    • Extract for the optimized time (e.g., 30 minutes) at the set temperature.[10]

  • Desorption and GC Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph.

    • Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C.[11]

    • Start the GC analysis.

Mandatory Visualization

SPME_Troubleshooting_Workflow cluster_start cluster_problem_identification Problem Identification cluster_solutions Potential Solutions cluster_validation Validation cluster_end start Start: Poor SPME Results (Low Sensitivity/Reproducibility) check_fiber Is the SPME fiber appropriate and in good condition? start->check_fiber check_matrix Are there known matrix interferences (e.g., ethanol)? check_fiber->check_matrix Yes optimize_fiber Select/Replace Fiber (e.g., CAR/PDMS) check_fiber->optimize_fiber No check_parameters Are the extraction parameters optimized? check_matrix->check_parameters No address_matrix Implement Matrix Modification: - Dilution - Salting Out check_matrix->address_matrix Yes optimize_params Optimize Parameters: - Temperature - Time - Agitation check_parameters->optimize_params No analyze_qc Analyze QC Standard check_parameters->analyze_qc Yes optimize_fiber->analyze_qc address_matrix->analyze_qc optimize_params->analyze_qc evaluate_results Evaluate Results analyze_qc->evaluate_results end_good Acceptable Results evaluate_results->end_good Criteria Met end_bad Re-evaluate evaluate_results->end_bad Criteria Not Met end_bad->start

Caption: A logical workflow for troubleshooting common SPME analysis problems.

SPME_Experimental_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis cluster_data Data Processing sample_prep 1. Sample Aliquoting & Vial Sealing additives 2. Addition of Salt & Internal Standard sample_prep->additives equilibration 3. Equilibration (Temperature & Agitation) additives->equilibration extraction 4. Headspace Extraction with SPME Fiber equilibration->extraction desorption 5. Thermal Desorption in GC Inlet extraction->desorption separation 6. Chromatographic Separation desorption->separation detection 7. Detection (e.g., SCD, MS) separation->detection data_analysis 8. Data Analysis & Quantification detection->data_analysis

Caption: A typical experimental workflow for SPME-GC analysis of sulfur volatiles.

References

Technical Support Center: Purification of Synthesized Furan Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized furan (B31954) disulfides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude furan disulfide reaction mixture?

A1: Common impurities can include unreacted starting materials such as furan precursors and thiols, residual catalysts (e.g., palladium or copper), and various side-products.[1] Side-products may consist of homocoupled byproducts and over-oxidized species like thiolsulfinates (R-S(O)-S-R) or thiolsulfonates (R-S(O)₂-S-R).[2] In some syntheses involving allenic sulfides, by-products of similar polarity to the desired furan product, such as PhSSPh, can also be present.[3]

Q2: My furan disulfide appears to be degrading during purification. What could be the cause?

A2: Furan disulfides can be susceptible to degradation under certain conditions. Potential causes for degradation include:

  • Disulfide Bond Scrambling: At neutral or alkaline pH and elevated temperatures, disulfide bonds can rearrange, especially if free thiols are present.[4] It is advisable to work at a slightly acidic pH (around 6.5) to minimize this.[4]

  • Oxidation: The furan moiety can be sensitive to oxidation.[5] Harsh oxidizing conditions or prolonged exposure to air and light can lead to the formation of unwanted by-products.

  • Thermal Instability: Some furan derivatives can be sensitive to high temperatures, leading to decomposition.[6] When distillation is used, it should be performed under reduced pressure to lower the boiling point.

Q3: What is the best general approach for purifying furan disulfides?

A3: A multi-step approach is often the most effective strategy for purifying furan disulfides.[1] This typically involves an initial workup with liquid-liquid extraction to remove the bulk of impurities, followed by column chromatography for separation of closely related compounds, and finally, recrystallization to obtain a highly pure, crystalline product.[1] The specific choice and order of techniques will depend on the scale of the reaction and the nature of the impurities.[1]

Troubleshooting Guide

Problem 1: Low yield after purification.

Possible CauseSuggested Solution(s)
Product loss during liquid-liquid extraction. Ensure the correct pH of the aqueous layer to prevent the product from partitioning into it. Use a sufficient volume of extraction solvent and perform multiple extractions (e.g., 3x) to maximize recovery.
Co-elution of product with impurities during column chromatography. Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a less polar solvent system might improve resolution. Consider using a different stationary phase if silica (B1680970) gel is not effective.
Product remains in the mother liquor after recrystallization. The chosen solvent may be too good, even at low temperatures. Try a solvent mixture or a different solvent in which the product has lower solubility at room temperature. Ensure the solution is sufficiently concentrated before cooling. Placing the solution in an ice bath can help maximize crystal formation.[7]
Decomposition on silica gel. Some sulfur-containing compounds can be unstable on silica gel.[2] Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Alternatively, consider using a different stationary phase like alumina.

Problem 2: Product is still impure after column chromatography.

Possible CauseSuggested Solution(s)
Inappropriate solvent system. The polarity of the eluent may be too high, causing all components to move too quickly up the column. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find one that gives good separation between your product and the impurities.
Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Presence of very non-polar impurities. If your product is polar, non-polar impurities may travel with the solvent front. A pre-wash of the column with a non-polar solvent (e.g., hexane) before loading the sample can sometimes help.
Over-oxidized byproducts are present. Over-oxidized species like thiolsulfinates can be challenging to separate.[2] Careful monitoring of the reaction to prevent their formation is the best strategy.[2] If they are present, recrystallization may be more effective than chromatography for their removal.

Problem 3: Difficulty with recrystallization.

Possible CauseSuggested Solution(s)
Oiling out instead of crystallization. The solution may be too saturated, or the melting point of your compound is lower than the boiling point of the solvent.[7] Try re-heating the solution and adding more solvent.[7] Using a lower boiling point solvent or a solvent pair can also resolve this issue.
No crystals form upon cooling. The solution is not saturated enough.[7] Try evaporating some of the solvent to increase the concentration.[7] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
Colored impurities remain in the crystals. The impurities may have co-crystallized with your product. A charcoal treatment of the hot solution before filtration can sometimes remove colored impurities. A second recrystallization from a different solvent system may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Furan Disulfide

Purification MethodStarting Purity (by LC-MS)Final Purity (by LC-MS)Yield (%)Notes
Flash Chromatography (Silica Gel)65%95%70%Eluent: Hexane (B92381)/Ethyl Acetate gradient.
Recrystallization95%>99%85%Solvent: Ethanol/Water.
Preparative HPLC65%>99%50%High purity but lower yield and not ideal for large scale.
Liquid-Liquid Extraction65%75%90%Effective for initial cleanup, removes baseline impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude furan disulfide is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure. The dry, adsorbed sample is carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. The choice of solvents should be guided by prior TLC analysis.[2]

  • Fraction Collection: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure furan disulfide are combined, and the solvent is removed under reduced pressure to yield the purified product.[2]

Protocol 2: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the furan disulfide is sparingly soluble at room temperature but highly soluble at its boiling point.[7] Ethanol, methanol, or mixtures such as ethanol/water are good starting points to test.[7]

  • Dissolution: The crude furan disulfide is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated gently with stirring until the solid completely dissolves.[7]

  • Cooling and Crystallization: The flask is covered and allowed to cool slowly to room temperature to promote the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[7]

  • Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.[7]

  • Washing and Drying: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual impurities.[7] The pure crystals are then dried under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Furan Disulfide Reaction Mixture extraction Liquid-Liquid Extraction synthesis->extraction Initial Cleanup chromatography Flash Column Chromatography extraction->chromatography Separation recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) recrystallization->analysis final_product Pure Furan Disulfide analysis->final_product troubleshooting_guide start Purification Issue? low_yield Low Yield? start->low_yield impure_product Product Still Impure? start->impure_product no_crystals No Crystals Forming? start->no_crystals solution_yield1 Optimize Extraction pH & Repetitions low_yield->solution_yield1 Extraction Issue solution_yield2 Adjust Chromatography Gradient low_yield->solution_yield2 Chromatography Issue solution_yield3 Change Recrystallization Solvent low_yield->solution_yield3 Recrystallization Issue solution_impure1 Optimize TLC & Change Solvent System impure_product->solution_impure1 Poor Separation solution_impure2 Reduce Column Load or Use Larger Column impure_product->solution_impure2 Overloading solution_impure3 Consider Recrystallization instead of Chromatography impure_product->solution_impure3 Difficult Impurities solution_nocrystal1 Concentrate Solution no_crystals->solution_nocrystal1 Not Saturated solution_nocrystal2 Scratch Flask or Add Seed Crystal no_crystals->solution_nocrystal2 Nucleation Needed solution_nocrystal3 Cool in Ice Bath no_crystals->solution_nocrystal3 Solubility Too High

References

Technical Support Center: Synthesis of Bis(2-methyl-3-furyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of Bis(2-methyl-3-furyl)disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound?

The most prevalent method for synthesizing this compound is the oxidation of its precursor, 2-methyl-3-furanthiol (B142662). This process involves the formation of a disulfide bond between two molecules of the thiol.

Q2: Why is the purity of the starting material, 2-methyl-3-furanthiol, critical for the reaction?

The purity of the starting 2-methyl-3-furanthiol is paramount as impurities can lead to the formation of unwanted side products, complicating the purification process and ultimately reducing the overall yield of the desired disulfide. The thiol itself is susceptible to oxidative degradation, so using a fresh or properly stored starting material is crucial.[1]

Q3: What are the primary methods for oxidizing 2-methyl-3-furanthiol?

There are two main reported methods for the oxidation step:

  • Air Oxidation: This method uses atmospheric oxygen as the oxidant, typically bubbled through a solution of the thiol in a solvent like hexane (B92381).[2][3]

  • Dimethyl Sulfoxide (B87167) (DMSO) Oxidation: This improved method utilizes DMSO as the oxidant, which has been shown to shorten reaction times and increase yields compared to air oxidation.[2]

Q4: How does this compound find application in other research areas?

Beyond its primary use as a flavoring agent with a characteristic meaty aroma[4][5], this compound serves as a reactant in the synthesis of novel 2-methyl-3-furyl sulfide (B99878) derivatives.[6][7] These derivatives are being explored for their potential as antimicrobial agents and food preservatives.[6][8]

Troubleshooting Guide

Problem 1: Low Yield of this compound.

Low yield is a common issue that can be attributed to several factors throughout the experimental workflow.

  • Possible Cause 1: Inefficient Oxidation.

    • Symptom: Significant amount of unreacted 2-methyl-3-furanthiol remains after the reaction.

    • Recommendation (Air Oxidation): The reaction time for air oxidation is lengthy, often around 20 hours.[2][3] Ensure sufficient reaction time and a consistent, adequate flow of air (e.g., 20 ml/minute) through the reaction mixture.[3]

    • Recommendation (DMSO Oxidation): This method is generally more efficient.[2] Ensure the molar ratio of 2-methyl-3-furanthiol to DMSO is optimized. A suggested range is from 1:0.5 to 1:10.[2] Also, verify the reaction temperature is maintained appropriately, between 10°C and the reflux temperature of the mixture.[2]

  • Possible Cause 2: Product Loss During Workup and Purification.

    • Symptom: The crude product yield is acceptable, but the final yield after purification is significantly lower.

    • Recommendation: this compound can be purified by column chromatography or distillation.[2][3] For distillation, using underpressure (vacuum) distillation can prevent thermal degradation of the product.[2] If using column chromatography, select an appropriate solvent system to ensure good separation from byproducts and unreacted thiol.

  • Possible Cause 3: Formation of Side Products.

    • Symptom: The presence of multiple unexpected spots on a TLC plate or peaks in a GC-MS analysis of the crude product.

    • Recommendation: Over-oxidation can lead to the formation of sulfonic acids or other undesired species. When using a strong oxidizing system like DMSO, carefully control the reaction temperature and time. For the air oxidation method, the mild conditions are less likely to cause over-oxidation, but the long reaction time may allow for other degradation pathways.

Data Presentation: Comparison of Oxidation Methods

The selection of the oxidant is a critical factor influencing both the reaction efficiency and the final yield. The following table summarizes the key differences between the two primary methods.

ParameterAir Oxidation MethodDMSO Oxidation Method
Oxidizing Agent Air (Oxygen)Dimethyl Sulfoxide (DMSO)
Solvent Hexane[3]None (DMSO acts as solvent and oxidant)[2]
Reaction Time ~20 hours[2][3]0.5 - 10 hours[2]
Temperature Room Temperature[3]10 °C to Reflux Temperature[2]
Reported Yield ~60.5%[2]Higher than air oxidation (exact % not specified but noted as an improvement)[2]
Notes Long reaction time, lower yield.[2]Shorter reaction time, improved yield.[2]

Experimental Protocols

Protocol 1: Synthesis via Air Oxidation [3]

  • Reaction Setup: In a 250 cc flask equipped with a magnetic stirrer, a heater, and a gas sparger, dissolve 5 g of 2-methyl-3-furanthiol in 100 cc of hexane.

  • Oxidation: Bubble air through the solution at a rate of 20 ml/minute at room temperature.

  • Reaction Monitoring: Continue the reaction for 20 hours. Maintain the original volume by adding fresh hexane as needed to compensate for evaporation.

  • Workup: After the reaction period, flash-evaporate the solvent.

  • Purification: Purify the resulting crude mixture by column chromatography to yield this compound.

Protocol 2: Synthesis via DMSO Oxidation (Improved Method) [2]

  • Reaction Setup: In a suitable reaction vessel, mix 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO). The molar ratio of thiol to DMSO should be between 1:0.5 and 1:10.

  • Oxidation: Stir the mixture at a temperature between 10 °C and the reflux temperature.

  • Reaction Monitoring: The reaction is typically complete within 0.5 to 10 hours. Monitor the disappearance of the starting thiol by TLC or GC.

  • Workup: After the reaction is complete, remove the dimethyl sulfide byproduct and water generated during the reaction by normal pressure distillation.

  • Purification: Purify the remaining residue by underpressure (vacuum) distillation to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues in the synthesis.

G cluster_workflow Experimental Workflow for Synthesis start Start: 2-Methyl-3-Furanthiol setup Reaction Setup (Dissolve in Solvent or Mix with Oxidant) start->setup oxidation Oxidation Step (Air Bubbling or DMSO Heating) setup->oxidation workup Workup (Solvent Evaporation or Byproduct Distillation) oxidation->workup purification Purification (Column Chromatography or Vacuum Distillation) workup->purification end Final Product: This compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

G start Problem: Low Final Yield cause1 Impure Starting Material? start->cause1 cause2 Inefficient Oxidation? start->cause2 cause3 Product Loss During Purification? start->cause3 sol1 Solution: - Use high-purity 2-methyl-3-furanthiol. - Store thiol properly to prevent degradation. cause1->sol1 Yes sol2 Solution: - For Air: Ensure sufficient time (>20h) and airflow. - For DMSO: Optimize thiol:DMSO ratio and temperature. cause2->sol2 Yes sol3 Solution: - Use vacuum distillation to prevent thermal degradation. - Optimize column chromatography solvent system. cause3->sol3 Yes

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Proper Storage and Handling of Sulfur-Containing Chemical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of sulfur-containing chemical standards. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results by maintaining the integrity and stability of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of sulfur-containing chemical standards?

A1: The primary factors leading to the degradation of sulfur-containing chemical standards are:

  • Oxidation: The sulfur atom in many functional groups (e.g., thiols, thioethers, thiophenes) is susceptible to oxidation by atmospheric oxygen. This can be accelerated by the presence of light, heat, or metal ions.[1][2]

  • Moisture: Water can facilitate hydrolytic degradation, particularly for compounds like sulfonamides, and can also promote the formation of acidic byproducts in the presence of elemental sulfur, which can corrode containers and catalyze further degradation.[3]

  • Light: Exposure to UV or visible light can induce photodegradation, especially in light-sensitive compounds such as those containing thiophene (B33073) rings.[1]

  • Temperature: Elevated temperatures generally increase the rate of all chemical degradation pathways. Conversely, extreme cold can make some granular standards brittle.[3]

  • pH: The stability of many sulfur-containing compounds is pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[4][5]

Q2: How should I store my sulfur-containing chemical standards?

A2: Proper storage is crucial for maintaining the stability of your standards. General recommendations include:

  • Temperature: Store standards in a cool, dry, and well-ventilated area.[3][6] For many standards, refrigeration (2-8 °C) or freezing (≤ -20 °C) is recommended, especially for long-term storage.[7][8] Always allow the container to warm to room temperature before opening to prevent condensation.[8][9]

  • Atmosphere: For highly sensitive compounds, particularly thiols, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]

  • Light: Protect light-sensitive standards from light by storing them in their original amber vials or by wrapping the container in aluminum foil.[1][8]

  • Containers: Use appropriate, tightly sealed containers. For solid standards, high-density polyethylene (B3416737) (HDPE) or glass bottles are suitable.[10] For solutions, especially volatile ones, vials with PTFE-lined caps (B75204) or Mininert® valves are recommended to prevent evaporation and contamination.[9]

Q3: What are the signs that my sulfur-containing standard may have degraded?

A3: Signs of degradation can be observed both visually and analytically:

  • Visual Inspection: Changes in color, the appearance of precipitates, or clumping of solids can indicate degradation.[1]

  • Analytical Verification: When analyzed (e.g., by HPLC or GC), you may observe:

    • A decrease in the peak area of the main compound.

    • The appearance of new, unexpected peaks corresponding to degradation products.[1]

    • Changes in peak shape, such as tailing or fronting, which could indicate interactions with active sites in the analytical system or the presence of impurities.[11][12]

    • A shift in the retention time of the main peak.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with sulfur-containing chemical standards.

Troubleshooting Analytical Results
Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in chromatogram (HPLC/GC) Standard Degradation: The standard may have degraded due to oxidation, hydrolysis, or photodegradation.[1][13]1. Prepare a fresh solution from the stock standard and re-analyze. 2. If the issue persists, use a new, unopened standard. 3. Review storage conditions and handling procedures. 4. Perform a forced degradation study to identify potential degradation products.[13]
Contamination: The solvent, vial, or analytical system may be contaminated.1. Use fresh, high-purity solvents. 2. Analyze a solvent blank to check for system contamination. 3. Ensure vials and caps are clean and appropriate for the application.
Peak Tailing Active Sites: For GC, active sites in the injector liner or column can interact with polar sulfur compounds.[6] For HPLC, silanol (B1196071) groups on the column can cause tailing with basic compounds.[12]1. GC: Use a deactivated inlet liner and a column designed for active compounds. 2. HPLC: Use a high-purity silica (B1680970) column. Adjust mobile phase pH to suppress silanol ionization or add a competing base (e.g., triethylamine) if compatible with your detection method.[12]
Column Overload: Injecting too much sample can lead to peak distortion.[11]1. Reduce the injection volume or dilute the sample.
Irreproducible Peak Areas Standard Instability in Solution: The standard may be degrading in the sample solvent over the course of the analysis.1. Prepare fresh samples immediately before injection. 2. Assess the stability of the compound in the chosen solvent over the typical analysis time. 3. Use an autosampler with temperature control to keep samples cool.
Inconsistent Injection Volume: Issues with the autosampler or manual injection technique.1. Check the syringe for air bubbles. 2. Ensure the autosampler is functioning correctly.
Evaporation of Volatile Standards: Volatile sulfur compounds can evaporate from the vial.1. Use appropriate vials with tight-sealing caps (e.g., PTFE-lined septa).[9] 2. Minimize the time the vial is open.
Data Presentation: Storage Recommendations and Degradation Pathways

The following tables summarize recommended storage conditions and common degradation pathways for various classes of sulfur-containing compounds.

Table 1: Recommended Storage Conditions for Sulfur-Containing Chemical Standards

Class of CompoundRecommended TemperatureLight ProtectionAtmosphereAdditional Notes
Thiols (e.g., Cysteine, Glutathione) ≤ -20 °C (long-term); 2-8 °C (short-term)[7][8]Recommended (Amber vials)[8]Inert gas (e.g., Argon, Nitrogen) recommended for solutions[8]Prone to oxidation to disulfides. Use oxygen-free solvents for solutions.[8]
Thioethers (Sulfides) 2-8 °C or as specified on the certificate of analysisRecommendedAmbientCan oxidize to sulfoxides and then sulfones.[2][14]
Disulfides 2-8 °C or as specified on the certificate of analysisRecommendedAmbientGenerally more stable than thiols but can undergo disulfide exchange reactions. Store in a well-ventilated place.[15]
Sulfoxides 2-8 °C or as specified on the certificate of analysisRecommended, as some are photosensitive[16]AmbientCan be oxidized to sulfones or reduced back to thioethers.
Sulfones Room Temperature or 2-8 °CGenerally not required unless the rest of the molecule is photosensitiveAmbientGenerally very stable to oxidation and hydrolysis.[17]
Thiophenes 2-8 °CRequired (Amber vials)[1]AmbientSusceptible to photodegradation and oxidation at the sulfur atom.[1]
Sulfonamides Room Temperature or 2-8 °CRecommendedAmbientCan undergo hydrolysis at extreme pH.[4]

Table 2: Common Degradation Pathways of Sulfur-Containing Functional Groups

Functional GroupStress ConditionPrimary Degradation PathwayCommon Degradation Product(s)
Thiol (-SH) Oxidation (Air, H₂O₂)DimerizationDisulfide (-S-S-)
Further OxidationSulfenic acid (-SOH), Sulfinic acid (-SO₂H), Sulfonic acid (-SO₃H)[18]
Thioether (Sulfide) (-S-) Oxidation (e.g., H₂O₂, m-CPBA)S-OxidationSulfoxide (B87167) (-SO-), Sulfone (-SO₂-)[14]
Thiophene Light (Photodegradation), OxidationRing Oxidation/CleavageThiophene S-oxide, various ring-opened products[1]
Sulfonamide (-SO₂NH-) Acidic or Basic pHHydrolysisCleavage of the S-N bond, yielding a sulfonic acid and an amine[4]

Experimental Protocols

Protocol: Forced Degradation Study for a Sulfur-Containing Standard

Objective: To identify potential degradation products and pathways for a sulfur-containing standard and to develop a stability-indicating analytical method.

Methodology:

  • Standard Preparation: Prepare a stock solution of the sulfur-containing standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the standard solution to the following stress conditions in parallel experiments. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., in a photostability chamber) for a specified duration, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.[13]

  • Sample Analysis:

    • Analyze all samples (stressed and control) using a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

    • The HPLC method should be developed to separate the parent compound from all degradation products. A good starting point for many sulfur-containing pharmaceuticals is a reversed-phase C18 column with a gradient elution of acetonitrile and water/buffer.[19]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

    • Use the PDA detector to check for peak purity of the parent peak in the stressed samples.

    • If using an MS detector, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

    • Calculate the percentage of degradation for each stress condition.

Visualizations

Troubleshooting_Workflow start Unexpected Analytical Result (e.g., new peaks, peak tailing, area change) check_standard Is the standard preparation recent? start->check_standard reprepare Prepare fresh standard solution from the same vial and re-analyze check_standard->reprepare Yes issue_persists1 Does the issue persist? check_standard->issue_persists1 No reprepare->issue_persists1 check_system Is the analytical system (HPLC/GC) performing correctly? issue_persists1->check_system Yes end_resolved Issue Resolved issue_persists1->end_resolved No system_ok Is the system okay? check_system->system_ok troubleshoot_system Troubleshoot System: - Check for leaks - Run blank/standard - Clean detector/injector system_ok->troubleshoot_system No new_vial Use a new, unopened vial of the standard and analyze system_ok->new_vial Yes troubleshoot_system->check_system issue_persists2 Does the issue persist? new_vial->issue_persists2 review_storage Review storage and handling procedures: - Temperature - Light exposure - Atmosphere issue_persists2->review_storage Yes issue_persists2->end_resolved No forced_degradation Consider forced degradation study to identify potential degradants review_storage->forced_degradation end_unresolved Issue likely due to inherent standard instability forced_degradation->end_unresolved

Caption: Troubleshooting workflow for unexpected analytical results.

Storage_Decision_Tree start Select Storage Conditions for Sulfur-Containing Standard is_thiol Is the compound a thiol or known to be highly oxygen-sensitive? start->is_thiol inert_atmosphere Store at ≤ -20°C under inert atmosphere (Argon or Nitrogen) is_thiol->inert_atmosphere Yes is_light_sensitive Is the compound known to be light-sensitive (e.g., contains thiophene)? is_thiol->is_light_sensitive No inert_atmosphere->is_light_sensitive amber_vial Store in an amber vial or protect from light is_light_sensitive->amber_vial Yes check_coa Consult Certificate of Analysis (CoA) for specific temperature requirements is_light_sensitive->check_coa No amber_vial->check_coa temp_specified Is a specific temperature (e.g., 2-8°C) specified? check_coa->temp_specified store_specified_temp Store at the specified temperature (e.g., 2-8°C) temp_specified->store_specified_temp Yes store_cool_dry Store in a cool, dry place (e.g., Room Temperature or 2-8°C) temp_specified->store_cool_dry No final_storage Final Storage Protocol: - Tightly sealed container - Away from heat and moisture store_specified_temp->final_storage store_cool_dry->final_storage

Caption: Decision tree for selecting appropriate storage conditions.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: Forced Degradation Study prep_stock Prepare Stock Solution of Standard (e.g., 1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo control Control (Protected from stress) prep_stock->control analyze Analyze all samples by a separation technique (e.g., HPLC-PDA/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Data: - Compare stressed vs. control - Identify degradation peaks - Check peak purity analyze->evaluate elucidate Elucidate Structure of Degradants (if necessary, using MS, NMR) evaluate->elucidate end End: Stability-Indicating Method Developed & Degradation Profile Established elucidate->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Calibrating GC-MS for Quantitative Analysis of Trace Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating Gas Chromatography-Mass Spectrometry (GC-MS) instruments for the quantitative analysis of trace volatile compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during GC-MS calibration and quantitative analysis.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. The following table summarizes potential causes and solutions.

Potential Cause Diagnostic Check Corrective Action Expected Outcome
Inappropriate Calibration Range Review the concentration range of your standards. Are any points, especially the highest concentration, showing a plateau in response?Prepare a new set of calibration standards with a narrower concentration range, focusing on the linear portion of the detector's response.[1][2]Improved linearity with an r² value ≥ 0.99.
Detector Saturation Examine the peak shape of the highest concentration standard. Is it fronting or showing a flattened top?[3]Dilute the highest concentration standard and reinject. If linearity improves, the original standard was saturating the detector.[1]A linear response across the calibration range.
Incorrect Blank Subtraction Analyze a solvent blank. Is there a significant peak at the analyte's retention time?Subtract the blank area from all standards and samples. If the blank is highly contaminated, prepare fresh solvent.A calibration curve that passes through or close to the origin.
Standard Preparation Error Re-prepare one or two standards from the middle of the curve and reinject.If the new standards fall on the line, there was likely a dilution error in the original set. Prepare a fresh set of standards.[2][4]A linear and reproducible calibration curve.
Issue 2: Inconsistent Internal Standard (IS) Response

An inconsistent internal standard area can compromise the accuracy and precision of your results.[5][6]

Potential Cause Diagnostic Check Corrective Action Expected Outcome
Variable Injection Volume Check the %RSD of the internal standard area across multiple injections. Is it >15%?Inspect the autosampler syringe for air bubbles or leaks. Ensure the syringe is properly installed and the correct volume is being injected.[7]Consistent IS peak areas with a %RSD ≤ 15%.
IS Volatility and Sample Evaporation Are you working with a highly volatile internal standard and/or solvent? Are samples left uncapped for extended periods?Keep sample vials tightly capped. Use an internal standard with a boiling point similar to or higher than the analytes of interest.Stable IS response over the course of the analytical run.
Matrix Effects Prepare a matrix-matched internal standard solution and compare its response to the IS in a clean solvent. Is there a significant difference in peak area?If matrix suppression or enhancement is observed, use a stable isotope-labeled internal standard or perform a standard addition calibration.[8][9][10][11]Accurate and precise quantification, unaffected by the sample matrix.
IS Co-elution with an Interference Examine the mass spectrum of the internal standard peak. Are there unexpected ions present?Modify the GC temperature program to improve separation or select a different internal standard that is free from co-elution.A clean, symmetrical peak for the internal standard.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Suboptimal peak shape can negatively impact integration and, consequently, quantification.[7][12][13]

Potential Cause Diagnostic Check Corrective Action Expected Outcome
Active Sites in the Inlet or Column Do polar or active compounds (e.g., acids, amines) show significant tailing?Deactivate the inlet liner by replacing it with a new, silanized liner. Trim the first 10-20 cm of the GC column.[7][14]Symmetrical peaks for active compounds.
Column Overload Does the peak front, especially at higher concentrations?[13]Dilute the sample and reinject. If the peak shape improves, the column was overloaded.Symmetrical peaks within the linear range of the column's capacity.
Improper Column Installation Are all peaks, including the solvent peak, showing splitting or tailing?Re-install the column, ensuring a clean, square cut at both ends and correct positioning in the inlet and detector.[7][14]Sharp, symmetrical peaks for all compounds.
Incompatible Solvent and Stationary Phase Do you observe split peaks when using splitless injection?Ensure the solvent polarity is compatible with the stationary phase. The initial oven temperature should be about 20°C below the solvent's boiling point.[7][14]Focused analyte bands and sharp, single peaks.

Experimental Protocols

Protocol 1: Preparation of a Calibration Curve

This protocol outlines the steps for preparing a multi-point calibration curve for the quantitative analysis of a target volatile compound.

Materials:

  • Stock standard of the target analyte (e.g., 1000 µg/mL in methanol)

  • Internal standard (IS) stock solution (e.g., 100 µg/mL in methanol)

  • High-purity solvent (e.g., methanol, hexane)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with caps

Procedure:

  • Prepare a Working Standard Solution: Dilute the stock standard to an intermediate concentration (e.g., 10 µg/mL). For example, pipette 1 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to volume with the chosen solvent.

  • Prepare a Series of Calibration Standards: Create a series of at least five calibration standards by performing serial dilutions of the working standard solution.[2][4] A typical concentration range for trace analysis might be 1, 5, 10, 50, and 100 ng/mL.

  • Add the Internal Standard: To each calibration standard, add a constant concentration of the internal standard. For example, add 10 µL of a 10 µg/mL IS solution to 1 mL of each calibration standard to achieve a final IS concentration of 100 ng/mL.[15]

  • Transfer to Vials: Transfer the final calibration standards to autosampler vials and cap them securely.

  • Analysis: Analyze the calibration standards by GC-MS, starting with the lowest concentration and proceeding to the highest.

  • Construct the Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the concentration of the analyte (x-axis). Perform a linear regression and ensure the coefficient of determination (r²) is ≥ 0.99.[4]

Mandatory Visualizations

GCMS_Calibration_Workflow GC-MS Calibration Workflow A Prepare Stock & Working Standards B Prepare Serial Dilutions (min. 5 levels) A->B C Add Internal Standard (constant concentration) B->C D Analyze Standards by GC-MS C->D E Integrate Peaks (Analyte & IS) D->E F Calculate Area Ratios (Analyte/IS) E->F G Plot Area Ratio vs. Concentration F->G H Perform Linear Regression G->H I Evaluate Linearity (r² >= 0.99) H->I J Calibration Successful I->J Yes K Troubleshoot Calibration I->K No

Caption: A workflow diagram illustrating the key steps in creating a GC-MS calibration curve.

Caption: A decision tree for troubleshooting poor linearity in a GC-MS calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard in quantitative GC-MS analysis?

A: An internal standard (IS) is a compound added in a constant amount to all samples, blanks, and calibration standards.[15] Its purpose is to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[15][16] The quantification is based on the ratio of the analyte's response to the IS response.

Q2: How do I choose an appropriate internal standard?

A: An ideal internal standard should have similar chemical and physical properties to the analyte(s) of interest but be chromatographically resolved from them. It should also be a compound that is not naturally present in the samples being analyzed. For the highest accuracy, a stable isotope-labeled analog of the analyte is the best choice as it behaves nearly identically to the analyte during sample preparation and analysis.[8][16]

Q3: What are matrix effects and how can I mitigate them?

A: Matrix effects are the alteration of an analyte's response due to co-eluting compounds from the sample matrix.[3][8][9] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[9][10] To mitigate matrix effects, you can use matrix-matched calibration standards (where standards are prepared in a blank matrix similar to the sample), the standard addition method, or a stable isotope-labeled internal standard.[9][11]

Q4: What should I do if my system suitability test (SST) fails?

A: A failed system suitability test indicates that the instrument is not performing adequately for the intended analysis, and any data generated is not valid.[17][18] The first step is to identify which SST parameter failed (e.g., %RSD of replicate injections, peak resolution, tailing factor).[18][19] Based on the failed parameter, you should follow the relevant troubleshooting guide. For example, a high %RSD might point to an injector issue, while poor resolution could indicate a column problem. Do not proceed with sample analysis until the system passes the SST.

Q5: How can I improve the sensitivity of my GC-MS for trace volatile analysis?

A: Improving sensitivity for trace analysis involves several strategies.[20][21][22] You can optimize sample preparation to pre-concentrate the analytes, for instance, by using solid-phase microextraction (SPME) or thermal desorption.[20] In terms of instrumentation, using a programmed temperature vaporization (PTV) inlet allows for large volume injections.[21] Additionally, using a GC column with a thinner film can reduce bleed and background noise, thereby increasing the signal-to-noise ratio.[21] Finally, operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, significantly enhances sensitivity compared to full scan mode.[23][24]

References

Troubleshooting poor peak shape in the chromatography of sulfur compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in the chromatography of sulfur compounds.

Introduction to Sulfur Compound Analysis

The analysis of sulfur compounds by gas chromatography (GC) and high-performance liquid chromatography (HPLC) presents unique challenges. Sulfur-containing molecules, especially volatile sulfur compounds (VSCs) like hydrogen sulfide (B99878) and mercaptans, are highly reactive and prone to adsorption.[1][2][3] This reactivity can lead to a variety of chromatographic problems, including poor peak shape, inaccurate quantification, and poor reproducibility.

Key challenges include:

  • Adsorption: Sulfur compounds can adsorb to active sites anywhere in the sample flow path, including the inlet, column, and detector.[3][4] This is a primary cause of peak tailing.

  • Matrix Interferences: In complex samples like petroleum products, sulfur compounds often co-elute with hydrocarbons.[1][4] This can lead to a phenomenon known as "quenching," where the detector's response to sulfur is suppressed, resulting in non-linear and inaccurate results.[1][4]

  • Polarity: Many sulfur-containing compounds are polar, which can be problematic in both GC and reversed-phase HPLC, leading to poor retention and peak shape.[2][5][6]

Addressing these challenges requires a systematic approach to troubleshooting, focusing on system inertness, column selection, and method optimization.

Troubleshooting Guides

This section provides solutions to specific peak shape problems encountered during the analysis of sulfur compounds.

Question: Why are my sulfur compound peaks tailing?

Answer: Peak tailing is the most common peak shape issue in sulfur analysis. It occurs when a portion of the analyte is retained longer than the main peak, creating a "tail." This is typically caused by active sites in the system or other chemical and physical effects.

Common Causes and Solutions for Peak Tailing:

CauseDescriptionRecommended Solution
Active Sites in System Sulfur compounds, especially hydrogen sulfide and methyl mercaptan, readily adsorb to active sites in the GC system, such as metal surfaces in the inlet, column tubing, or detector.[1][3][4]Ensure the entire sample flow path is inert. Use deactivated inlet liners, gold seals, and columns specifically designed for sulfur analysis.[2][7] Passivating the system can also minimize active sites.[4][8]
Column Contamination Accumulation of non-volatile matrix components or sample residues at the head of the column can create new active sites.[9][10]Perform regular inlet and column maintenance.[10] If contamination is suspected, bake out the column. If the problem persists, trim 10-20 cm from the front of the column or replace it.[9] Using a guard column can also protect the analytical column.[10]
Improper Column Installation (GC) A poorly cut or improperly positioned GC column in the inlet can create dead volumes or turbulence, leading to tailing for all peaks.[9][11]Re-cut the column to ensure a clean, 90° angle.[9] Check the manufacturer's instructions for the correct column installation depth in the inlet.[9][11]
Mobile Phase pH (HPLC) For ionizable sulfur compounds, a mobile phase pH close to the analyte's pKa can result in multiple ionic forms, causing tailing.[12] This is common for sulfated compounds.[6]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[13] Adding mobile phase additives like competing acids or bases can also improve peak shape.[14][15]
Secondary Silanol (B1196071) Interactions (HPLC) Basic sulfur compounds can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[16]Add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.[15] Alternatively, use a column with a less acidic, end-capped stationary phase.
Question: What is causing my peaks to show fronting?

Answer: Peak fronting, where the peak has a leading edge, is less common than tailing but can significantly impact quantification. It is often a sign of overloading or incompatibility between the sample and the chromatographic system.

Common Causes and Solutions for Peak Fronting:

CauseDescriptionRecommended Solution
Column Overload Injecting too much sample mass (concentration overload) or too large a sample volume (volume overload) can saturate the stationary phase, causing some analyte molecules to travel down the column more quickly.[17][18][19][20]Reduce the injection volume or dilute the sample.[19][20] If possible, use a column with a higher capacity (e.g., larger internal diameter or thicker film).[20]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or incompatible with the stationary phase (in GC), the peak shape can be distorted, especially for early-eluting peaks.[18][19][21]Whenever possible, dissolve the sample in the initial mobile phase (for HPLC) or a solvent with a polarity that matches the stationary phase (for GC).[19][21]
Column Degradation / Voids A physical collapse of the column's packed bed can create a void at the inlet.[17][22] This allows the sample to spread out before the separation begins, resulting in a fronting peak.[22]This issue is generally irreversible. The column should be replaced.[16][22] To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature limits.[22]
Question: Why are my peaks splitting?

Answer: Split peaks suggest that the sample is being introduced onto the column in two or more distinct bands. This is often due to issues at the point of injection or with solvent compatibility.

Common Causes and Solutions for Split Peaks:

CauseDescriptionRecommended Solution
Improper Column Cut/Installation (GC) A jagged or angled column cut can cause the sample to enter the column unevenly.[9][23] A partial blockage at the column inlet can have a similar effect.[11]Carefully re-cut the column using a ceramic wafer to ensure a clean, square end.[9] Inspect the cut with a magnifying lens before installation.
Sample/Mobile Phase Mismatch (HPLC) Dissolving the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate upon injection, leading to split peaks.[13][24]Ensure the sample solvent is fully miscible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[13]
Channeling in Column Bed Deterioration of the column's packed bed can create channels, leading to different flow paths for the analyte and resulting in split or misshapen peaks.[19]This is a form of irreversible column degradation. The column needs to be replaced.[21]

Frequently Asked Questions (FAQs)

Q1: How can I make my GC system more inert for sulfur analysis? A1: Achieving an inert flow path is critical for analyzing reactive sulfur compounds.[2] Start by using components specifically designed for sulfur analysis, such as columns with Sulfinert® passivation.[4] Use inert-coated or deactivated inlet liners, O-rings, and seals.[7] The entire sample pathway, from the sample loop to the detector, must be deactivated to prevent adsorption of active compounds like H₂S and methyl mercaptan.[4][25] Additionally, a "priming" process, where a standard containing sulfur analytes is repeatedly injected, may be necessary to saturate any remaining active sites before running samples.[26]

Q2: What is the best type of GC column for analyzing volatile sulfur compounds? A2: The ideal column should have high inertness and a thick stationary phase film.[25] Thick-film columns (e.g., >4 µm) enhance the retention of highly volatile sulfur compounds, allowing for better separation from matrix components.[7][25] Columns specifically developed for sulfur analysis, such as the Agilent J&W DB-Sulfur SCD or Restek Rt®-XLSulfur, are recommended as they are extensively deactivated and tested for inertness.[2][4][27]

Q3: My sulfur peak areas are inconsistent and lower than expected, especially in complex samples. What's the cause? A3: This is likely due to hydrocarbon quenching. When a high concentration of a co-eluting hydrocarbon passes through a sulfur-specific detector (like an SCD or FPD) at the same time as a sulfur compound, the sulfur signal can be suppressed or "quenched".[1][4] This leads to non-linear response and inaccurate, low results. The solution is to improve the chromatographic resolution between the sulfur analytes and interfering hydrocarbons by optimizing the column and temperature program.[1][4]

Q4: Which detectors are recommended for sensitive sulfur analysis? A4: Sulfur-specific detectors are essential for achieving low detection limits and minimizing hydrocarbon interference.[1] The most common choices are the Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), and Pulsed Flame Photometric Detector (PFPD).[1][4] The SCD is known for its high selectivity, linearity, and equimolar response, making it an excellent choice for complex matrices.[2]

Q5: How does oven temperature affect the GC analysis of sulfur compounds? A5: Temperature directly impacts retention time, resolution, and peak shape.[28] For volatile sulfur compounds, a lower initial oven temperature (e.g., 35°C) can improve resolution between early-eluting compounds like hydrogen sulfide and carbonyl sulfide.[2][29] Optimizing the temperature ramp rate is crucial for separating sulfur compounds from hydrocarbon interferences.[3] However, excessively high temperatures can decrease the concentration of some sulfur compounds.[30]

Quantitative Data Summary

The following tables summarize key parameters for the chromatographic analysis of sulfur compounds.

Table 1: Influence of GC Column Parameters on Volatile Sulfur Compound Analysis

ParameterTypical ValueEffect on AnalysisRationale
Length 30 m - 70 mLonger columns provide higher resolution.[2][3]Increased length leads to more interactions between the analyte and the stationary phase, improving separation.
Internal Diameter (ID) 0.32 mm - 0.53 mmLarger ID columns have higher sample capacity, reducing the risk of overload. 0.32 mm ID offers a good balance of efficiency and capacity.[7]A larger diameter can handle larger injection volumes without significant peak shape distortion.
Film Thickness 4 µm - 7 µmA thick film is crucial for retaining highly volatile sulfur compounds.[25]Increased film thickness enhances retention, allowing for separation at ambient or sub-ambient temperatures.
Stationary Phase 100% Polydimethylsiloxane (e.g., Rtx-1) or specialized phases (e.g., DB-Sulfur SCD)A nonpolar phase is common. Specialized phases offer optimized selectivity and inertness.[2][25]The choice of phase affects the selectivity and resolution between sulfur compounds and matrix components.

Table 2: Effect of HPLC Mobile Phase Additives on Peak Shape of Sulfated/Acidic Compounds

Additive TypeExampleConcentrationEffect on Peak ShapeMechanism
Acidic Modifier Acetic Acid, TFA0.1 - 1%Improves peak shape for acidic compounds.[15]Suppresses the ionization of acidic silanol groups on the stationary phase and ensures the analyte is in a single, non-ionized form, reducing secondary interactions.[12]
Basic Modifier Triethylamine (TEA)10 mMImproves peak shape for basic compounds.[15]Acts as a competing base, binding to active silanol sites on the stationary phase and preventing them from interacting with basic analytes.[15]
Buffer Salts Phosphate, Acetate5 - 10 mMControls pH to prevent peak shape distortion when operating near an analyte's pKa.[31]Maintains a stable pH, ensuring the analyte remains in a single ionization state throughout the separation.[6][31]
Ion-Pairing Reagent Tetrabutylammonium (TBA)VariesIncreases retention and can improve peak shape for highly polar/ionic compounds.[6]The reagent pairs with the ionic analyte, forming a neutral, more hydrophobic complex that is better retained on a reversed-phase column.[6]

Experimental Protocols

Protocol 1: GC System Inertness Check

This protocol describes a method to evaluate the inertness of a GC system.

  • Prepare a Low-Concentration Standard: Prepare a standard containing highly reactive sulfur compounds (e.g., hydrogen sulfide, methyl mercaptan) at a low ppb level (e.g., 50 ppb).

  • System Equilibration: Set the GC to the analytical method conditions and allow the system to equilibrate.

  • Initial Injection: Inject the low-concentration standard onto the system.

  • Observe Initial Response: Analyze the chromatogram. For a system with active sites, highly reactive compounds like H₂S may not appear at all, or their peaks may be severely tailed or reduced in area.[26][32]

  • Repetitive Injections (Priming): Perform multiple, consecutive injections of the same standard.

  • Monitor Peak Area and Shape: Observe the peak area and shape for the reactive compounds with each injection. In a system that requires passivation, the peak areas for these compounds will gradually increase and stabilize as the active sites become saturated.[26]

  • Evaluation: If the peak areas and shapes are consistent and symmetrical from the first injection, the system is sufficiently inert. If peak areas increase over several injections before stabilizing, the system has active sites that require attention (e.g., component replacement with inert-coated parts).

Protocol 2: Optimizing GC Oven Temperature for Resolution

This protocol provides a systematic approach to separating sulfur compounds from hydrocarbon interferences.

  • Isothermal Analysis: Begin by running the sample under isothermal conditions at a low temperature (e.g., 40°C) to determine the elution order and identify critical pairs of co-eluting sulfur compounds and hydrocarbons.

  • Introduce a Slow Temperature Ramp: Implement a slow temperature ramp (e.g., 2-5°C/min). This will generally improve the separation of all compounds and sharpen the peaks of later-eluting analytes.

  • Add Isothermal Holds: If co-elution persists, introduce an isothermal hold just before the elution of the critical pair. This can increase the separation between them.

  • Adjust Ramp Rate: After the critical pair has eluted, the ramp rate can be increased (e.g., 20-30°C/min) to elute higher-boiling compounds more quickly and shorten the run time.[33]

  • Optimize Initial Temperature: Adjusting the initial oven temperature can significantly affect the resolution of very volatile compounds. Lowering the initial temperature often improves the separation of early eluters.[2]

  • Final Verification: Once an optimal program is developed, verify the method's robustness by analyzing standards and samples to confirm resolution and repeatability.

Visualizations

Troubleshooting Workflows and System Diagrams

G start Poor Peak Shape Observed (Tailing) q1 Does tailing affect ALL peaks in the chromatogram? start->q1 cause1 Physical Issue: - Blocked column frit - Dead volume - Improper column installation q1->cause1 Yes q2 Does tailing affect specific (often polar/basic) peaks? q1->q2 No sol1 Solution: - Backflush column - Check/remake fittings - Re-install column correctly cause1->sol1 end Peak Shape Improved sol1->end cause2 Chemical Issue: - Active sites in system - Column contamination - Mobile phase issue (HPLC) q2->cause2 Yes sol2 Solution: - Use inert flow path - Trim/replace column - Adjust mobile phase pH cause2->sol2 sol2->end

Caption: Troubleshooting workflow for peak tailing in chromatography.

GC_System liner Inlet Liner seal Gold Seal septa Septum tubing Column Tubing Wall septa->tubing fittings Fittings/Ferrules transfer Transfer Line fittings->transfer detector_body Detector Base carrier Carrier Gas Flow carrier->liner Sample Introduction label_node Red nodes indicate common sources of high activity for sulfur compound adsorption.

Caption: Potential active sites for sulfur adsorption in a GC flow path.

References

Validation & Comparative

A Comparative Analysis of Aroma Contributions: Bis(2-methyl-3-furyl)disulfide vs. 2-methyl-3-furanthiol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the aroma profiles, sensory thresholds, and formation of two key meat-related flavor compounds, this guide offers a comprehensive comparison for researchers and product development professionals in the food and fragrance industries.

This report details the distinct and overlapping aroma characteristics of Bis(2-methyl-3-furyl)disulfide and its precursor, 2-methyl-3-furanthiol (B142662). Both compounds are renowned for their potent, meaty, and roasted aromas, playing a crucial role in the flavor profiles of cooked meats, coffee, and a variety of savory food products. This guide presents a side-by-side comparison of their sensory attributes, odor thresholds, and the chemical relationship that links them, supported by experimental data and detailed methodologies.

Quantitative Aroma Profile Comparison

The sensory contributions of this compound and 2-methyl-3-furanthiol are primarily defined by their distinct aroma profiles and exceptionally low odor thresholds. While both share a characteristic meaty aroma, nuances in their scent profiles and potency set them apart. 2-Methyl-3-furanthiol is often described as having a more intense, sulfureous, and roasted meat character, whereas its disulfide counterpart presents a broader savory, roasted, and sometimes slightly fatty or creamy profile.[1][2]

PropertyThis compound2-Methyl-3-furanthiolSource(s)
Aroma Profile Meaty, roasted, savory, sulfurous, with potential creamy/fatty notes at low concentrations.[1][2][3]Intense roasted meat, sulfureous, coffee-like.[4][1][2][3][4]
Odor Threshold (Air) 0.0006 - 0.0028 ng/L0.0025 - 0.001 ng/L[5][6]
Odor Threshold (Water) Not explicitly found in a comparative study0.004 µg/L (in a model dilute alcohol solution)[7][7]

Note: Odor thresholds can vary significantly based on the medium (air, water, oil), temperature, and the sensory panel's sensitivity. The values presented are from different sources and should be considered as indicative of their high potency.

The Chemical Link: From Thiol to Disulfide

This compound is formed through the oxidation of two molecules of 2-methyl-3-furanthiol. This conversion can occur during food processing, such as cooking and storage, and is a key factor in the development and evolution of meaty flavors.

Formation_of_Disulfide MFT1 2-Methyl-3-furanthiol Oxidation Oxidation MFT1->Oxidation MFT2 2-Methyl-3-furanthiol MFT2->Oxidation BMFD This compound Oxidation->BMFD Hydrogen 2H⁺ + 2e⁻ Oxidation->Hydrogen Loss of hydrogen GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column Capillary Column Injector->Column Oven Oven Column->Oven Splitter Effluent Splitter Oven->Splitter Detector Detector (FID/MS) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort DataAcquisition Data Acquisition System Detector->DataAcquisition SniffingPort->DataAcquisition Panelist Input Sample Sample Injection Sample->Injector Aromagram Aromagram & Chromatogram DataAcquisition->Aromagram Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (G-olf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Ion Channel Ions_in Na⁺, Ca²⁺ influx CNG_channel->Ions_in Odorant Odorant Molecule (e.g., Furanthiol) Odorant->OR Binding ATP ATP ATP->AC cAMP->CNG_channel Opening Depolarization Neuron Depolarization Ions_in->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

References

A Comparative Guide to Sensory Panel Validation of Key Meaty Aroma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sensory and instrumental methodologies for the validation of key meaty aroma compounds. It is designed to assist researchers in selecting the most appropriate techniques for their specific objectives, from quality control to new product development. The following sections detail common sensory evaluation methods and instrumental analyses, presenting their protocols and comparative data to support informed decision-making.

Comparison of Sensory Evaluation Methods

Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret reactions to those characteristics of food and materials as they are perceived by the senses of sight, smell, taste, touch, and hearing.[1] For meaty aroma, several methods are employed to differentiate and describe the sensory experience. The choice of method depends on the specific research question, from simple difference testing to detailed descriptive analysis.

MethodDescriptionTypical Number of PanelistsKey OutputApplication in Meaty Aroma Validation
Triangle Test Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the "odd" sample.[2][3][4]20-40[4]Statistically significant difference between two samples.Determining if a change in formulation, processing, or packaging has resulted in a perceivable difference in aroma.[3]
Paired Comparison Test Panelists are given two samples and asked to identify which one has more of a specific attribute (e.g., "more intense roasted aroma").[2]Varies, often similar to Triangle TestDirectional difference for a specific attribute.Comparing the intensity of a particular meaty aroma note between two samples, such as in ingredient substitution studies.
Quantitative Descriptive Analysis (QDA®) A highly trained panel develops a specific vocabulary to describe the sensory attributes of a product and then rates the intensity of these attributes on a scale.[1][5]6-15 (highly trained)[1]A comprehensive sensory profile of the product, often visualized as a "spider web" plot.Detailed characterization and comparison of the complete aroma profiles of different meat products or formulations.[6]

Comparison of Sensory Panel and Instrumental Analysis

While sensory panels provide invaluable data on human perception, instrumental analysis offers objective, quantifiable data on the chemical compounds responsible for aroma. Gas Chromatography-Olfactometry (GC-O) is a key technique that bridges the gap between these two approaches.

Analysis TypeMethodPrincipleKey OutputCorrelation with Sensory Perception
Sensory Analysis Quantitative Descriptive Analysis (QDA®)Trained human panelists identify and quantify the intensity of specific aroma attributes.[5]Sensory profile with intensity ratings for descriptors like "roasted," "beefy," "brothy," etc.Direct measure of human perception.
Instrumental Analysis Gas Chromatography-Olfactometry (GC-O)Volatile compounds are separated by GC and sniffed by a trained panelist at an olfactory port to identify odor-active compounds.[7]Identification of specific compounds that elicit an aroma response and their aroma character.High correlation, as it directly links chemical compounds to a sensory response.[8]
Instrumental Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Volatile compounds are separated by GC and identified based on their mass spectra.[7]Identification and quantification of volatile compounds present in a sample.Indirect correlation; not all identified compounds are necessarily odor-active or contribute significantly to the perceived aroma.
Combined Approach Aroma Extract Dilution Analysis (AEDA)A sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is detected is its Flavor Dilution (FD) factor.[9][10]A ranked list of the most potent odor-active compounds based on their FD factors.[11]Provides a quantitative measure of the potency of aroma compounds, which generally correlates well with their contribution to the overall aroma.

Key Meaty Aroma Compounds and their Sensory Descriptors

The characteristic aroma of cooked meat is a complex mixture of numerous volatile compounds. The following table lists some of the key compounds identified through instrumental analysis and their typical aroma descriptors as determined by sensory panels.

Compound ClassExample CompoundTypical Aroma Descriptor(s)
Sulfur-containing compounds 2-Methyl-3-furanthiolMeaty, roasted, beef-like[10][11]
MethionalBoiled potato, brothy[12]
Dimethyl sulfideCabbage, cooked vegetable
Pyrazines 2-Ethyl-3,5-dimethylpyrazineRoasted, nutty, potato-like[10]
2,3,5-TrimethylpyrazineRoasted, nutty, cocoa-like[13]
Aldehydes (E,E)-2,4-DecadienalFatty, fried[12]
HexanalGreen, fatty, grassy
Ketones 2,3-ButanedioneButtery, creamy
Furans 4-Hydroxy-2,5-dimethyl-3(2H)-furanoneCaramel-like, sweet[13]

Experimental Protocols

Triangle Test Protocol

Objective: To determine if a perceptible overall difference exists between two meat product samples.

Materials:

  • Two meat product samples (A and B)

  • Identical, odor-free sample containers with lids, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation[3]

  • Ballots for recording responses

Procedure:

  • Panelist Selection and Training: Select 20-40 panelists. Familiarize them with the test procedure in a brief orientation session.[4]

  • Sample Preparation: Prepare both meat samples under identical conditions (e.g., cooking method, temperature, holding time). Cut samples into uniform sizes.

  • Sample Presentation: For each panelist, present three samples in a randomized order. Two samples will be from one product (e.g., A, A) and one from the other (e.g., B). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across all panelists.[4]

  • Evaluation: Instruct panelists to evaluate the samples from left to right. They are to identify the sample they believe is different from the other two. Even if no difference is perceived, a choice must be made.[3]

  • Data Analysis: Tally the number of correct identifications. The significance of the result is determined by comparing the number of correct judgments to a statistical table based on the number of panelists and the desired alpha level (typically p < 0.05).[4]

Quantitative Descriptive Analysis (QDA®) Protocol

Objective: To develop a detailed sensory profile of meaty aroma and to quantify the intensity of each attribute.

Materials:

  • Meat product samples

  • Reference standards for aroma attributes

  • Sensory evaluation software or ballots with unstructured line scales

  • Sensory evaluation booths

Procedure:

  • Panelist Selection and Training (6-15 panelists):

    • Screen candidates for sensory acuity, motivation, and ability to work in a group.

    • Conduct extensive training sessions (15-20 hours) where the panel collectively develops a descriptive vocabulary for the meaty aroma attributes.[5]

    • The panel agrees on definitions for each attribute and selects physical reference standards to represent the anchors of the intensity scales.

  • Sample Evaluation:

    • Present samples one at a time in a randomized and balanced order.

    • Panelists individually rate the intensity of each aroma attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[1]

  • Data Analysis:

    • Convert the ratings from the line scales to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between products for each attribute.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles of the products.[6]

Aroma Extract Dilution Analysis (AEDA) Protocol

Objective: To identify the most potent odor-active compounds in a meat sample.

Materials:

  • Meat sample

  • Solvent for extraction (e.g., dichloromethane)

  • Gas chromatograph with an olfactory detection port (GC-O)

  • Trained sensory panelists for GC-O evaluation

Procedure:

  • Aroma Extraction: Extract the volatile compounds from the meat sample using a suitable method such as solvent extraction or simultaneous distillation-extraction.

  • Serial Dilution: Serially dilute the obtained aroma extract with a solvent in a defined ratio (e.g., 1:1, 1:3).[9][12]

  • GC-O Analysis:

    • Inject an aliquot of the most concentrated extract into the GC-O system. The eluting compounds are split between a chemical detector (e.g., MS) and the olfactory port.

    • A trained panelist sniffs the effluent from the olfactory port and records the retention time and a descriptor for each detected aroma.

    • Repeat the GC-O analysis with each successive dilution until no aromas are detected by the panelist.

  • Determination of Flavor Dilution (FD) Factor: The FD factor for each aroma compound is the highest dilution at which it was still perceivable.[10]

  • Data Interpretation: Compounds with higher FD factors are considered to be the more potent contributors to the overall aroma of the meat sample.

Visualizations

Sensory_Panel_Validation_Workflow cluster_0 Phase 1: Panelist Management cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Selection Panelist Selection Training Panelist Training Selection->Training Performance Performance Monitoring Training->Performance SamplePrep Sample Preparation Performance->SamplePrep MethodSelection Method Selection (e.g., Triangle, QDA) SamplePrep->MethodSelection Testing Sensory Testing MethodSelection->Testing DataCollection Data Collection Testing->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation Report Reporting Interpretation->Report

Caption: Workflow for Sensory Panel Validation.

Sensory_Instrumental_Integration cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_correlation Data Correlation & Validation QDA Quantitative Descriptive Analysis (QDA) SensoryProfile Sensory Profile QDA->SensoryProfile Correlation Correlate Sensory & Instrumental Data SensoryProfile->Correlation GC_MS GC-MS Analysis Volatiles Volatile Compound ID GC_MS->Volatiles GC_O GC-Olfactometry (GC-O) OdorActive Odor-Active Compound ID GC_O->OdorActive Volatiles->Correlation OdorActive->Correlation Validation Validation of Key Aroma Compounds Correlation->Validation

Caption: Integrated Sensory and Instrumental Workflow.

References

Quantitative comparison of sulfur compounds in different meat types.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sulfur compounds in various meat types, supported by experimental data. Sulfur-containing compounds are pivotal to the characteristic flavor profiles of cooked meats, arising primarily from the Maillard reaction and the degradation of sulfur-containing amino acids and thiamine.[1] The type and concentration of these compounds vary significantly across different meat species, influencing their distinct aromas.

Quantitative Comparison of Sulfur Compounds

The following table summarizes the concentrations of key sulfur compounds identified in cooked beef, pork, and chicken. It is important to note that the cooking method, time, and temperature significantly influence the formation and concentration of these volatile compounds. The data presented here is a synthesis from multiple studies to provide a comparative overview.

Sulfur CompoundBeef (concentration)Pork (concentration)Chicken (concentration)Lamb (concentration)Predominant Aroma Characteristics
Thiols
MethanethiolPresent, key odorant[2]Present, key odorantPresent, contributes to characteristic aroma[3]Present, contributes to "meaty" aroma[4]Sulfurous, cabbage-like
2-FurfurylthiolHigh concentration, contributes to meaty-caramel notes[2]Present[2]Key flavor compound, formed from furfural (B47365) and cysteine[5]-Roasted, coffee-like
2-Methyl-3-furanthiolHigh concentration, major contributor to meaty aroma[2][6]Present[2]Considered the most vital chemical for chicken flavor[5]-Meaty, roasted
Sulfides
Dimethyl sulfidePresent, contributes to discrimination of beef[7]PresentPresentDetected in lamb fat, associated with pasture activities[8]Cabbage-like, cooked vegetable
Dimethyl disulfidePresent, formed from breakdown of methionine[1]PresentPresent-Sulfurous, garlic-like
Dimethyl trisulfideIdentified in cooked goat meat, also a known constituent of beef and lamb volatiles[9]PresentPresentIdentified in cooked goat meat, also a known constituent of beef and lamb volatiles[9]Sulfurous, cabbage-like
Heterocyclic Sulfur Compounds
Thiazoles/ThiazolinesFamilies of these compounds found in beef broth[10]PresentFamilies of these compounds found in chicken broth[10]-Meaty, nutty, roasted
2-Acetylthiazole--Found in cooked bullfrog, which has a flavor profile similar to chicken[3]-Nutty, roasted, popcorn-like
Other Sulfur Compounds
Carbon DisulfideContributes to the discrimination of beef[7]--Identified in raw lamb[10]Slightly sweet, ethereal
MethionalKey volatile in cooked beef[2]PresentPresent-Cooked potato, brothy

Signaling Pathways and Formation of Sulfur Compounds in Meat

During the cooking process, complex chemical reactions lead to the formation of a wide array of volatile compounds that constitute the characteristic aroma of meat. The Maillard reaction, occurring between amino acids and reducing sugars, and the Strecker degradation of amino acids are central to the generation of many key flavor compounds, including sulfur-containing molecules.

G Precursors Sulfur-Containing Precursors (Cysteine, Methionine, Thiamine) Maillard Maillard Reaction (Amino Acids + Reducing Sugars) Precursors->Maillard react with sugars Strecker Strecker Degradation Precursors->Strecker degrade Thiamine_Deg Thiamine Degradation Precursors->Thiamine_Deg degrades Intermediates Reactive Carbonyls & Hydrogen Sulfide (H2S) Maillard->Intermediates Strecker->Intermediates Thiamine_Deg->Intermediates Thiols Thiols (e.g., Methanethiol, 2-Furfurylthiol) Intermediates->Thiols Sulfides Sulfides (e.g., Dimethyl sulfide, Dimethyl disulfide) Intermediates->Sulfides Heterocyclic Heterocyclic Sulfur Compounds (e.g., Thiazoles, Thiophenes) Intermediates->Heterocyclic Meat_Aroma Characteristic Meat Aroma Thiols->Meat_Aroma Sulfides->Meat_Aroma Heterocyclic->Meat_Aroma

Formation pathways of key sulfur aroma compounds in meat.

Experimental Protocols

The quantitative analysis of volatile sulfur compounds in meat is a complex process that requires precise and sensitive analytical techniques. The following protocols are generalized from methodologies reported in the scientific literature.

Sample Preparation and Cooking

Standardized sample preparation is critical for reproducible results. Typically, muscle tissue (e.g., Longissimus dorsi) is used.

  • Sample Preparation: Samples are trimmed of external fat and connective tissue, then minced or homogenized.

  • Cooking: A consistent cooking method is applied to all samples. Common methods include boiling, roasting, or pan-frying at a controlled temperature for a specific duration to ensure comparable generation of volatile compounds.

Extraction of Volatile Sulfur Compounds

a) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds.

  • Apparatus: A gas-tight vial, SPME fiber holder, and a specific SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Procedure:

    • A known weight of the cooked, homogenized meat sample is placed into a headspace vial.

    • The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

    • The fiber is then retracted and immediately introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

b) Simultaneous Distillation-Extraction (SDE)

SDE is a classic method for the exhaustive extraction of volatile and semi-volatile compounds from a food matrix.

  • Apparatus: A Likens-Nickerson SDE apparatus, heating mantle, and collection flasks.

  • Procedure:

    • The meat sample is blended with water and placed in the sample flask.

    • An organic solvent (e.g., dichloromethane) is placed in the solvent flask.

    • Both flasks are heated, causing the water and solvent to boil and their vapors to mix in a condenser.

    • As the vapors condense, the volatile compounds from the meat sample are extracted into the organic solvent.

    • The process is continued for a set duration (e.g., 2-4 hours).

    • The solvent extract, containing the concentrated volatile compounds, is then collected for analysis.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds. For sulfur-specific analysis, a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) can be used in conjunction with or as an alternative to a mass spectrometer for enhanced sensitivity and selectivity.

  • Gas Chromatography (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., DB-WAX or HP-INNOWax) is used for separation.

    • Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points and chemical properties.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry (MS):

    • Ionization: Electron impact (EI) ionization is commonly used.

    • Detection: The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the identification of compounds by comparing their mass spectra to a library (e.g., NIST).

    • Quantification: The concentration of each compound is determined by comparing its peak area to that of an internal or external standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative comparison of sulfur compounds in different meat types.

G Sample_Collection Sample Collection (Beef, Pork, Chicken, Lamb) Sample_Prep Sample Preparation (Mincing, Homogenization) Sample_Collection->Sample_Prep Cooking Controlled Cooking Sample_Prep->Cooking Extraction Volatile Compound Extraction Cooking->Extraction SPME HS-SPME Extraction->SPME SDE SDE Extraction->SDE GCMS GC-MS / GC-SCD Analysis SPME->GCMS SDE->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Experimental workflow for sulfur compound analysis in meat.

References

A Comparative Guide to Analytical Methods for Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of volatile organic compounds (VOCs) is a critical aspect of research and development across various scientific disciplines, including drug development, food science, environmental monitoring, and medical diagnostics. The choice of analytical methodology can significantly impact the quality and utility of the data obtained. This guide provides a comprehensive cross-validation of different analytical methods for volatile analysis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Comparison of Key Analytical Methods

The selection of an analytical technique for volatile analysis is often a trade-off between sensitivity, speed, and selectivity. This section provides a comparative overview of some of the most common methods: Gas Chromatography-Mass Spectrometry (GC-MS) with different sample introduction techniques, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), and Electronic Noses.

FeatureGC-MS (Headspace/SPME)SIFT-MSPTR-MSElectronic Nose
Principle Chromatographic separation followed by mass analysis.Soft chemical ionization with selected reagent ions for real-time analysis.[1]Soft chemical ionization using H3O+ ions for real-time analysis.[2][3][4]Array of chemical sensors that generate a pattern or "fingerprint" of a volatile mixture.[5]
Sample Preparation Required (e.g., heating for headspace, fiber exposure for SPME).[6][7]Not required; direct analysis of whole air.[1]Not required; direct analysis of whole air.[2][4]Minimal to none.[8]
Analysis Time Relatively slow due to chromatographic separation (minutes to an hour).[1]Real-time analysis (sub-second response).[1]Real-time analysis (response time <100ms).[2][3]Rapid (seconds to minutes).[9]
Selectivity High, especially with good chromatographic separation.[1]Good, but can have interferences with isobaric compounds.[10]Good, but isomers can be difficult to distinguish.[3]Low; relies on pattern recognition.[11]
Sensitivity High (ppb to ppt (B1677978) levels).High (ppt to ppq levels).[1]Very high (ppt to ppqv levels).[3][12]Varies depending on the sensors (ppm to ppb).[5]
Quantification Requires calibration with standards.Absolute quantification is possible without frequent calibration.[2]Absolute quantification is possible without the continuous use of gas standards.[2]Requires training with known samples and machine learning algorithms for classification.[5][11]
Linearity Typically linear over one to two orders of magnitude.[13]Wide linear range, up to six orders of magnitude.[13]Wide linear dynamic range.Non-linear response is common.
Ease of Use Requires skilled personnel.[1]Simpler to use than GC-MS.[1][10]Relatively easy to operate for real-time monitoring.Very easy to use, often portable.[5]

Experimental Workflows

To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Vial Headspace Vial Sample->Vial SPME_Fiber SPME Fiber Exposure Vial->SPME_Fiber Incubation Injector GC Injector SPME_Fiber->Injector Desorption GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra Data_Acquisition->Mass_Spectra Identification Compound Identification Chromatogram->Identification Mass_Spectra->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for volatile analysis using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

SIFT_MS_Workflow cluster_sampling Direct Sampling cluster_analysis SIFT-MS Analysis cluster_data Data Analysis Sample_Source Sample Source (e.g., Air, Headspace) Flow_Tube Selected Ion Flow Tube (Chemical Ionization) Sample_Source->Flow_Tube Direct Introduction Ion_Source Reagent Ion Source (H3O+, NO+, O2+) Ion_Source->Flow_Tube Mass_Spectrometer Quadrupole Mass Spectrometer Flow_Tube->Mass_Spectrometer Detector Detector Mass_Spectrometer->Detector Real_Time_Data Real-Time Data Acquisition Detector->Real_Time_Data Concentration_Calculation Concentration Calculation (Known Reaction Rates) Real_Time_Data->Concentration_Calculation

Caption: Experimental workflow for real-time volatile analysis using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

E_Nose_Workflow cluster_sampling Sample Exposure cluster_analysis Electronic Nose Analysis cluster_data Data Analysis Sample_Headspace Sample Headspace Sensor_Array Sensor Array Sample_Headspace->Sensor_Array Signal_Generation Signal Pattern Generation Sensor_Array->Signal_Generation Pattern_Recognition Pattern Recognition Software Signal_Generation->Pattern_Recognition Machine_Learning Machine Learning Algorithm (e.g., SVM, PCA) Pattern_Recognition->Machine_Learning Classification Sample Classification Machine_Learning->Classification

Caption: Experimental workflow for volatile analysis using an Electronic Nose.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various matrices.[7]

1. Sample Preparation:

  • A known amount of the sample is placed in a headspace vial.

  • The vial is sealed with a septum cap.

  • For solid samples, fragmentation or milling may be performed to increase the surface area.[6]

  • The vial is incubated at a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace.[14][15]

2. SPME Extraction:

  • An SPME fiber with a specific coating (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period to adsorb the volatile compounds.[14]

  • The choice of fiber coating depends on the polarity and volatility of the target analytes.[15]

3. GC-MS Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph.

  • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • The GC oven temperature is programmed to separate the compounds based on their boiling points and interactions with the column's stationary phase.

  • The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.

4. Data Analysis:

  • The resulting chromatogram shows peaks corresponding to different volatile compounds.

  • The mass spectrum of each peak is used to identify the compound by comparing it to a spectral library (e.g., NIST).

  • Quantification is typically performed by comparing the peak area of the analyte to that of an internal or external standard.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique for the direct analysis of trace gases.[1]

1. Sample Introduction:

  • The sample air or headspace is continuously drawn directly into the instrument's flow tube. No sample preparation is required.[1]

2. Chemical Ionization:

  • A precursor ion (reagent ion), typically H3O+, NO+, or O2+, is selected and injected into a carrier gas (usually helium or nitrogen).

  • The volatile compounds in the sample react with the reagent ions in the flow tube via soft chemical ionization.

3. Mass Analysis:

  • The product ions and unreacted reagent ions are guided into a quadrupole mass spectrometer, which rapidly scans a range of mass-to-charge ratios.

4. Data Analysis:

  • The concentrations of the volatile compounds are calculated in real-time based on the known reaction rates between the reagent ions and the analytes, and the measured ion signals.[10] This allows for absolute quantification without the need for frequent calibration.

Electronic Nose

An electronic nose is a device designed to mimic the human sense of smell. It consists of an array of non-specific chemical sensors and a pattern recognition system.[5]

1. Sample Presentation:

  • The volatile compounds from the sample's headspace are passed over the sensor array.

2. Sensor Response:

  • The interaction of the volatile compounds with the sensors causes a change in the sensors' physical properties (e.g., electrical resistance).

  • The collective response of the sensor array generates a unique signal pattern or "fingerprint" for the specific mixture of volatiles.

3. Data Analysis:

  • The signal patterns are processed by pattern recognition software.

  • Machine learning algorithms, such as Principal Component Analysis (PCA) or Support Vector Machines (SVM), are used to classify and discriminate between different samples based on their volatile profiles.[5][16] For quantitative analysis, the system needs to be trained with samples of known concentrations.[11]

Conclusion

The cross-validation of these analytical methods highlights their distinct advantages and limitations. GC-MS offers high selectivity and is considered a gold standard for the identification of unknown volatiles.[10] However, it is relatively slow and requires sample preparation. Direct injection mass spectrometry techniques like SIFT-MS and PTR-MS provide real-time analysis with high sensitivity and a wide linear range, making them ideal for high-throughput screening and dynamic process monitoring.[1][12] Electronic noses offer a rapid, non-invasive, and portable solution for quality control and classification tasks where a detailed chemical composition is not required.[5][8] The choice of the most suitable method will ultimately depend on the specific analytical requirements of the research, including the nature of the sample, the target analytes, and the desired speed and sensitivity of the analysis.

References

The Unseen Signature: A Comparative Guide to Authenticity Assessment of Natural Meat Flavorings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the authenticity of natural meat flavorings is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of key analytical techniques used to differentiate authentic natural meat flavorings from their synthetic or adulterated counterparts, supported by experimental data and detailed methodologies.

The "natural" designation for meat flavorings, as defined by regulatory bodies such as the United States Department of Agriculture (USDA), stipulates that the product must not contain artificial flavors, colorings, or chemical preservatives and should be minimally processed.[1][2] However, the complexity of flavor chemistry and the economic motivation for adulteration necessitate robust analytical methods to verify authenticity.[3][4] This guide explores the principal techniques employed for this purpose: sensory evaluation, chromatographic analysis, and stable isotope ratio analysis.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for authenticity assessment depends on various factors, including the specific question being addressed (e.g., detection of undeclared species, differentiation from synthetic flavors), the required level of sensitivity, and available resources. The following table summarizes the key performance characteristics of the most widely used methods.

Analytical Technique Principle Key Analytes Strengths Limitations Primary Application
Sensory Evaluation (Descriptive Analysis) Utilizes a trained panel to identify and quantify the sensory attributes of a flavor.[5]Odor-active compounds, taste compoundsDirectly measures human perception of flavor. Can detect subtle nuances that instrumental analysis might miss.Subjective, time-consuming, requires highly trained panelists.Assessing overall flavor profile and identifying off-flavors.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them by their mass spectra.[6][7]Aldehydes, ketones, pyrazines, sulfur compounds, etc.[6][8]High sensitivity and specificity for volatile and semi-volatile compounds. Well-established method with extensive libraries for compound identification.Not suitable for non-volatile compounds. Sample preparation can be complex.Identifying and quantifying the volatile organic compounds (VOCs) that constitute the aroma profile.
High-Performance Liquid Chromatography (HPLC) Separates non-volatile compounds in a liquid mobile phase based on their interactions with a stationary phase.[6][8]Amino acids, nucleotides, organic acids, non-volatile Maillard reaction products.[8]Effective for analyzing non-volatile taste compounds. Can be coupled with various detectors for enhanced selectivity.Lower resolution for complex mixtures compared to GC. May require derivatization for certain compounds.Quantifying non-volatile compounds that contribute to taste, such as umami and savory notes.
Stable Isotope Ratio Analysis (SIRA) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample, which can indicate the origin of the precursor materials.[9]Carbon, nitrogen, hydrogen, oxygen isotopes within flavor molecules.Powerful tool for differentiating between natural and synthetic sources of flavor compounds. Can trace the geographical origin of raw materials.Requires specialized and expensive instrumentation. Interpretation of results can be complex and requires authentic reference databases.Verifying the "natural" claim by determining the botanical or animal origin of flavor precursors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Objective: To identify and quantify the volatile compounds in a meat flavor sample.

Methodology:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A known amount of the meat flavor sample is placed in a sealed vial.

    • An internal standard is added for quantification.

    • The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the volatile analytes.[8]

  • GC-MS Analysis:

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed.

    • The volatile compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient.

    • The separated compounds are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification.

  • Data Analysis:

    • Compound identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

    • Quantification is achieved by comparing the peak area of each compound to the peak area of the internal standard.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compound Analysis

Objective: To quantify key non-volatile taste compounds like amino acids and nucleotides.

Methodology:

  • Sample Preparation (Aqueous Extraction):

    • A precise weight of the meat flavor sample is homogenized in deionized water.

    • The mixture is centrifuged to separate solid particles.

    • The supernatant is filtered through a 0.45 µm filter to remove any remaining particulates.

  • HPLC Analysis:

    • The filtered extract is injected into the HPLC system.

    • Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detection is commonly performed using a UV-Vis detector at a specific wavelength or a mass spectrometer for more selective identification.

  • Data Analysis:

    • Compounds are identified by comparing their retention times with those of authentic standards.

    • Quantification is performed by creating a calibration curve with known concentrations of the standard compounds.

Stable Isotope Ratio Analysis (SIRA) for Authenticity Verification

Objective: To determine the stable isotope ratio of key elements to verify the natural origin of the flavor.

Methodology:

  • Sample Preparation:

    • The meat flavor sample is combusted in an elemental analyzer to convert the organic compounds into simple gases (e.g., CO₂, N₂).

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The resulting gases are introduced into the isotope ratio mass spectrometer.

    • The IRMS measures the precise ratio of the heavy to light isotopes for each element.

  • Data Analysis:

    • The measured isotope ratios are compared to established databases of authentic reference materials.

    • Significant deviations from the expected natural abundance ratios can indicate adulteration with synthetic, petroleum-derived compounds.[9]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and SIRA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Meat Flavor Sample Vial Sealed Vial with Internal Standard Sample->Vial Heating Incubation and Heating Vial->Heating SPME HS-SPME Adsorption Heating->SPME GC_Injection GC Injection & Desorption SPME->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Identification Compound Identification (Library Match) MS_Detection->Identification Quantification Quantification Identification->Quantification

GC-MS Experimental Workflow for Volatile Compound Analysis.

SIRA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Meat Flavor Sample Combustion Elemental Analyzer Combustion Sample->Combustion Gas_Intro Introduction of Gases (CO₂, N₂) Combustion->Gas_Intro IRMS Isotope Ratio Mass Spectrometry Gas_Intro->IRMS Ratio_Calc Isotope Ratio Calculation IRMS->Ratio_Calc DB_Compare Comparison with Reference Database Ratio_Calc->DB_Compare Auth_Assess Authenticity Assessment DB_Compare->Auth_Assess

Stable Isotope Ratio Analysis (SIRA) Workflow for Authenticity.

Conclusion

The authenticity assessment of natural meat flavorings requires a multi-faceted analytical approach. While sensory evaluation provides a holistic perception of flavor, instrumental techniques like GC-MS and HPLC offer detailed chemical fingerprints of the volatile and non-volatile components, respectively. For definitive verification of the "natural" claim, Stable Isotope Ratio Analysis stands as a powerful tool. By combining these methods, researchers and quality control professionals can effectively ensure the authenticity and quality of natural meat flavorings, safeguarding both consumer trust and product integrity.

References

A Tale of Two Flavors: Deconstructing the Profiles of Traditionally Cooked and Processed Meats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical and sensory differences between traditionally cooked and processed meats reveals a complex interplay of chemical reactions that define their distinct flavor profiles. This guide delves into the volatile and non-volatile compounds, sensory attributes, and underlying chemical pathways that differentiate a simple roast from its cured, smoked, and restructured counterparts.

The desirable flavor of cooked meat is largely a product of two key chemical transformations: the Maillard reaction and lipid oxidation.[1][2] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the savory, roasted, and browned notes we associate with cooked meat.[3] Concurrently, the oxidation of lipids (fats) generates a diverse array of volatile compounds, such as aldehydes and alcohols, that contribute significantly to the overall aroma.[4] The balance and interplay of these reactions are heavily influenced by the processing method, leading to the wide spectrum of flavors observed in different meat products.

Quantitative Comparison of Flavor Profiles

The processing of meat, whether through curing, smoking, or restructuring, fundamentally alters the precursors available for flavor-generating reactions and introduces new compounds, resulting in unique sensory experiences. The following tables summarize the quantitative differences in key volatile flavor compounds and sensory attributes between traditionally cooked and various processed meats.

Table 1: Comparison of Key Volatile Flavor Compounds (µg/kg) in Pork

Compound ClassVolatile CompoundTraditionally Cooked (Roasted/Grilled)CuredSmoked
Aldehydes HexanalHighLow[5]Moderate
NonanalModerateLowHigh
Ketones 2,3-ButanedioneModerateLowHigh
Phenols PhenolLowLowHigh
GuaiacolLowLowHigh
Nitrogen Compounds PyrazinesHighLowModerate
Sulfur Compounds ThiazolesHighLowModerate

Note: "High," "Moderate," and "Low" are relative terms based on compiled data from multiple sources. Specific concentrations can vary significantly based on cooking/processing parameters.

Table 2: Comparison of Sensory Attributes

Sensory AttributeTraditionally Cooked (Roasted/Grilled)CuredSmokedRestructured
Aroma Roasted, Meaty, FattyCured, Salty, Slightly TangySmoky, Phenolic, WoodyVaries (seasoning-dependent)
Flavor Browned, Savory, UmamiSalty, Cured, UmamiSmoky, Rich, Bacon-likeOften milder, seasoning-forward
Aftertaste Clean, Lingering MeatySalty, Lingering CuredSmoky, sometimes acridVaries
Texture Firm, JuicyFirm, Dense, DrierVaries (can be dry or moist)Softer, more uniform

The Chemical Pathways of Flavor Development

The distinct flavor profiles of traditionally cooked and processed meats can be traced back to how each method influences the primary chemical reactions responsible for flavor generation.

The Maillard Reaction and Strecker Degradation

In traditionally cooked meats, the high temperatures of roasting or grilling accelerate the Maillard reaction, leading to a rich profile of pyrazines, thiazoles, and other heterocyclic compounds that contribute to roasted and meaty flavors.[1]

Processing methods alter this pathway. Curing, for instance, involves the addition of salt and nitrites. Nitrites can inhibit the Maillard reaction to some extent, leading to a less intense "browned" flavor profile. Smoking introduces a plethora of new compounds, including phenols from the wood smoke, which impart the characteristic smoky aroma and taste.[6] These phenolic compounds can also interact with the products of the Maillard reaction, creating a more complex flavor profile.

Maillard_Reaction Maillard Reaction Pathway cluster_trad Traditional Cooking (High Heat) cluster_proc Processing (Curing/Smoking) AminoAcids Amino Acids Amadori Amadori/Heyns Products AminoAcids->Amadori ReducingSugars Reducing Sugars ReducingSugars->Amadori Strecker Strecker Degradation Amadori->Strecker Thiazoles Thiazoles (Meaty, Savory) Amadori->Thiazoles Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins Aldehydes Strecker Aldehydes Strecker->Aldehydes Pyrazines Pyrazines (Roasted, Nutty) Strecker->Pyrazines Inhibition Nitrites Inhibit Inhibition->Amadori Phenols Phenols (Smoky) Phenols->Pyrazines

Maillard Reaction in Meat
Lipid Oxidation

Lipid oxidation is the breakdown of fats, which produces a wide range of volatile compounds, including aldehydes, ketones, and alcohols.[4] In traditionally cooked meats, this process contributes to the overall "meaty" and "fatty" aromas. The extent of lipid oxidation is influenced by the type of fat and the cooking temperature and duration.

In processed meats, lipid oxidation is often intentionally controlled. Curing with nitrites, for example, has an antioxidant effect that significantly reduces the formation of certain aldehydes, such as hexanal, which is a key indicator of lipid oxidation.[5] This inhibition of lipid oxidation contributes to the characteristic flavor of cured meats and prevents the development of "warmed-over" flavors. Smoking also introduces antioxidant compounds from the wood smoke that can slow down lipid oxidation.[6]

Lipid_Oxidation Lipid Oxidation Pathway cluster_trad Traditional Cooking cluster_proc Processing (Curing/Smoking) UnsaturatedFattyAcids Unsaturated Fatty Acids Hydroperoxides Lipid Hydroperoxides UnsaturatedFattyAcids->Hydroperoxides Oxidation Aldehydes Aldehydes (Hexanal, Nonanal) Hydroperoxides->Aldehydes Ketones Ketones Hydroperoxides->Ketones Alcohols Alcohols Hydroperoxides->Alcohols Inhibition Nitrites/Smoke Phenols (Antioxidants) Inhibition->UnsaturatedFattyAcids

Lipid Oxidation in Meat

Experimental Protocols

Volatile Compound Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is widely used for the identification and quantification of volatile compounds in meat.[7][8]

1. Sample Preparation:

  • A standardized weight of cooked or processed meat is minced and placed in a sealed headspace vial.

  • An internal standard is added for quantification.

2. Volatile Compound Extraction (HS-SPME):

  • The vial is incubated at a controlled temperature (e.g., 60°C) to allow volatile compounds to accumulate in the headspace.[8]

  • A SPME fiber with a specific coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[7][8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed.

  • The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.[9]

GCMS_Workflow HS-SPME-GC-MS Workflow Sample Minced Meat Sample in Headspace Vial Incubation Incubation (e.g., 60°C) Sample->Incubation SPME SPME Fiber Exposure (Adsorption of Volatiles) Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation (Capillary Column) Desorption->Separation Detection MS Detection (Ionization & Mass Analysis) Separation->Detection Data Data Analysis (Compound Identification & Quantification) Detection->Data QDA_Workflow Quantitative Descriptive Analysis Workflow Panel Panelist Selection & Training Lexicon Lexicon Development (Consensus Vocabulary) Panel->Lexicon Evaluation Sensory Evaluation (Intensity Rating on Scales) Lexicon->Evaluation SamplePrep Standardized Sample Preparation & Presentation SamplePrep->Evaluation DataAnalysis Statistical Analysis (ANOVA, PCA) Evaluation->DataAnalysis Results Sensory Profile Generation DataAnalysis->Results

References

A Comparative Olfactometry Guide to Sulfur-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory properties of various sulfur-containing heterocyclic compounds, supported by experimental data. The information is intended to assist researchers in understanding the structure-odor relationships and potencies of these compounds, which are crucial in fields ranging from flavor and fragrance chemistry to drug development and toxicology.

Quantitative Olfactometry Data

The following table summarizes the odor detection thresholds of several sulfur-containing heterocyclic and related compounds. Odor thresholds are a key measure of the potency of an odorant. Lower values indicate a higher potency.

Compound NameChemical StructureOdor DescriptorOdor Detection Threshold (in water, unless specified)References
Thiophenes
2-Methyl-3-furanthiolC₅H₆OSCooked meat-like0.00002 ppb[1]
Bis(2-methyl-3-furyl) disulfideC₁₀H₁₀O₂S₂Meaty-[1]
2-ThienylthiolC₄H₄S₂Coffee-like, sulfury-[2]
4-Hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-oneC₆H₈O₂SSulfurous, fried and prepared meat-like on dilution-[3]
Thiazoles
4-Methyl-5-thiazoleethanolC₆H₉NOSMeaty-[4][5]
2-Acetyl-2-thiazolineC₅H₇NOSPopcorn-like, roasted, nutty1 ppb[6]
ThiazoleC₃H₃NS--[7]
4-MethylthiazoleC₄H₅NS--[7]
2-Ethyl-4-methylthiazoleC₆H₉NS--[7]
BenzothiazoleC₇H₅NS--[7]
Dithiazines
Pyrrolidino[1,2-e]-4H-2,4-dimethyl-1,3,5-dithiazineC₉H₁₇NS₂Roasted0.00000001 ng/L[1]
2,4,6-Trimethyldihydro-4H-1,3,5-dithiazineC₆H₁₃NS₂[7]
2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazineC₁₅H₂₉NS₂[7]
Other Sulfur Compounds
(Methylthio)methanethiol (MTMT)C₂H₆S₂Garlic-like100 ppb (human threshold)[8]
Dimethyl sulfide(CH₃)₂SCabbage-like-[2]
Dimethyl trisulfideCH₃SSSCH₃Sulfurous-[6]
3-(Methylthio)propanal (Methional)C₄H₈OSBoiled potato0.2 ppb[1]
Furfuryl mercaptanC₅H₆OSRoasted coffee0.005 ppb[1]
p-Menthan-3-one-8-thiolC₁₀H₁₈OSBuchu-[1]
3-Mercapto-3-methylbutyl formateC₆H₁₂O₂SCoffee and beer-[1]
3-Methyl-2-butene-1-thiolC₅H₁₀S--[1]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique used to determine which volatile compounds in a sample have an odor.[9] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[10][11]

1. Sample Preparation:

  • Volatile sulfur compounds are extracted from the sample matrix using methods such as solid-phase microextraction (SPME), solvent extraction, or headspace analysis.[6][12]

  • The extracted volatiles are then concentrated to ensure that trace odorants are above the detection threshold of both the instrumental detector and the human nose.[11]

2. Gas Chromatographic Separation:

  • The concentrated sample is injected into a gas chromatograph.[13] The GC is equipped with a capillary column appropriate for the separation of volatile sulfur compounds (e.g., a non-polar or mid-polar column).

  • The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

3. Olfactometry and Detection:

  • At the end of the GC column, the effluent is split into two paths.[10] One path leads to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification.[14] The other path is directed to a heated sniffing port.[9]

  • A trained panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, duration, intensity, and a descriptor for each odor detected.[14]

  • Humidified air is typically mixed with the effluent at the sniffing port to prevent the panelist's nasal passages from drying out.

4. Data Analysis:

  • The data from the instrumental detector (e.g., a chromatogram from the MS) is aligned with the olfactometry data based on retention times.

  • This allows for the identification of the specific chemical compounds responsible for the perceived odors.

  • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of each compound, which is the ratio of its concentration to its odor detection threshold.[12]

Visualizations

Experimental Workflow for GC-O

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection & Analysis Sample Sample Matrix Extraction Extraction of Volatiles (e.g., SPME, Headspace) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection GC_Separation Gas Chromatographic Separation Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split MS_Detector Mass Spectrometer (Identification) Effluent_Split->MS_Detector Sniffing_Port Olfactory Detection Port (Human Assessor) Effluent_Split->Sniffing_Port Data_Analysis Data Alignment and Analysis MS_Detector->Data_Analysis Sniffing_Port->Data_Analysis

Caption: A flowchart illustrating the typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Signaling Pathway for Sulfur Compounds

Olfactory_Signaling cluster_reception Odorant Reception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Odorant Sulfur Compound (Odorant) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Cofactor Copper Ion (Cu²⁺) (Cofactor for some ORs) Cofactor->OR G_Protein G-protein (Golf) Activation OR->G_Protein Adenylate_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylate_Cyclase cAMP ATP to cAMP Conversion Adenylate_Cyclase->cAMP Ion_Channel cAMP-gated Ion Channel Opening cAMP->Ion_Channel Depolarization Cation Influx (Na⁺, Ca²⁺) -> Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain Action_Potential->Signal_to_Brain

Caption: A diagram of the olfactory signal transduction pathway initiated by sulfur-containing compounds.

Discussion of Olfactory Signaling

The sense of smell, or olfaction, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[8][15] These receptors are a large family of G protein-coupled receptors (GPCRs).[15]

The binding of an odorant, such as a sulfur-containing heterocyclic compound, to its specific OR triggers a conformational change in the receptor. This activates an associated G-protein, specifically the olfactory-type G-protein known as Golf.[16] The activated Golf then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[16]

cAMP acts as a second messenger, binding to and opening cyclic nucleotide-gated ion channels.[15][16] This allows for an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, leading to depolarization of the cell membrane.[16] This initial depolarization is further amplified by a Ca²⁺-activated Cl⁻ current.[15] If the depolarization reaches the threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Interestingly, recent research has shown that the detection of some sulfur-containing compounds is mediated by specific ORs that require a metal cofactor, such as copper (Cu²⁺), for their activation.[8][15] For example, the mouse olfactory receptor MOR244-3 has been shown to require copper to respond robustly to the potent sulfur-containing semiochemical, (methylthio)methanethiol (MTMT).[8][15] This suggests a more complex mechanism of odorant recognition for certain sulfur compounds than previously understood.

References

The Sweet and Savory Symphony of Furans: A Quantitative Look at their Structure-Odor Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise relationship between a molecule's structure and its perceived odor is paramount. This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of furan-based odorants, a class of compounds renowned for their diverse and potent aromas, ranging from sweet and fruity to roasted and meaty.

This publication delves into the experimental data that underpins our understanding of how subtle changes in the furan (B31954) scaffold influence their interaction with olfactory receptors and, consequently, their perceived scent. We will explore key quantitative measures, detail the experimental protocols used to obtain this data, and visualize the underlying biological and experimental workflows.

Unraveling the Olfactory Code: Quantitative Data on Furan Odorants

The odor character and potency of furan derivatives are intricately linked to their molecular structure. Key determinants include the nature and position of substituents on the furan ring, the presence of heteroatoms, and the overall molecular geometry. The following tables summarize the available quantitative data, comparing the odor thresholds and receptor activation data for a range of furan-based odorants.

Table 1: Odor Thresholds of Selected Furan-Based Odorants

CompoundStructureOdor DescriptionOdor Threshold (in water, µg/kg)Reference
Furaneol2,5-Dimethyl-4-hydroxy-3(2H)-furanoneCaramel, sweet, fruity-[1]
Sotolone3-Hydroxy-4,5-dimethyl-2(5H)-furanoneSeasoning, lovage, fenugreek1.7[2]
Furan-2-ylmethanethiolRoasted coffee-[3]
3-Mercapto-furanCoffee-likeHigher than Furan-2-ylmethanethiol[3]
2-EthylfuranSweet, vanilla2.3[4]
2-PentylfuranFruity, roasty, earthy, green bean6[4][5]
Furfuryl alcoholBurnt sugar, caramel2000[6]
Furfuryl acetateBurnt sugar, caramel100[6]
2-Acetylfuran-10000[7]
Ethyl 5-oxotetrahydro-2-furancarboxylateSmoky-[8]

Table 2: Olfactory Receptor Activation by Furan-Based Odorants

OdorantOlfactory ReceptorEC50 (µM)Assay SystemReference
FuraneolOR5M3-HEK-293 cell-based luminescence assay[1]
SotoloneOR8D1-HEK-293 cell-based luminescence assay[1][2]

Note: A dash (-) indicates that the specific quantitative value was not provided in the cited source, although the compound's activity was confirmed.

Deciphering the Mechanisms: Experimental Protocols

The quantitative data presented above is the product of rigorous experimental procedures. Understanding these methodologies is crucial for interpreting the results and for designing future QSAR studies.

Sensory Analysis: Dynamic Olfactometry

Dynamic olfactometry is the gold standard for determining odor detection thresholds.[9] This method involves presenting a panel of trained human assessors with a series of calibrated dilutions of an odorous gas stream.[10][11][12]

Protocol for Odor Threshold Determination using the Forced-Choice Ascending Concentration Series Method: [10][12]

  • Sample Preparation: The furan-based odorant is prepared in a suitable solvent and diluted to a range of concentrations. For air dilution olfactometry, a known concentration of the odorant is injected into a stream of odorless air.

  • Panel Selection and Training: A panel of human subjects is screened for their olfactory acuity and trained to recognize and rate the intensity of different odors.[11]

  • Presentation: The diluted odor samples are presented to the panelists in an ascending order of concentration.[10] A common method is the "triangular forced-choice" presentation, where the panelist is presented with three samples, one containing the odorant and two blanks (odor-free air), and must identify the odorous sample.[3]

  • Data Collection: The concentration at which each panelist correctly detects the odor is recorded.

  • Threshold Calculation: The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.[10]

Receptor-Level Analysis: Heterologous Expression and Functional Assays

To understand how furan odorants interact with specific olfactory receptors, in vitro assays using heterologous expression systems are employed. Human Embryonic Kidney 293 (HEK293) cells are commonly used to express specific olfactory receptors.[2][13][14]

Protocol for Luciferase Reporter Gene Assay in HEK293T Cells: [2][13][14]

  • Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with plasmids encoding the human olfactory receptor of interest, a luciferase reporter gene under the control of a cyclic AMP (cAMP) responsive element (CRE), and accessory proteins like Receptor-Transporting Protein 1S (RTP1S) to ensure proper receptor trafficking to the cell membrane.[9][13]

  • Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are stimulated with various concentrations of the furan-based odorant.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of cAMP produced upon receptor activation, is measured using a luminometer.[14]

  • Data Analysis: The luminescence data is used to generate dose-response curves, from which parameters like the EC50 (the concentration of odorant that elicits a half-maximal response) can be calculated.[15]

Protocol for Calcium Imaging Assay in HEK293 Cells:

  • Cell Culture and Transfection: Similar to the luciferase assay, HEK293 cells are transfected with the olfactory receptor of interest.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Odorant Stimulation and Imaging: The cells are stimulated with the furan odorant, and changes in intracellular calcium concentration are monitored using fluorescence microscopy. An increase in fluorescence indicates receptor activation and subsequent calcium influx.

  • Data Analysis: The change in fluorescence intensity is quantified to determine the receptor's response to the odorant.

Visualizing the Pathways and Processes

To provide a clearer understanding of the complex relationships and workflows involved, the following diagrams have been generated using the DOT language.

G cluster_olfactory_pathway Olfactory Signaling Pathway for a Furan Odorant Odorant Furan Odorant OR Olfactory Receptor (OR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction cascade initiated by a furan odorant.

G cluster_workflow Experimental Workflow for Olfactory Receptor Deorphanization start Start transfection Co-transfect HEK293T cells: - Olfactory Receptor Plasmid - CRE-Luciferase Reporter Plasmid - RTP1S Plasmid start->transfection incubation Incubate cells for protein expression transfection->incubation stimulation Stimulate with Furan Odorant Library incubation->stimulation lysis Cell Lysis and Substrate Addition stimulation->lysis measurement Measure Luminescence lysis->measurement analysis Data Analysis: Dose-Response Curves & EC50 measurement->analysis end End analysis->end

Caption: Workflow for identifying ligands for olfactory receptors using a luciferase assay.

Conclusion

The study of the quantitative structure-activity relationship of furan-based odorants is a dynamic field that combines sensory science with molecular biology. The data presented here highlights the significant impact of subtle structural modifications on the olfactory perception of these compounds. The detailed experimental protocols provide a framework for researchers to conduct further investigations, contributing to a deeper understanding of the molecular basis of olfaction. This knowledge is not only of fundamental scientific interest but also has practical applications in the food, fragrance, and pharmaceutical industries for the design of novel flavor and fragrance ingredients and for understanding off-flavor development.

References

Safety Operating Guide

Proper Disposal of Bis(2-methyl-3-furyl)disulfide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bis(2-methyl-3-furyl)disulfide is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements. Adherence to these procedures will help mitigate risks and ensure compliance with federal, state, and local regulations.

Hazard and Safety Information

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are summarized below, along with the necessary personal protective equipment (PPE) to be used during handling and disposal.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed.[1]Chemical-resistant gloves, Safety goggles/face shield, Lab coat
Skin Irritation (Category 2)H315Causes skin irritation.[2][3]Chemical-resistant gloves, Lab coat
Serious Eye Damage (Category 1)H318Causes serious eye damage.[2][3][4]Safety goggles/face shield
Flash Point> 110 °C (> 230 °F) - closed cup[4]Store away from ignition sources

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste pickup.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield at all times.[2][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2]

2. Waste Segregation and Collection:

  • Waste Characterization: this compound must be treated as hazardous waste.

  • Container: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste." Do not reuse empty containers.[2]

  • Labeling: The waste label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive - Eye Hazard")

    • The date of accumulation

  • Incompatible Materials: Do not mix with strong oxidizing agents, strong acids, or strong bases.[6]

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5][6][7] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated during cleanup.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to the appropriate laboratory or institutional safety officer.

4. Storage of Chemical Waste:

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][5]

  • Ignition Sources: Keep the storage area free of ignition sources.[2]

  • Segregation: Store the waste container away from incompatible materials.

5. Final Disposal:

  • Regulatory Compliance: All disposal must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][8][9]

  • Authorized Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

  • Manifest: Ensure that a hazardous waste manifest is completed to track the waste from its point of generation to its final disposal facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Step 2: Collect waste in a labeled, sealed container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check spill_management Step 3: Manage spill with inert absorbent and clean area spill_check->spill_management Yes storage Step 4: Store waste container in a designated, safe location spill_check->storage No spill_management->storage disposal_pickup Step 5: Arrange for pickup by licensed disposal service storage->disposal_pickup end End: Waste properly disposed disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Bis(2-methyl-3-furyl)disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for Bis(2-methyl-3-furyl)disulfide (CAS No. 28588-75-2), a potent, sulfur-containing aroma compound. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Chemical Identification and Hazards:

This compound is recognized for its strong, roasted, and meaty aroma and is utilized in the flavor and fragrance industries.[1] However, it is classified with specific hazards that necessitate careful handling. According to safety data sheets, it can cause skin irritation and serious eye damage, and is toxic if swallowed.[2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[2]To prevent contact with eyes, which can cause serious damage.[2][3]
Hand Protection Chemical-resistant gloves.[1] While specific material recommendations are not universally provided, selecting gloves with proven resistance to organic sulfur compounds is crucial.To prevent skin irritation and absorption.[2][3]
Body Protection Laboratory coat and close-toed footwear are the minimum requirements.[2] For larger scale operations, consider additional protective clothing.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required with adequate engineering controls (e.g., fume hood).[4] If ventilation is insufficient or fumes are generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.To avoid inhalation of potentially irritating fumes.[2]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical for safety and maintaining the integrity of the compound.

Handling Workflow:

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks 1. Assess Risks & Review SDS Gather PPE 2. Gather Appropriate PPE Assess Risks->Gather PPE Prepare Work Area 3. Prepare Ventilated Work Area (Fume Hood) Gather PPE->Prepare Work Area Retrieve from Storage 4. Retrieve from Cool, Dry Storage Prepare Work Area->Retrieve from Storage Dispense Chemical 5. Carefully Dispense Retrieve from Storage->Dispense Chemical Perform Experiment 6. Conduct Experiment Dispense Chemical->Perform Experiment Clean Work Area 7. Decontaminate Surfaces Perform Experiment->Clean Work Area Dispose of Waste 8. Segregate & Dispose of Waste Clean Work Area->Dispose of Waste Store Chemical 9. Return to Storage & Seal Tightly Dispose of Waste->Store Chemical End End Store Chemical->End

Safe handling workflow diagram.

Storage:

  • Store in tightly sealed containers in a cool, dry, and well-ventilated area.[1]

  • Keep away from sources of ignition.[2]

  • For long-term storage, some sources recommend temperatures as low as -20°C for one month or -80°C for six months.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[2]

  • Waste Segregation:

    • Unused Product: Dispose of as unused product in a designated chemical waste container.[2] Do not reuse the container.[2]

    • Contaminated Materials: Absorb spills with an inert material (e.g., dry sand, earth, or commercial absorbent pads) and place the material into a suitable, labeled disposal container.[1][6]

    • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.

  • Labeling: Clearly label all waste containers with the contents, including the full chemical name and associated hazards.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[2] Do not discharge into drains or the environment.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[2]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[4] Rinse mouth with water.[4] Do NOT induce vomiting.[2]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[2]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb: Use inert, absorbent material to clean up the spill.[1][6]

  • Collect: Place the absorbed material into a suitable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

References

×

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Bis(2-methyl-3-furyl)disulfide
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.